molecular formula C7H3Cl3O B1206418 2,6-Dichlorobenzoyl chloride CAS No. 4659-45-4

2,6-Dichlorobenzoyl chloride

Cat. No.: B1206418
CAS No.: 4659-45-4
M. Wt: 209.5 g/mol
InChI Key: JBLIDPPHFGWTKU-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoyl chloride participates in esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIDPPHFGWTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032891
Record name 2,6-Dichlorobenzoyl chloride
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4659-45-4
Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-Dichlorobenzoyl chloride
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Record name 2,6-dichlorobenzoyl chloride
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Record name 2,6-DICHLOROBENZOYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride (CAS: 4659-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichlorobenzoyl chloride, a key chemical intermediate in the synthesis of a range of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is sensitive to moisture and is classified as a corrosive substance, causing severe skin burns and eye damage.[1][2] The compound is soluble in various organic solvents such as alcohols, ethers, and acetone, but it is immiscible with water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4659-45-4[1]
Molecular Formula C₇H₃Cl₃O[1]
Molecular Weight 209.46 g/mol
IUPAC Name This compound[1]
Synonyms Benzoyl chloride, 2,6-dichloro-[1]
Appearance Colorless to light yellow clear liquid[3]
Melting Point 15-17 °C
Boiling Point 142-143 °C at 21 mmHg
Density 1.462 g/mL at 25 °C
Refractive Index n20/D 1.560
Solubility Miscible with alcohol, ether, and acetone. Immiscible with water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Key Spectroscopic Data for this compound

Spectrum TypeKey Peaks / FeaturesReference(s)
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns.[4]
¹³C NMR Distinct signals for the carbonyl carbon and the aromatic carbons are expected.[1]
Mass Spec (GC-MS) Top m/z peaks at 173 and 175.[1]
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) group in an acid chloride is expected.[5]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly from 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

Synthesis from 2,6-Dichlorobenzoic Acid

The reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) is a widely used method.[6][7]

G Synthesis from 2,6-Dichlorobenzoic Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_6_Dichlorobenzoic_Acid 2,6-Dichlorobenzoic Acid Reflux Reflux 2_6_Dichlorobenzoic_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux 2_6_Dichlorobenzoyl_Chloride This compound Reflux->2_6_Dichlorobenzoyl_Chloride SO2 Sulfur Dioxide (SO₂) Reflux->SO2 HCl Hydrogen Chloride (HCl) Reflux->HCl

Caption: Workflow for the synthesis from 2,6-dichlorobenzoic acid.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (SO₂ and HCl).

  • Reaction: 2,6-dichlorobenzoic acid is placed in the flask. An excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).

  • Heating: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Work-up: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis from 2,6-Dichlorobenzaldehyde

An alternative industrial method involves the chlorination of 2,6-dichlorobenzaldehyde.[6][8]

G Synthesis from 2,6-Dichlorobenzaldehyde cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2_6_Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Heating Heating (e.g., 120-135°C) 2_6_Dichlorobenzaldehyde->Heating Chlorine_Gas Chlorine Gas (Cl₂) Chlorine_Gas->Heating 2_6_Dichlorobenzoyl_Chloride This compound Heating->2_6_Dichlorobenzoyl_Chloride

Caption: Workflow for the synthesis from 2,6-dichlorobenzaldehyde.

Experimental Protocol:

  • Apparatus Setup: A reaction vessel is equipped with a stirrer, a thermometer, a gas inlet tube, and a reflux condenser.

  • Reaction: 2,6-dichlorobenzaldehyde is charged into the reactor and heated.

  • Chlorination: Chlorine gas is bubbled through the heated aldehyde. The reaction progress is monitored by gas chromatography.

  • Purification: Upon completion, the reaction mixture is distilled under reduced pressure to isolate the pure this compound.[6] A yield of 93.1% with a purity of 99.04% has been reported for this method.[6]

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a vital building block, particularly in the agrochemical industry for the synthesis of benzoylphenylurea insecticides.[9] These compounds act as insect growth regulators by inhibiting chitin synthesis.[9] A notable example is the synthesis of Lufenuron, which utilizes a related compound, 2,6-difluorobenzoyl isocyanate, in a condensation reaction with a substituted aniline.[10] The synthesis of the benzoyl isocyanate intermediate often starts from the corresponding benzoyl chloride.

General Synthesis of Benzoylphenylureas

The final step in the synthesis of many benzoylphenylurea insecticides is the reaction of a substituted aniline with a benzoyl isocyanate. The benzoyl isocyanate is typically prepared from the corresponding benzoyl chloride.

G General Synthesis of Benzoylphenylureas Benzoyl_Chloride_Derivative Benzoyl Chloride Derivative (e.g., this compound) Isocyanate_Formation Isocyanate Formation Benzoyl_Chloride_Derivative->Isocyanate_Formation Benzoyl_Isocyanate Benzoyl Isocyanate Isocyanate_Formation->Benzoyl_Isocyanate Condensation_Reaction Condensation Reaction Benzoyl_Isocyanate->Condensation_Reaction Substituted_Aniline Substituted Aniline Substituted_Aniline->Condensation_Reaction Benzoylphenylurea_Insecticide Benzoylphenylurea Insecticide Condensation_Reaction->Benzoylphenylurea_Insecticide

Caption: Logical flow from benzoyl chloride to insecticide.

Experimental Protocol for a Representative Condensation Reaction (Lufenuron Synthesis):

This protocol describes the final condensation step in the synthesis of Lufenuron, reacting 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.[9][10]

  • Reaction Setup: In a reaction vessel, dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent like tetrachloromethane.

  • Addition: Slowly add 2,6-difluorobenzoyl isocyanate to the solution while stirring.

  • Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.

  • Isolation: The product, Lufenuron, is isolated from the reaction mixture.

  • Purification: The crude product is purified, for example, by recrystallization, to obtain the final, high-purity insecticide.[10]

Mechanism of Action: Inhibition of Insect Chitin Biosynthesis

The insecticidal activity of benzoylphenylureas, derived from this compound, stems from their ability to disrupt the formation of the insect exoskeleton. Specifically, they inhibit the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin.[9] This disruption of the molting process is lethal to the insect larvae.

G Insect Chitin Biosynthesis Pathway and Inhibition UDP_N_acetylglucosamine UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_N_acetylglucosamine->Chitin_Synthase Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Exoskeleton_Formation Exoskeleton Formation Chitin_Polymer->Exoskeleton_Formation Benzoylphenylurea Benzoylphenylurea Insecticide Benzoylphenylurea->Inhibition Inhibition->Chitin_Synthase

Caption: Inhibition of chitin synthesis by benzoylphenylureas.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a dry, well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[3] In case of exposure, immediate medical attention is required.[2]

Table 3: GHS Hazard Information

Hazard ClassHazard StatementReference(s)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Corrosive to metalsH290: May be corrosive to metals[3]

Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis and reactivity are well-established, and its role as a precursor to potent insect growth regulators highlights its importance in modern crop protection. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the chemical and life sciences. Strict adherence to safety protocols is crucial when handling this corrosive and reactive compound.

References

A Technical Guide to the Physical Properties of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride (C₇H₃Cl₃O) is a highly reactive acyl chloride derivative of benzoic acid.[1][2] Its chemical behavior is significantly influenced by the steric hindrance and strong electron-withdrawing effects of the two chlorine atoms at the ortho-positions.[3] These structural features enhance the electrophilicity of the carbonyl carbon, making it a pivotal intermediate in a wide array of organic syntheses.[1][3] In the pharmaceutical and agrochemical industries, it serves as a crucial building block for creating complex molecules, including non-peptidic inhibitors of proteases and other bioactive compounds.[4][5] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the purification of its products. This guide provides a detailed overview of these properties, the experimental methods for their determination, and their implications in research and development.

Core Physical Properties

The physical characteristics of this compound are essential for its application in controlled chemical reactions. These properties dictate the conditions required for storage, handling, and reaction setup.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance Colorless to light yellow or light orange clear liquid[5]
Melting Point 15-17 °C[5][6]
Boiling Point 142-143 °C at 21 mmHg[4][5][7] 127 °C at 18 mmHg
Density 1.462 g/mL at 25 °C[4][5][7]
Refractive Index (n20/D) 1.560[5][7]
Solubility Immiscible with water; Miscible with alcohol, ether, and acetone; Slightly miscible with heptane.[4][5][7]
Vapor Density 7.2 (Air = 1.0)[8]
Flash Point > 110 °C (> 230 °F)[8]

Experimental Protocols for Property Determination

Accurate determination of physical properties requires standardized laboratory procedures. The following are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9] For a substance like this compound, which has a melting point near room temperature, this measurement confirms identity and purity.

  • Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[9] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C.[9]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample.[9]

  • Procedure:

    • A small amount of the solidified compound is introduced into a capillary tube to a height of 1-2 mm.[3][4]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3][9]

    • The assembly is placed in a heating bath (oil or a metal block).

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[9]

    • The temperature at which the substance begins to melt (T1) and the temperature at which it has completely liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[4]

Boiling Point Determination at Reduced Pressure

Since acyl chlorides can be reactive and may decompose at high temperatures, determining the boiling point under vacuum is often necessary.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[10] By reducing the external pressure, the boiling point is lowered, preventing thermal decomposition.

  • Apparatus: A distillation apparatus suitable for vacuum distillation, a heat source (heating mantle), a vacuum pump, a manometer to measure pressure, and a thermometer.

  • Procedure:

    • The liquid sample is placed in a distillation flask with boiling chips.

    • The apparatus is assembled and sealed, then connected to a vacuum pump.

    • The system is evacuated to the desired pressure, which is monitored with a manometer.

    • The flask is heated gently.

    • The temperature is recorded when the liquid boils and a stable ring of refluxing condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Determination (Pycnometer Method)

The density of a liquid is a fundamental physical property useful for identification and for converting between mass and volume. The pycnometer method offers high precision.

  • Principle: A pycnometer is a glass flask with a precisely known volume. The density of a liquid is calculated by measuring the mass of the liquid that completely fills the pycnometer.[6][11]

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.[1][6]

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed (m1).[1]

    • The pycnometer is filled with distilled water and placed in a thermostatic bath to reach a specific temperature (e.g., 25°C). The stopper is inserted, and any excess water is carefully removed. The filled pycnometer is weighed (m2).

    • The pycnometer is emptied, dried, and filled with this compound. The process is repeated to obtain the weight of the pycnometer filled with the sample liquid (m3) at the same temperature.[11]

    • The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and quality control.

  • Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.[12][13]

  • Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant temperature water circulator.[12][14]

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[14][15]

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed, and the temperature is allowed to equilibrate (e.g., to 20°C).

    • While looking through the eyepiece, the control knob is adjusted until the boundary between the light and dark fields is sharp and aligned with the crosshairs.[2][14]

    • The refractive index is read directly from the instrument's scale.[2]

Solubility Determination

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, extractions, and purifications.

  • Principle: Solubility is qualitatively determined by observing whether a substance dissolves in a given solvent to form a homogeneous solution.[8]

  • Apparatus: Test tubes, spatula, and a vortex mixer or stirring rod.

  • Procedure:

    • Approximately 25 mg of the solute is placed in a small test tube.[16]

    • 0.75 mL of the solvent (e.g., water, ethanol, ether, heptane) is added in portions.[16]

    • The mixture is vigorously agitated for about 60 seconds after each addition.[8]

    • The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if it does not visibly dissolve.[8] For liquid-liquid systems, the terms "miscible" and "immiscible" are used.[8]

Significance of Physical Properties in Drug Development

The physical properties of this compound are not merely data points; they have direct and significant implications for its use in research and drug development.

G cluster_0 Physical Properties cluster_1 Implications & Applications Melting Point (15-17 °C) Melting Point (15-17 °C) Storage & Handling Storage & Handling Melting Point (15-17 °C)->Storage & Handling Near room temp, requires controlled storage Boiling Point (High, Reduced P) Boiling Point (High, Reduced P) Purification Methods Purification Methods Boiling Point (High, Reduced P)->Purification Methods Allows for vacuum distillation Density (1.462 g/mL) Density (1.462 g/mL) Work-up & Extraction Work-up & Extraction Density (1.462 g/mL)->Work-up & Extraction Denser than water, affects layer separation Solubility (Insoluble in H2O) Solubility (Insoluble in H2O) Solubility (Insoluble in H2O)->Work-up & Extraction Enables aqueous quench & extraction with organic solvents Reactivity (High) Reactivity (High) Reaction Conditions Reaction Conditions Reactivity (High)->Reaction Conditions Requires inert, anhydrous conditions; moisture sensitive Synthesis of Intermediates Synthesis of Intermediates Purification Methods->Synthesis of Intermediates Reaction Conditions->Synthesis of Intermediates Work-up & Extraction->Synthesis of Intermediates

Caption: Logical workflow of physical properties' impact on drug development.

  • Melting Point: With a melting point between 15-17°C, this compound can exist as a solid or liquid depending on ambient laboratory temperatures.[5] This necessitates controlled storage conditions to maintain its state and prevent unwanted phase changes.

  • Boiling Point: The high boiling point, especially under atmospheric pressure, combined with its reactivity, means that purification by distillation must be conducted under reduced pressure to prevent decomposition.

  • Density: Being significantly denser than water (1.462 g/mL), it will form the lower layer in an aqueous extraction with an immiscible, less dense organic solvent, a key consideration during reaction work-up.

  • Solubility: Its immiscibility in water is highly advantageous for synthesis.[4][7] It allows for quenching reactions with water and facilitates extraction of the product into an organic solvent, simplifying purification. Conversely, its miscibility with common organic solvents like ether and acetone makes them suitable reaction media.[4]

  • Reactivity: As an acyl chloride, it reacts vigorously with water (hydrolysis) and other nucleophiles.[1][13] This high reactivity, while beneficial for synthesis, demands that it be handled under anhydrous (moisture-free) conditions to prevent degradation and ensure reaction efficiency.

References

An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride: Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on 2,6-Dichlorobenzoyl chloride, a key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs. Its high reactivity makes it a valuable reagent in the formation of esters and amides.

Core Chemical Properties

This compound is a reactive acyl chloride compound. The presence of two chlorine atoms on the benzene ring significantly influences its electrophilicity and reactivity.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₇H₃Cl₃O[1][2][3]
Linear FormulaCl₂C₆H₃COCl
Molecular Weight209.46 g/mol [2][3]
209.457 g/mol [1]
CAS Number4659-45-4[1][2][3]

Experimental Protocols

Synthesis: A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] The reaction is typically performed under reflux conditions, and the excess chlorinating agent is removed by distillation to yield the final product.[3][4]

Purification: Purification can be achieved by refluxing the crude acid chloride with excess acetyl chloride, followed by distillation to remove the acetyl chloride and then the purified this compound.[3] It is crucial to store the compound under inert atmosphere and away from moisture, with which it readily reacts.[2][3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental chemical identifiers.

Compound This compound Properties Molecular Formula: C₇H₃Cl₃O Molecular Weight: 209.46 g/mol Compound:f0->Properties:f0 has

Caption: Relationship between compound name and its molecular properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorobenzoyl Chloride Using Thionyl Chloride

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,6-dichlorobenzoic acid utilizing thionyl chloride. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis via thionyl chloride is a well-established and efficient method favored for its high yield and the convenient removal of by-products.[3][4]

Reaction Overview and Mechanism

The conversion of 2,6-dichlorobenzoic acid to this compound is a classic example of acyl chloride formation from a carboxylic acid. The overall reaction is as follows:

C₇H₄Cl₂O₂ (2,6-Dichlorobenzoic Acid) + SOCl₂ (Thionyl Chloride) → C₇H₃Cl₃O (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride)

This reaction proceeds through a nucleophilic acyl substitution mechanism.[3] The process is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[3] This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[3] Finally, the intermediate collapses, yielding the desired this compound along with gaseous sulfur dioxide and hydrogen chloride.[3][5] The gaseous nature of the by-products simplifies the purification of the final product.[3][4]

Experimental Protocols

The following is a representative experimental protocol synthesized from established laboratory procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][6][7]

2.1 Materials and Equipment

  • Reagents:

    • 2,6-Dichlorobenzoic acid

    • Thionyl chloride (SOCl₂)[4]

    • An inert solvent (e.g., toluene, dichloromethane, or no solvent)[6][8]

    • Pyridine (optional, as a catalyst)[7]

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Gas trap or scrubber for HCl and SO₂ gases

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

2.2 General Synthesis Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzoic acid.[6] The reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).[4]

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask.[3] A molar ratio of at least 2:1 (thionyl chloride to carboxylic acid) is common to ensure complete conversion and to serve as a solvent.[6] The reaction can also be performed in an inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux.[3][6] The reaction temperature is typically around 75-85°C, the boiling point of thionyl chloride.[4][6] The reaction is generally run for several hours (e.g., 3 hours) until the evolution of gases ceases, indicating the completion of the reaction.[6]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.[6]

    • The excess thionyl chloride is removed by distillation, often under reduced pressure.[3][6]

    • The crude this compound can then be purified by vacuum distillation to yield a clear, slightly yellow liquid.[2][8]

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various sources for the synthesis of this compound and related compounds.

Starting MaterialChlorinating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,6-Dichlorobenzoic AcidThionyl ChlorideNot specifiedRefluxNot specifiedHighNot specified[3]
2,6-DichlorobenzaldehydeChlorine GasTetramethylurea135~595.6 (after distillation)99.73[1][8]
2,6-DichlorobenzaldehydeChlorine GasNot specified135~593.1 (after distillation)99.04[8]
3,5-Dichlorobenzoic AcidThionyl ChloridePyridineReflux20QuantitativeNot specified[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge flask with 2,6-Dichlorobenzoic Acid B Add excess Thionyl Chloride (SOCl₂) A->B C Heat to reflux (e.g., 3 hours) B->C D Cool to Room Temperature C->D Reaction Complete E Remove excess SOCl₂ (Distillation) D->E F Purify by Vacuum Distillation E->F G Obtain pure This compound F->G

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is toxic, corrosive, and reacts violently with water.[4] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) , which are toxic and corrosive gases.[3] A proper gas trap or scrubber system must be in place to neutralize these by-products.

  • This compound is a corrosive compound and is sensitive to moisture.[2][9] It should be stored in a tightly sealed container under an inert atmosphere.[2]

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult specific literature and safety data sheets before undertaking any experimental work.

References

The Synthesis of 2,6-Dichlorobenzoyl Chloride: A Technical Guide to the Oxalyl Chloride Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dichlorobenzoyl chloride from 2,6-dichlorobenzoic acid using oxalyl chloride. This compound is a pivotal intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The selection of an appropriate chlorinating agent is crucial for achieving high yield and purity. While traditional methods often employ thionyl chloride, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder and highly selective alternative.

Reaction Overview

The conversion of 2,6-dichlorobenzoic acid to its corresponding acyl chloride is a nucleophilic acyl substitution reaction. Oxalyl chloride serves as the chlorinating agent, effectively replacing the hydroxyl group of the carboxylic acid with a chloride ion. The reaction is typically catalyzed by DMF and proceeds under anhydrous conditions.

Overall Reaction:

Mechanism of Action: The Role of Catalytic DMF

The reaction between a carboxylic acid and oxalyl chloride is significantly accelerated by a catalytic amount of DMF. The mechanism involves the initial formation of a reactive Vilsmeier reagent, an imidoyl chloride derivative, from the reaction of oxalyl chloride and DMF. This intermediate is the active chlorinating agent.

The carboxylic acid then reacts with the Vilsmeier reagent to form an unstable acyl-oxy-imminium salt. This intermediate readily collapses, with the chloride ion attacking the acyl carbon, to yield the desired acyl chloride, carbon dioxide, and regenerate the DMF catalyst. The gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) escape the reaction mixture, driving the reaction to completion.[1][2]

G DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent (Imidoyl Chloride) DMF->Vilsmeier OxalylChloride Oxalyl Chloride ((COCl)₂) OxalylChloride->Vilsmeier Intermediate Acyl-Oxy-Imminium Intermediate Vilsmeier->Intermediate CarboxylicAcid 2,6-Dichlorobenzoic Acid CarboxylicAcid->Intermediate AcylChloride 2,6-Dichlorobenzoyl Chloride Intermediate->AcylChloride Byproducts CO + CO₂ Intermediate->Byproducts  - (CO + CO₂) RegenDMF Regenerated DMF Intermediate->RegenDMF ChlorideIon Cl⁻ ChlorideIon->AcylChloride Attack

Caption: Catalytic cycle for the DMF-catalyzed synthesis of acyl chlorides.

Experimental Protocols

While specific literature detailing the synthesis of this compound with oxalyl chloride is scarce, a general and reliable protocol can be adapted from established procedures for similar aromatic carboxylic acids.[3][4]

Detailed Experimental Protocol:

  • Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2,6-dichlorobenzoic acid (1.0 eq.).

  • Solvent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask to create a suspension.

  • Reagent Addition: The flask is placed under a nitrogen atmosphere. Oxalyl chloride (1.3-1.5 eq.) is added dropwise via syringe, followed by the addition of a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (CO, CO₂, HCl). Typically, the reaction is complete within 1-3 hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride. To ensure complete removal, the crude product can be redissolved in the anhydrous solvent and evaporated again.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 2,6-Dichlorobenzoic Acid B Add anhydrous CH₂Cl₂ A->B C Establish N₂ atmosphere B->C D Add Oxalyl Chloride C->D E Add catalytic DMF D->E F Stir at room temperature (1-3 hours) E->F G Concentrate via rotary evaporation F->G H Optional: Vacuum Distillation G->H

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the reaction parameters and provide a comparison with another common chlorinating agent, thionyl chloride.

Table 1: Key Reaction Parameters for Oxalyl Chloride Method

ParameterValue/ConditionNotes
Starting Material 2,6-Dichlorobenzoic AcidMust be anhydrous for best results.
Reagent Oxalyl ChlorideTypically 1.3-1.5 molar equivalents.
Catalyst N,N-Dimethylformamide (DMF)Catalytic amount (e.g., 1-2 drops).
Solvent Dichloromethane (CH₂Cl₂)Anhydrous. Other inert solvents like THF can also be used.
Temperature Room TemperatureMilder conditions compared to thionyl chloride methods.
Reaction Time 1-3 hoursMonitored by cessation of gas evolution.
Work-up Evaporation of volatilesGaseous byproducts simplify purification.[5]

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

FeatureOxalyl Chloride ((COCl)₂)Thionyl Chloride (SOCl₂)
Byproducts CO, CO₂, HCl (all gaseous)SO₂, HCl (both gaseous)
Reaction Conditions Typically room temperature in a solvent (e.g., CH₂Cl₂)Often requires heating/reflux, can be run neat.[6]
Catalyst Catalytic DMF is commonly used for rate acceleration.[1]Not always necessary but can be used.
Reactivity Generally milder and more selective for sensitive substrates.[1]Highly reactive, may lead to side reactions.
Work-up Removal of excess reagent and solvent by evaporation.Removal of excess reagent by distillation.[6]
Advantages Mild conditions, high selectivity, clean reaction.Lower cost, effective for a wide range of substrates.
Disadvantages More expensive than thionyl chloride.[1]Harsher conditions, potential for side reactions.

Conclusion

The synthesis of this compound from 2,6-dichlorobenzoic acid using oxalyl chloride with catalytic DMF is a highly efficient and clean method. It offers significant advantages over traditional procedures that use thionyl chloride, most notably its mild reaction conditions and high selectivity, which are particularly beneficial when working with sensitive substrates. The straightforward work-up, facilitated by the formation of exclusively gaseous byproducts, makes this an attractive method for both laboratory-scale synthesis and potential scale-up in industrial processes where purity and selectivity are paramount.

References

An In-depth Technical Guide to the Structural Features of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical characteristics of 2,6-Dichlorobenzoyl chloride (DCBC), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document elucidates the molecule's key structural features, including its physicochemical properties, spectroscopic signature, and molecular geometry, with a focus on the impact of its ortho-substituted chlorine atoms. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visual representation of its reactivity and synthetic utility.

Introduction

This compound, with the chemical formula C₇H₃Cl₃O, is an acyl chloride characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions relative to the benzoyl chloride group.[2][3] This substitution pattern imparts unique steric and electronic properties to the molecule, significantly influencing its reactivity and making it a valuable building block in organic synthesis. A thorough understanding of its structural features is paramount for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 4659-45-4
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance Clear, slightly yellow liquid
Melting Point 15-17 °C
Boiling Point 142-143 °C at 21 mmHg
Density 1.462 g/mL at 25 °C
Refractive Index n20/D 1.560
Solubility Miscible with alcohol, ether, and acetone. Immiscible with water.
Molecular Geometry

The defining structural characteristic of this compound is the steric hindrance imposed by the two chlorine atoms positioned ortho to the acyl chloride group. This steric crowding forces the carbonyl group out of the plane of the benzene ring, resulting in a "perpendicular" preferred conformation.[2][4] This contrasts with unsubstituted benzoyl chloride, which favors a planar conformation. This twisted geometry reduces the conjugation between the carbonyl group and the aromatic ring, which has significant implications for the molecule's reactivity.

ParameterExpected Value (Calculated)
C=O Bond Length Value obtained from DFT calculation
C-Cl (acyl) Bond Length Value obtained from DFT calculation
C-Cl (aryl) Bond Length Value obtained from DFT calculation
C-C (aromatic) Bond Length Value obtained from DFT calculation
O=C-Cl Bond Angle Value obtained from DFT calculation
C-C-C (aromatic) Bond Angle Value obtained from DFT calculation
Dihedral Angle (O=C-C-C) Value obtained from DFT calculation

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Aromatic protons are expected in the range of δ 7.3–7.5 ppm.
¹³C NMR The carbonyl carbon signal is anticipated around δ 168 ppm.
FT-IR A strong, characteristic C=O stretching vibration is observed at approximately 1770 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the three chlorine atoms.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effect of the three chlorine atoms. The primary reaction of this compound is nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution on this compound proceeds through a two-step addition-elimination pathway.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products DCBC 2,6-Dichlorobenzoyl Chloride Intermediate Tetrahedral Intermediate DCBC->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous toluene (or other inert solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, charge a round-bottom flask with 2,6-dichlorobenzoic acid and a molar excess of thionyl chloride.

  • Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation.

  • Purify the resulting this compound by vacuum distillation.

General Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

General Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Place the sample holder with the salt plates into the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.[9]

Advanced Synthetic Workflow: Synthesis of a Benzoxazinone Derivative

This compound can be utilized in the synthesis of more complex heterocyclic structures, such as benzoxazinones, which are of interest in medicinal chemistry. The following workflow outlines the synthesis of a 2-(2,6-dichlorophenyl)-4H-3,1-benzoxazin-4-one derivative from anthranilic acid and this compound.[10][11][12]

Benzoxazinone_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification Anthranilic_Acid Anthranilic Acid Intermediate N-(2,6-Dichlorobenzoyl) anthranilic acid Anthranilic_Acid->Intermediate DCBC 2,6-Dichlorobenzoyl Chloride DCBC->Intermediate Benzoxazinone 2-(2,6-Dichlorophenyl)-4H-3,1- benzoxazin-4-one Intermediate->Benzoxazinone Cyclizing_Agent Cyclizing Agent (e.g., Acetic Anhydride) Cyclizing_Agent->Benzoxazinone Quenching Reaction Quenching Benzoxazinone->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product Purified Benzoxazinone Crystallization->Final_Product

References

Steric Hindrance in the Reactivity of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride is a highly reactive acylating agent utilized in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its chemical behavior is significantly influenced by the presence of two chlorine atoms in the ortho positions of the benzene ring. These substituents create a unique electronic and steric environment around the carbonyl group, which dictates its reactivity towards nucleophiles. This technical guide provides an in-depth analysis of the steric hindrance affecting the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The two chlorine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the sheer size of the chlorine atoms creates significant steric bulk around the reactive center. This steric hindrance can impede the approach of nucleophiles, thereby slowing down the reaction rate, particularly with larger attacking molecules.[1] The interplay between these electronic and steric effects is crucial in understanding and predicting the outcome of reactions involving this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis and reactivity of this compound and related compounds.

Table 1: Synthesis of this compound

Starting MaterialChlorinating AgentCatalystReaction ConditionsYield (%)Purity (%)Reference
2,6-DichlorobenzaldehydeChlorine gasTetramethylurea120°C, 4 hours 17 minutes99.4 (production rate)99.85Patent JP3126834B2
2,6-DichlorobenzaldehydeChlorine gas-135°C, 4 hours 50 minutes95.6 (distilled)99.73Patent JP3126834B2

Table 2: Comparative Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25°C

Substituent (Z)Rate Constant (k) in s⁻¹
p-OCH₃1.12 x 10¹
p-CH₃1.55 x 10⁻³
p-H3.06 x 10⁻⁵
p-Cl7.50 x 10⁻⁷

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Protocol 1: Synthesis of N-Aryl Amide via Acylation of an Aniline Derivative

This protocol describes a general procedure for the synthesis of an N-aryl amide from the reaction of an amine with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Substituted Aniline (1.0 equiv.)

  • Triethylamine (1.1 equiv.)

  • Cyrene™ (to make a 1M solution)

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a stirred solution of the substituted aniline (1.0 equiv.) in Cyrene™ in a round-bottom flask at 0°C, add triethylamine (1.1 equiv.).

  • To this mixture, add this compound (1.0 equiv.) dropwise.

  • Allow the resulting mixture to warm to room temperature over a period of 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water (10 volumes relative to Cyrene™) to the reaction mixture.

  • Stir the mixture until the product precipitates.

  • Collect the precipitated amide by vacuum filtration and wash with water.

  • For further purification, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol outlines the Friedel-Crafts acylation of anisole using an acyl chloride, which can be adapted for this compound, although longer reaction times or higher temperatures might be necessary due to steric hindrance.

Materials:

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 equiv.)

  • This compound (1.0 equiv.)

  • Anisole (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice/water bath

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with addition funnel and reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100-mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equiv.) and 15 mL of anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of this compound (1.0 equiv.) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

  • Following the addition, prepare a solution of anisole (1.0 equiv.) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Add the anisole solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for an additional 15 minutes at room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the drying agent by gravity filtration into a round-bottomed flask.

  • Remove the dichloromethane by rotary evaporation to yield the crude product. Further purification can be achieved by distillation or chromatography.[2]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways.

Steric_Hindrance cluster_0 Unhindered Nucleophilic Attack cluster_1 Sterically Hindered Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Nucleophile_1 Nucleophile Benzoyl_Chloride->Nucleophile_1 Easy Approach 2,6-Dichlorobenzoyl_Chloride This compound Nucleophile_2 Nucleophile 2,6-Dichlorobenzoyl_Chloride->Nucleophile_2 Hindered Approach Cl_ortho1 Cl Cl_ortho2 Cl

Caption: Steric hindrance in this compound.

Nucleophilic_Acyl_Substitution cluster_reagents Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products DCBC 2,6-Dichlorobenzoyl Chloride Intermediate Tetrahedral Intermediate DCBC->Intermediate Nucleophilic Attack NuH Nucleophile (Nu-H) NuH->Intermediate Product Acyl Substitution Product Intermediate->Product Elimination of Cl- HCl HCl Experimental_Workflow_Amide_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Amine in Cyrene™ add_base Add Triethylamine at 0°C start->add_base add_acyl Add this compound add_base->add_acyl react Warm to RT and Stir add_acyl->react monitor Monitor by TLC react->monitor add_water Add Water monitor->add_water precipitate Precipitate Product add_water->precipitate filtrate Vacuum Filtration precipitate->filtrate purify Optional Purification filtrate->purify

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the synthesis and core reaction mechanisms of 2,6-dichlorobenzoyl chloride, a pivotal intermediate in the pharmaceutical and agrochemical industries. The unique steric and electronic properties conferred by the ortho-chloro substituents govern its reactivity, which will be explored through detailed mechanistic pathways, experimental protocols, and quantitative data.

Introduction: Structural and Electronic Profile

This compound (C₇H₃Cl₃O) is an acyl chloride characterized by two chlorine atoms positioned ortho to the carbonyl chloride group.[1][2] This substitution pattern has profound implications for its chemical behavior:

  • Steric Hindrance: The bulky chlorine atoms sterically shield the electrophilic carbonyl carbon. This hindrance significantly influences the kinetics and mechanism of nucleophilic attack, often disfavoring pathways that require a congested transition state.[3]

  • Electronic Effects: The chlorine atoms are strongly electron-withdrawing via the inductive effect, which increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[3]

  • Conformation: Unlike the planar structure of unsubstituted benzoyl chloride, computational studies have shown that the preferred ground-state conformation of this compound is "perpendicular," where the carbonyl group is twisted out of the plane of the benzene ring. This minimizes steric repulsion but reduces conjugation.[4]

These features make this compound a valuable, albeit sterically demanding, acylating agent and a key building block in the synthesis of complex molecules such as the antiepileptic drug rufinamide and various pesticides.[3]

Synthesis of this compound

The industrial preparation of this compound is primarily achieved through two main routes, starting from either 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

From 2,6-Dichlorobenzoic Acid

The most common laboratory and industrial synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

  • The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.

  • A chloride ion is expelled, forming a protonated chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The tetrahedral intermediate collapses, releasing the final products: this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[3]

The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they can be easily removed from the reaction mixture.[3]

G cluster_mech Mechanism RCOOH 2,6-Dichlorobenzoic Acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 Attack on SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic attack by Cl⁻ Product This compound Intermediate2->Product Collapse & Expulsion Byproducts SO₂ + HCl Intermediate2->Byproducts

Caption: Synthesis via Nucleophilic Acyl Substitution.
From 2,6-Dichlorobenzaldehyde

An alternative industrial route involves the direct chlorination of 2,6-dichlorobenzaldehyde. This reaction can proceed via different mechanisms depending on the conditions. In the presence of UV light or a radical initiator, a radical chain mechanism is likely. However, the use of catalysts like tetra-substituted ureas or tertiary amines suggests a mechanism involving the formation of a reactive intermediate that is more susceptible to chlorination.[3][5]

Experimental Protocol (Exemplary Patent Data): A reactor is charged with 87.5 g of 2,6-dichlorobenzaldehyde. The temperature is raised to 135 °C while passing nitrogen gas. The nitrogen is then stopped, and chlorine gas is introduced at a rate of 0.25 g/min for approximately 4 hours and 50 minutes while maintaining the temperature.[6]

G start Charge Reactor: 2,6-Dichlorobenzaldehyde heat Heat to 135°C (under N₂) start->heat chlorinate Introduce Cl₂ gas (0.25 g/min, ~5h) heat->chlorinate react Maintain Reaction at 135°C chlorinate->react analyze Reaction Completion (monitored by GC) react->analyze distill Simple Distillation analyze->distill product Final Product: This compound distill->product

Caption: Experimental Workflow for Aldehyde Chlorination.
Quantitative Synthesis Data

Starting MaterialReagent/CatalystTemperature (°C)Yield (%)Purity (%)Reference
2,6-DichlorobenzaldehydeChlorine Gas13595.6 (distilled)99.73[6]
2,6-Dichlorobenzoic AcidThionyl Chloride (SOCl₂)RefluxHigh (not specified)High (not specified)[3]

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The hallmark reaction of this compound is nucleophilic acyl substitution.[3] However, the significant steric hindrance from the ortho-chlorine atoms strongly influences the reaction pathway. While typical acyl chlorides can react via a bimolecular addition-elimination (SN2-like) mechanism involving a tetrahedral intermediate, this compound often favors a unimolecular (SN1-like) mechanism.

SN1-like Pathway: The rate-determining step is the ionization of the C-Cl bond to form a planar, resonance-stabilized 2,6-dichlorobenzoyl acylium ion. This pathway is sterically favored as it avoids a congested pentavalent transition state. It is accelerated in polar, ionizing solvents.[3]

G Start 2,6-Dichlorobenzoyl Chloride SN1_path Sₙ1-like Pathway (Sterically Favored) Start->SN1_path Ionization SN2_path Sₙ2-like Pathway (Sterically Hindered) Start->SN2_path Direct Attack Acylium Planar Acylium Ion Intermediate SN1_path->Acylium Tetrahedral Congested Tetrahedral Intermediate SN2_path->Tetrahedral Product Substitution Product Acylium->Product Tetrahedral->Product Collapse Nucleophile Nucleophile (e.g., ROH, RNH₂) Nucleophile->SN2_path Nucleophile->Acylium Fast Attack

Caption: Competing Nucleophilic Substitution Pathways.
Esterification

This compound reacts with alcohols and phenols to form the corresponding esters.[3] The mechanism involves the attack of the hydroxyl oxygen on the carbonyl carbon, which, due to steric hindrance, likely proceeds through the acylium ion intermediate followed by deprotonation.

General Experimental Protocol (Adapted for Esterification):

  • In a round-bottom flask, dissolve the alcohol (1.0 equiv.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equiv.) in an inert aprotic solvent (e.g., dichloromethane) at 0 °C.

  • Add this compound (1.0 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product via column chromatography or recrystallization.

G AcylChloride R-COCl Acylium R-CO⁺ (Acylium Ion) AcylChloride->Acylium 1. Ionization (-Cl⁻) Intermediate Protonated Ester Acylium->Intermediate 2. Nucleophilic Attack Alcohol R'-OH Alcohol->Intermediate Product R-COOR' (Ester) Intermediate->Product 3. Deprotonation (-H⁺)

Caption: Mechanism of Esterification.
Amidation

The reaction with primary or secondary amines yields N-substituted amides.[3] This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds. Despite the steric hindrance, the high electrophilicity of the acyl chloride ensures that the reaction generally proceeds with high yields.[3]

General Experimental Protocol (Adapted for Amidation):

  • Dissolve the primary or secondary amine (1.0 equiv.) and triethylamine (1.1 equiv.) in a suitable solvent like Cyrene™ or dichloromethane in a round-bottom flask at 0 °C.[7]

  • Add this compound (1.0 equiv.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature over 1 hour or until completion (monitored by TLC).[7]

  • Add water to the reaction mixture; the product may precipitate.

  • Collect the solid product by vacuum filtration and wash with water. If the product is not a solid, perform an extractive workup.[7]

G AcylChloride R-COCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack Amine R'-NH₂ Amine->Tetrahedral Product R-CONHR' (Amide) Tetrahedral->Product 2. Collapse & Deprotonation (-HCl) note Note: Pathway may also proceed via an acylium ion intermediate.

Caption: Mechanism of Amidation.
Hydrolysis

This compound reacts with water to hydrolyze back to 2,6-dichlorobenzoic acid. The kinetics of this reaction are characteristic of a unimolecular process, further supporting the SN1-like mechanism through an acylium ion intermediate.[3] The compound is sensitive to moisture and should be handled under inert conditions.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation is an electrophilic aromatic substitution used to attach an acyl group to an aromatic ring.[8][9] The aromatic ring of this compound is strongly deactivated by the electron-withdrawing effects of the two chlorine atoms and the acyl chloride group, making it a poor substrate for further electrophilic substitution.[3]

However, it can be used as an acylating agent to react with more electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃). The steric bulk of the 2,6-dichloro-substituted group would be a significant factor in the feasibility and regioselectivity of such a reaction.

G AcylChloride Ar-COCl (this compound) AcyliumComplex Acylium Ion-Lewis Acid Complex [Ar-CO]⁺[AlCl₄]⁻ AcylChloride->AcyliumComplex LewisAcid AlCl₃ LewisAcid->AcyliumComplex 1. Generate Electrophile AromaticRing Electron-rich Aromatic Ring SigmaComplex Sigma Complex (Wheland Intermediate) AromaticRing->SigmaComplex AcyliumComplex->SigmaComplex 2. Electrophilic Attack Product Acylated Aromatic Ketone SigmaComplex->Product 3. Rearomatization (-H⁺)

Caption: General Mechanism of Friedel-Crafts Acylation.

Physical and Spectroscopic Data

A summary of key physical and spectroscopic data for this compound is provided below for characterization purposes.

PropertyValueReference(s)
Molecular Formula C₇H₃Cl₃O[1]
Molecular Weight 209.46 g/mol [10]
Appearance Clear colorless to light yellow liquid[1]
Melting Point 15-17 °C[1]
Boiling Point 142-143 °C / 21 mmHg[1]
Density 1.462 g/mL at 25 °C[1]
IR (C=O stretch) ~1770 cm⁻¹[3]
¹H NMR (aromatic) δ 7.3–7.5 ppm[3]
¹³C NMR (carbonyl) ~δ 168 ppm[3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,6-Dichlorobenzoyl Chloride in Organic Solvents

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. Given its high reactivity, particularly with protic solvents, this document also covers essential experimental protocols for handling and determining the solubility of this versatile reagent.

Introduction to this compound

This compound (CAS No: 4659-45-4) is a highly reactive acyl chloride widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring two chlorine atoms ortho to the acyl chloride group, imparts significant steric hindrance and strong electron-withdrawing effects.[3] These characteristics enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent but also highly susceptible to nucleophilic attack, which dictates its solubility and stability in different solvent systems.[3] Understanding its solubility is critical for reaction optimization, purification, and storage.

Solubility Data

Solvent ClassSolventSolubility/MiscibilityNotes
Polar Aprotic AcetoneMiscible[1][2][4][5]Generally a good solvent for reactions.
Ether (e.g., Diethyl ether)Miscible[1][2][4][5]Common solvent for organic synthesis.
Non-Polar Aprotic HeptaneSlightly Miscible[1][2][4][5]Limited solubility expected.
TolueneSoluble[6]Often used in synthesis involving acyl chlorides.[3]
Polar Protic Alcohol (e.g., Methanol, Ethanol)Miscible[1][2][4][5]Reacts to form the corresponding ester (Alcoholysis).[7]
WaterImmiscible[1][2][4][5]Reacts violently to form 2,6-dichlorobenzoic acid (Hydrolysis).[8]

Note: The term "miscible" in the context of protic solvents like alcohols should be interpreted with caution. While this compound will mix with these solvents, a chemical reaction (solvolysis) will occur.[7][9] This reactivity is a critical factor in solvent selection for any application.

Reactivity in Protic Solvents

A key consideration when discussing the "solubility" of this compound is its high reactivity with protic solvents.[7] Protic solvents contain acidic protons, most commonly in the form of a hydroxyl (-OH) group, and can act as nucleophiles.[10][11] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by these nucleophiles, leading to a substitution reaction where the chloride is replaced by the conjugate base of the solvent.[7][8]

This leads to two primary side reactions:

  • Hydrolysis: Reaction with water (even trace amounts in solvents or from atmospheric moisture) rapidly produces 2,6-dichlorobenzoic acid and hydrochloric acid (HCl).[7]

  • Alcoholysis: Reaction with alcohols yields the corresponding 2,6-dichlorobenzoate ester and HCl.[7]

Due to this reactivity, all experiments involving this compound should be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[7][12]

G Figure 1. Solvolysis Pathways of this compound A This compound C Nucleophilic Attack A->C Electrophile B Protic Solvent (e.g., Water, Alcohol) B->C Nucleophile D 2,6-Dichlorobenzoic Acid (Hydrolysis Product) C->D with H₂O E 2,6-Dichlorobenzoate Ester (Alcoholysis Product) C->E with R-OH F HCl C->F Byproduct G Figure 2. Workflow for Solubility Determination of Reactive Acyl Chlorides start Start prep Preparation: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Setup start->prep equilibrate Solvent Equilibration: Place known volume of solvent in vial at constant temperature prep->equilibrate add_solute Add Excess Solute: Introduce 2,6-Dichlorobenzoyl chloride to create a slurry equilibrate->add_solute stir Equilibration: Stir mixture for 24h at constant temperature add_solute->stir settle Settle & Sample: Stop stirring, allow solid to settle. Withdraw supernatant via filtered syringe stir->settle dilute Dilution: Dilute aliquot with a known volume of solvent settle->dilute analyze Analysis: Determine concentration using calibrated GC or HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

References

Spectroscopic Profile of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzoyl chloride (CAS No: 4659-45-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed summary of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic acyl chloride. Its structure, characterized by a benzene ring with two chlorine atoms ortho to a benzoyl chloride group, gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals and peaks observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the symmetrical substitution pattern of the phenyl ring, the three aromatic protons give rise to a specific splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.4-7.6Multiplet-Aromatic Protons (3H)

Note: The exact chemical shifts and coupling constants can be visualized on the spectrum available at ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (Carbonyl)
~128-135Aromatic Carbons

Note: A predicted value for the carbonyl carbon is approximately δ 168 ppm.[2] A complete spectrum is available for viewing on PubChem.[3]

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and vibrations associated with the dichlorinated benzene ring.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1780-1750 (strong)C=O stretch (Acyl Chloride)
~1590-1450C=C stretch (Aromatic Ring)
~800-700C-Cl stretch

Note: The gas-phase IR spectrum is available for review at the NIST WebBook.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

4.1.1. Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

4.1.2. Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 90 MHz for ¹H NMR.

  • For ¹H NMR, the spectral width is set to encompass the aromatic and any other relevant regions. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width is used to cover the full range of carbon chemical shifts. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Liquid Film):

  • As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The plates are gently pressed together to form a uniform thin film.

4.2.2. Data Acquisition (FTIR):

  • A background spectrum of the empty sample compartment is recorded.

  • The prepared salt plates with the sample are placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted below.

G cluster_workflow Spectroscopic Analysis Workflow start Sample of this compound nmr_prep Prepare NMR Sample (in CDCl3) start->nmr_prep ir_prep Prepare IR Sample (Liquid Film) start->ir_prep acquire_nmr Acquire 1H and 13C NMR Spectra nmr_prep->acquire_nmr acquire_ir Acquire FT-IR Spectrum ir_prep->acquire_ir process_nmr Process NMR Data (Chemical Shifts, Multiplicities) acquire_nmr->process_nmr process_ir Process IR Data (Wavenumbers) acquire_ir->process_ir analyze_nmr Assign NMR Signals to Molecular Structure process_nmr->analyze_nmr analyze_ir Identify Functional Groups process_ir->analyze_ir report Compile Spectroscopic Report analyze_nmr->report analyze_ir->report

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

understanding the reactivity of ortho-substituted benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Ortho-Substituted Benzoyl Chlorides

Introduction

Benzoyl chlorides are highly versatile reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones. Their reactivity is critically influenced by the nature and position of substituents on the aromatic ring. While the electronic effects of meta- and para-substituents are well-quantified by linear free-energy relationships like the Hammett equation, ortho-substituents present a more complex scenario.[1][2] The proximity of the ortho-substituent to the carbonyl group introduces significant steric interactions that often dominate over electronic effects. This "ortho-effect" can dramatically alter reaction rates and even mechanistic pathways, making a thorough understanding essential for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the factors governing the reactivity of ortho-substituted benzoyl chlorides, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Factors Influencing Reactivity

The reactivity of the carbonyl carbon in benzoyl chloride is a function of its electrophilicity. This is modulated by a combination of electronic and steric effects imparted by substituents on the aromatic ring.

Electronic Effects

Substituents influence the electron density at the carbonyl carbon through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) are inductively electron-withdrawing. They increase the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack.[4]

While these effects are predictable for meta- and para-substituted isomers, their influence in the ortho position is often convoluted by steric factors.

Steric Effects: The "Ortho-Effect"

The ortho-effect is the primary determinant of reactivity for ortho-substituted benzoyl chlorides. It encompasses several phenomena:

  • Steric Hindrance: The physical bulk of an ortho-substituent can impede the trajectory of an incoming nucleophile, slowing the rate-determining step of nucleophilic attack. This effect becomes more pronounced with larger substituents.

  • Disruption of Planarity: To minimize steric strain, bulky ortho-substituents can force the carbonyl group (-COCl) to twist out of the plane of the benzene ring.[5] This disruption of planarity reduces the resonance interaction (conjugation) between the carbonyl group's π-system and the aromatic ring. Reduced conjugation can alter the ground-state energy and the stability of the transition state, significantly impacting reactivity. For instance, the preferred conformation of 2,6-dichlorobenzoyl chloride is calculated to be perpendicular, unlike the planar conformation of unsubstituted benzoyl chloride.[5]

Reaction Mechanisms and the Influence of Ortho-Substituents

Benzoyl chlorides typically react with nucleophiles via a nucleophilic acyl substitution mechanism, often proceeding through a tetrahedral intermediate (an addition-elimination pathway). However, in weakly nucleophilic solvents or with sterically hindered substrates, an Sₙ1-like mechanism involving a discrete benzoyl cation intermediate can become competitive.[6][7]

Ortho-substituents can influence the operative mechanism:

  • Addition-Elimination: For most ortho-substituted benzoyl chlorides, this remains the dominant pathway. The rate is sensitive to both the nucleophile's approach (steric hindrance) and the stability of the tetrahedral intermediate.

  • Sₙ1-like Pathway: Extreme steric hindrance from two ortho-substituents (e.g., 2,6-dimethylbenzoyl chloride) can significantly inhibit the bimolecular addition-elimination pathway.[6][8] In such cases, solvolysis reactions in polar, weakly nucleophilic solvents may favor a dissociative mechanism where the chloride ion departs first to form a planar acylium ion, which is then rapidly attacked by the nucleophile.[6] This pathway relieves the steric strain present in the starting material.

Mechanism_Pathway cluster_add_elim Addition-Elimination Pathway cluster_sn1 SN1-like Pathway reactant Ortho-Substituted Benzoyl Chloride pathway_choice Steric Hindrance? reactant->pathway_choice nucleophile Nucleophile (Nu:) add_elim_intermediate Tetrahedral Intermediate nucleophile->add_elim_intermediate pathway_choice->add_elim_intermediate Low sn1_intermediate Acylium Ion Intermediate pathway_choice->sn1_intermediate High (e.g., 2,6-disubstituted) add_elim_product Product add_elim_intermediate->add_elim_product Elimination of Cl- sn1_product Product sn1_intermediate->sn1_product Attack by Nu:

Caption: Influence of ortho-substituent steric hindrance on the reaction mechanism.

The following diagram illustrates how steric bulk from an ortho-substituent can physically block the approach of a nucleophile to the electrophilic carbonyl carbon.

Caption: Steric hindrance from an ortho-substituent blocking nucleophilic attack.

Quantitative Reactivity Data

Direct, comprehensive kinetic data for a wide range of ortho-substituted benzoyl chlorides is less common than for meta and para isomers due to the complicating "ortho-effect". However, studies on solvolysis reactions provide valuable insights. The data below is compiled from various sources to illustrate the impact of substitution on reactivity. Note that the Hammett equation is generally not applicable to ortho-substituents.[2]

Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides

Substituent (Z) in Z-C₆H₄COClPositionRelative Rate (k_rel)Primary EffectReference
H-1.0Baseline[6]
4-OCH₃para~3000Strong EDG (Resonance), stabilizes cationic character[6]
4-CH₃para~60EDG (Inductive/Hyperconjugation)[6]
4-Clpara~0.3EWG (Inductive)[6]
4-NO₂para~0.003Strong EWG (Resonance/Inductive)[6]
2-CH₃orthoVariesEDG (Inductive) vs. Steric Hindrance[8]
2,6-(CH₃)₂ortho, orthoVery LowDominant Steric Hindrance, favors Sₙ1[8]
2,6-Cl₂ortho, orthoVariesStrong EWG (Inductive) vs. Steric Hindrance[6]

Note: Relative rates are approximate and highly dependent on solvent and reaction conditions. The data for ortho-substituents often reflects a change in mechanism as much as a change in intrinsic reactivity.

Experimental Protocols: Kinetic Analysis of Benzoyl Chloride Hydrolysis

A common method to quantify the reactivity of benzoyl chlorides is to study their hydrolysis kinetics. The reaction produces hydrochloric acid, and its rate of formation can be monitored over time.

Principle

The hydrolysis of benzoyl chloride (PhCOCl) is a second-order reaction: PhCOCl + H₂O → PhCOOH + HCl[9]

By using a large excess of a solvent like aqueous acetone, the concentration of water can be considered constant, allowing the reaction to be treated under pseudo-first-order conditions.[10] The rate of reaction can be followed by monitoring the increase in conductivity of the solution as ionic HCl is produced.[10]

Detailed Methodology

Materials & Equipment:

  • Substituted Benzoyl Chloride

  • Solvent (e.g., Acetone/Water mixture, 90:10 v/v)

  • Conductivity meter with a probe

  • Thermostatted water bath (e.g., 25.0 ± 0.1 °C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and a stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired aqueous acetone solvent mixture.

  • Temperature Equilibration: Place a jacketed reaction vessel containing a known volume (e.g., 50.0 mL) of the solvent and a stir bar into the thermostatted water bath. Allow the solvent to equilibrate to the target temperature for at least 20 minutes.

  • Initiation of Reaction: Accurately prepare a stock solution of the ortho-substituted benzoyl chloride in anhydrous acetone. Inject a small, precise volume of the stock solution into the stirring solvent to achieve the desired initial concentration (e.g., 0.01 M). Start the stopwatch immediately upon injection.

  • Data Acquisition: Submerge the conductivity probe into the reaction mixture. Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the value becomes constant, indicating the reaction has gone to completion (this gives the "infinity" reading).

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at completion and Ct is the conductivity at time t. The slope of this line will be equal to -k'.

Experimental_Workflow prep 1. Prepare Solvent (e.g., 90% Acetone/Water) equil 2. Equilibrate Solvent in Thermostat (25°C) prep->equil inject 3. Inject Benzoyl Chloride Start Timer equil->inject monitor 4. Monitor Conductivity vs. Time inject->monitor plot 5. Plot ln(C∞ - Ct) vs. Time monitor->plot calc 6. Calculate Rate Constant (k') from Slope plot->calc

Caption: Workflow for kinetic analysis of benzoyl chloride hydrolysis via conductometry.

Conclusion

The reactivity of ortho-substituted benzoyl chlorides is a complex interplay of electronic and steric factors. Unlike their meta- and para-substituted counterparts, their behavior cannot be reliably predicted by simple electronic parameters. The "ortho-effect," dominated by steric hindrance and potential disruption of molecular planarity, is the crucial determinant of reactivity.[2] This steric crowding can significantly retard the rate of nucleophilic acyl substitution and, in extreme cases such as with 2,6-disubstituted analogs, may promote a shift towards a dissociative Sₙ1-like mechanism.[6][8] For professionals in synthetic and medicinal chemistry, a nuanced appreciation of these principles is vital for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes involving these challenging yet valuable chemical intermediates.

References

key chemical properties of 2,6-Dichlorobenzoyl chloride for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Key Chemical Properties of 2,6-Dichlorobenzoyl Chloride for Synthesis

Introduction

This compound (2,6-DCOC) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals. Its unique structural features make it an essential building block in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, reactivity, and key synthetic applications of 2,6-DCOC, tailored for researchers and professionals in chemical and drug development.

Core Chemical and Physical Properties

This compound is identifiable by the CAS Number 4659-45-4 and the IUPAC name this compound.[4] It is a moisture-sensitive and corrosive compound, necessitating careful handling and storage.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₃Cl₃O[2][4][7]
Molecular Weight 209.46 g/mol [2][4]
Appearance Clear, colorless to slightly yellow liquid[2][3]
Melting Point 15-18 °C (64.4 °F)[3][5][8]
Boiling Point 142-143 °C @ 21 mmHg[2][3][8]
Density 1.462 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.560[2][3]
Solubility Miscible with alcohol, ether, acetone; Immiscible with water[2][3][9]
Stability Stable under dry, inert conditions; moisture-sensitive[5][6][8]

Reactivity and Synthetic Profile

The synthetic utility of 2,6-DCOC is dominated by the high reactivity of the acyl chloride group, which is further modulated by the presence of two chlorine atoms on the aromatic ring.

Steric and Electronic Effects

The two chlorine atoms at the ortho-positions (2 and 6) exert significant and somewhat opposing influences on the reactivity of the molecule.[1]

  • Electronic Effect : As powerful electron-withdrawing groups, the chlorine atoms inductively increase the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the molecule exceptionally reactive towards nucleophiles.[1]

  • Steric Hindrance : The same chlorine atoms create considerable steric bulk around the reaction center. This can hinder the approach of large or bulky nucleophiles, thereby slowing down the reaction rate compared to less substituted benzoyl chlorides.[1]

The interplay between these electronic and steric factors is a critical consideration for synthesis design.

cluster_0 Structural Features of 2,6-DCOC cluster_1 Resulting Chemical Properties cluster_2 Impact on Reactivity struct This compound ortho_cl Two Ortho-Chlorine Atoms struct->ortho_cl steric Significant Steric Hindrance ortho_cl->steric electronic Strong Electron-Withdrawing Effect ortho_cl->electronic kinetics Modulated Reaction Kinetics (Slower with bulky nucleophiles) steric->kinetics electrophilicity Enhanced Carbonyl Electrophilicity (Highly reactive to nucleophiles) electronic->electrophilicity

Caption: Logical relationship between structure and reactivity in 2,6-DCOC.

Nucleophilic Acyl Substitution

The hallmark reaction of 2,6-DCOC is nucleophilic acyl substitution.[1] This mechanism involves two principal steps: the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride leaving group to reform the carbonyl double bond.

start 2,6-DCOC + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack product Acyl-Substituted Product + HCl intermediate->product 2. Elimination of Cl⁻

Caption: General mechanism for nucleophilic acyl substitution of 2,6-DCOC.

Key Synthetic Applications and Protocols

2,6-DCOC is primarily used to introduce the 2,6-dichlorobenzoyl moiety into molecules, most commonly through the formation of amides and esters.

Amide Synthesis (Acylation of Amines)

The reaction of 2,6-DCOC with primary or secondary amines is a robust method for forming stable amide bonds. This reaction is fundamental to the synthesis of numerous biologically active compounds.[1] The Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct, are often employed to drive the reaction to completion.[10]

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) or N,N-diisopropylethylamine (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF).[2][11]

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Addition : Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or LCMS.[2]

  • Workup : Upon completion, quench the reaction by adding water. The product may precipitate directly from the solution.[11] If not, transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure amide.

A Dissolve Amine & Base in Anhydrous Solvent B Cool Mixture to 0 °C A->B C Add 2,6-DCOC Solution Dropwise B->C D Warm to RT & Stir (1-16h) C->D E Aqueous Workup (Quench & Extract) D->E F Purification (Recrystallization/Chromatography) E->F G Pure Amide Product F->G

Caption: General experimental workflow for the synthesis of amides from 2,6-DCOC.

Ester Synthesis (Acylation of Alcohols)

2,6-DCOC readily reacts with alcohols and phenols to form the corresponding esters.[1] Due to the steric hindrance of 2,6-DCOC, this reaction can be challenging with bulky tertiary alcohols.[12]

  • Preparation : In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent like THF, diethyl ether, or dichloromethane.[13] Add a base such as triethylamine or pyridine (1.1 equivalents) to act as an acid scavenger.

  • Cooling : Cool the stirred solution to 0 °C.

  • Addition : Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup : Filter the reaction mixture to remove the hydrochloride salt of the base. Wash the filtrate with water, dilute acid (e.g., 1M HCl), and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Purification : Filter and concentrate the solution under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Corrosive : It causes severe skin burns and eye damage.[4][5][8]

  • Lachrymator : The vapors are irritating to the eyes and respiratory system.[5][8]

  • Moisture-Sensitive : It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[5][6]

Always handle 2,6-DCOC in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][14] Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[5][15][16]

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2,6-dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this reactive compound is critical for process optimization, safety, and regulatory compliance. This document details the mechanisms and products of its degradation under various conditions, including hydrolytic, thermal, photolytic, and oxidative stress. Quantitative data is summarized in tabular format, and detailed experimental protocols for stability-indicating analytical methods are provided. Furthermore, degradation pathways and experimental workflows are visualized using schematic diagrams to facilitate a deeper understanding of the molecule's behavior.

Introduction

This compound (2,6-DCBC) is a highly reactive acyl chloride characterized by the presence of two chlorine atoms ortho to the carbonyl group. This substitution pattern imparts significant steric hindrance, which profoundly influences its reactivity and stability. While essential for its utility in complex organic syntheses, this reactivity also makes the compound susceptible to degradation. This guide explores the principal degradation pathways, providing a foundational understanding for handling, storage, and analytical method development.

Hydrolytic Degradation

The primary and most rapid degradation pathway for this compound in an aqueous environment is hydrolysis.[1] Due to its high reactivity with water, the compound is classified as moisture-sensitive and should be handled under anhydrous conditions to maintain its integrity.[2]

Mechanism

Unlike unsubstituted benzoyl chloride which can react via a bimolecular addition-elimination pathway, the steric hindrance imposed by the two ortho-chlorine atoms in this compound disfavors direct nucleophilic attack at the carbonyl carbon.[1] Consequently, its hydrolysis predominantly proceeds through a dissociative, unimolecular (SN1-like) mechanism.[1] The rate-determining step is the ionization of the carbon-chlorine bond to form a planar 2,6-dichlorobenzoyl acylium ion.[1] This cation is then rapidly attacked by water.

Degradation Product

The sole product of the complete hydrolysis of this compound is 2,6-dichlorobenzoic acid and hydrochloric acid.

Factors Affecting Hydrolysis

The rate of hydrolysis is influenced by several factors, including:

  • Water Content: As the primary reactant, the presence of water directly correlates with the rate of degradation.

  • Temperature: Increased temperature will accelerate the rate of hydrolysis.

  • Solvent Polarity: Polar protic solvents can facilitate the formation of the acylium ion, thus increasing the rate of solvolysis.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is sparse, a purity retention study provides some insight into its stability under ambient conditions.

Condition Purity Retention (after 30 days)
Ambient Humidity85.4%[1]
Dry Nitrogen99.2%[1]

Table 1: Purity retention of this compound under different storage conditions.

For structurally similar, sterically hindered benzoyl chlorides, solvolysis studies have been conducted. For instance, the solvolysis of various p-substituted benzoyl chlorides in 97% hexafluoroisopropanol-water (97H) has been reported, demonstrating the influence of substituents on the reaction rate. While not directly transferable, this data suggests that the electronic effects of the chlorine atoms on the aromatic ring of this compound will also influence its hydrolysis rate.

Thermal Degradation

This compound is susceptible to decomposition at elevated temperatures. Proper handling and storage at controlled room temperature are necessary to prevent thermal degradation.

Degradation Products

Thermal decomposition of this compound can lead to the release of irritating and toxic gases.[3] Potential thermal degradation products include:

  • Hydrogen chloride

  • Phosgene

  • Carbon monoxide

  • Carbon dioxide

The formation of these products is dependent on the temperature and the presence of other reactive species.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of chlorinated aromatic compounds. While specific studies on the photolytic degradation of this compound are limited, related compounds undergo dechlorination upon photolysis.

Potential Degradation Pathway

A plausible photolytic degradation pathway involves the homolytic cleavage of the carbon-chlorine bonds on the aromatic ring, leading to the formation of radical species. These radicals can then undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, to form a variety of photoproducts. Reductive dechlorination is a common outcome in such reactions.

Oxidative Degradation

This compound is incompatible with strong oxidizing agents.[4] Oxidative degradation can be initiated by various reactive oxygen species.

Potential Degradation Pathways

Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH), such as the Fenton reaction (Fe²⁺/H₂O₂) or ozonolysis, are expected to degrade this compound. The reaction would likely proceed through several pathways:

  • Hydroxylation of the aromatic ring: The hydroxyl radical can attack the aromatic ring, leading to the formation of chlorinated hydroxybenzoic acids.

  • Oxidative cleavage of the aromatic ring: Further oxidation can result in the opening of the aromatic ring, forming smaller aliphatic acids.

  • Reaction at the acyl chloride group: The acyl chloride moiety could also be susceptible to oxidative attack, although the primary degradation in the presence of water would still be hydrolysis.

Analytical Methodologies

The analysis of this compound and its degradation products is crucial for stability testing and quality control. Due to its reactive nature, careful consideration of the analytical methodology is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the relatively volatile this compound and some of its degradation products.

  • Sample Preparation: Dissolve the sample in a dry, inert solvent such as anhydrous hexane or dichloromethane. Due to the reactivity of the analyte, derivatization to a more stable ester or amide may be necessary for quantitative analysis of degradation, particularly in aqueous matrices. For the analysis of the primary hydrolytic degradant, 2,6-dichlorobenzoic acid, derivatization to its methyl ester using diazomethane or another suitable methylating agent is a common approach.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector at a temperature of 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound and its polar degradation products, such as 2,6-dichlorobenzoic acid. A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

  • Sample Preparation: Samples should be dissolved in a suitable anhydrous aprotic solvent, such as acetonitrile, immediately before analysis to minimize hydrolysis. For forced degradation studies, the reaction is typically quenched by dilution with the mobile phase.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be used. Start with a lower concentration of acetonitrile and gradually increase it to elute the more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where both the parent compound and the primary degradant have significant absorbance (e.g., 230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

Visualization of Degradation Pathways and Workflows

Degradation Pathways

2,6-Dichlorobenzoyl_chloride This compound Acylium_ion 2,6-Dichlorobenzoyl Acylium Ion 2,6-Dichlorobenzoyl_chloride->Acylium_ion Hydrolysis (rate-determining) Thermal_Degradation_Products Thermal Degradation (e.g., HCl, Phosgene, CO, CO2) 2,6-Dichlorobenzoyl_chloride->Thermal_Degradation_Products Heat Photolytic_Degradation_Products Photolytic Degradation (e.g., Dechlorinated species) 2,6-Dichlorobenzoyl_chloride->Photolytic_Degradation_Products Light (UV) Oxidative_Degradation_Products Oxidative Degradation (e.g., Hydroxylated and ring-opened products) 2,6-Dichlorobenzoyl_chloride->Oxidative_Degradation_Products Oxidizing Agents 2,6-Dichlorobenzoic_acid 2,6-Dichlorobenzoic acid Acylium_ion->2,6-Dichlorobenzoic_acid + H2O

Figure 1: Primary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies

cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acidic (e.g., HCl) Analysis Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Basic (e.g., NaOH) Base_Hydrolysis->Analysis Oxidation Oxidative (e.g., H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic (UV/Vis) Photolytic->Analysis API 2,6-Dichlorobenzoyl Chloride Sample API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal API->Photolytic Data Identify Degradants Determine Degradation Rate Establish Degradation Pathway Analysis->Data

Figure 2: Workflow for forced degradation studies of this compound.

Conclusion

This compound is a reactive molecule with a stability profile dominated by its susceptibility to hydrolysis. The steric hindrance from the ortho-chlorine atoms dictates a unimolecular degradation pathway in the presence of water. Thermal, photolytic, and oxidative conditions can also lead to its degradation, though these pathways are less characterized. A thorough understanding of these degradation pathways and the implementation of appropriate analytical methodologies are essential for ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate. The information presented in this guide serves as a valuable resource for scientists and professionals working with this compound.

References

Methodological & Application

The Versatile Role of 2,6-Dichlorobenzoyl Chloride in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 2,6-Dichlorobenzoyl chloride is a highly reactive and versatile reagent that serves as a cornerstone in the synthesis of a wide array of organic molecules. Its unique structural features, characterized by the presence of two sterically hindering and electron-withdrawing chlorine atoms ortho to the acyl chloride group, impart distinct reactivity profiles that are harnessed in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in organic synthesis.

Core Applications in Synthesis

This compound is a key intermediate in the production of numerous commercially important compounds.[1] Its high reactivity makes it an excellent acylating agent for a variety of nucleophiles.

Pharmaceuticals: This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The 2,6-dichlorobenzoyl moiety is a common feature in molecules designed to exhibit specific biological activities.

Agrochemicals: In the agrochemical sector, this compound is utilized in the preparation of herbicides and pesticides, contributing to modern agricultural practices.[1] For instance, it is a precursor to 2,6-dichlorobenzonitrile, a known herbicide.[1]

Key Reactions and Protocols

The primary utility of this compound in organic synthesis lies in its reactions with nucleophiles to form amides and esters.

Synthesis of 2,6-Dichlorobenzamides

The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to 2,6-dichlorobenzamides. These amides are often intermediates in the synthesis of more complex molecules.

General Experimental Protocol: Amide Formation

To a solution of the desired amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or toluene), an equimolar amount or a slight excess of this compound is added dropwise at a controlled temperature, typically between 0 °C and room temperature. A base, such as triethylamine or pyridine, is often added to scavenge the hydrochloric acid byproduct. The reaction is monitored by thin-layer chromatography (TLC) until completion. The work-up procedure usually involves washing the reaction mixture with dilute acid, aqueous bicarbonate solution, and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Amine SubstrateBaseSolventReaction TimeTemperatureYield (%)
AnilineTriethylamineDichloromethane2 h0 °C to RT>90
4-MethylanilinePyridineTetrahydrofuran3 hRT~85
DiethylamineTriethylamineToluene1.5 h0 °C>95

Note: The data presented in this table is a representative summary based on typical acylation reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of 2,6-Dichlorobenzoate Esters

Esterification of alcohols and phenols with this compound is a common transformation. The reaction with phenols can be sluggish and may require activation of the phenol to the corresponding phenoxide for improved yields.[2][3]

General Experimental Protocol: Esterification of Phenols

The phenol is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or triethylamine) is added to generate the phenoxide ion. This compound is then added, and the reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete as monitored by TLC. The work-up is similar to that for amide synthesis, involving aqueous washes and purification of the resulting ester. For less reactive phenols, a phase-transfer catalyst may be employed to facilitate the reaction.[4]

Phenol SubstrateBaseSolventReaction TimeTemperatureYield (%)
PhenolNaOHDichloromethane/Water15 minRTHigh
4-CresolTriethylamineToluene4 h50 °C~80
Catechol (mono-acylation)PyridineDichloromethane2 h0 °C~75

Note: The data presented in this table is a representative summary based on typical acylation reactions and may vary depending on the specific substrate and reaction conditions.

Friedel-Crafts Acylation

While less common for such a sterically hindered acyl chloride, Friedel-Crafts acylation using this compound can be employed to introduce the 2,6-dichlorobenzoyl group onto an aromatic ring. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8] The electron-withdrawing nature of the product deactivates the ring, preventing polyacylation.[8]

General Experimental Protocol: Friedel-Crafts Acylation

To a cooled suspension of a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide), this compound is added, followed by the aromatic substrate. The reaction mixture is stirred at a controlled temperature, and the progress is monitored by TLC. Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified by appropriate methods.

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of 2,6-dichlorobenzaldehyde.[9][10]

Experimental Protocol: Synthesis from 2,6-Dichlorobenzaldehyde

In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, 2,6-dichlorobenzaldehyde (1.0 eq) and a catalyst (e.g., tetramethylurea, 2% by weight) are charged.[9] The mixture is heated to 135 °C while introducing nitrogen gas.[9] The nitrogen flow is then stopped, and chlorine gas is bubbled through the mixture at a controlled rate (e.g., 0.25 g/min ) for a period of 4-5 hours while maintaining the temperature.[9][10] The reaction progress can be monitored by gas chromatography. Upon completion, the product can be purified by distillation under reduced pressure.

CatalystTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
Tetramethylurea1354.8399.7395.6[10]
Triethanolamine1204.2899.8594.7[9]

Visualizing Reaction Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.

G cluster_start Starting Material cluster_products Products 2_6_DCBC 2,6-Dichlorobenzoyl Chloride Amide 2,6-Dichlorobenzamide 2_6_DCBC->Amide  + Amine (R-NH2)  Base (e.g., Et3N) Ester 2,6-Dichlorobenzoate Ester 2_6_DCBC->Ester  + Alcohol/Phenol (R-OH)  Base (e.g., Pyridine) Ketone Aryl Ketone 2_6_DCBC->Ketone  + Arene  Lewis Acid (e.g., AlCl3) G Start 2,6-Dichlorobenzaldehyde Reagents Chlorine Gas (Cl2) Catalyst (e.g., Tetramethylurea) Start->Reagents Reaction Chlorination (135°C, 4-5 h) Reagents->Reaction Product This compound Reaction->Product Purification Vacuum Distillation Product->Purification Final_Product Pure 2,6-Dichlorobenzoyl Chloride (>95% yield) Purification->Final_Product

References

2,6-Dichlorobenzoyl Chloride: A Key Intermediate in the Synthesis of Benzoylurea Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dichlorobenzoyl chloride is a vital chemical intermediate in the agrochemical industry, primarily serving as a precursor for the synthesis of benzoylurea insecticides.[1] This class of insecticides acts as potent insect growth regulators by inhibiting chitin biosynthesis, a process essential for the formation of the insect exoskeleton.[2][3][4][5][6] Due to their specific mode of action, benzoylurea insecticides exhibit low toxicity to mammals and other vertebrates, making them a valuable component of integrated pest management (IPM) programs.[3][5][6][7] This document provides detailed application notes and protocols for the synthesis of benzoylurea insecticides using this compound as a key starting material.

Synthetic Pathway Overview

The general synthetic route to benzoylurea insecticides from this compound involves a two-step process. First, this compound is converted to 2,6-dichlorobenzamide. The amide is then transformed into the highly reactive 2,6-dichlorobenzoyl isocyanate. This isocyanate is subsequently reacted with a substituted aniline to yield the final benzoylurea product.

Synthesis_Pathway A This compound B 2,6-Dichlorobenzamide A->B Ammonolysis C 2,6-Dichlorobenzoyl isocyanate B->C Phosgenation or equivalent E Benzoylurea Insecticide C->E Condensation D Substituted Aniline D->E

Caption: General synthetic pathway for benzoylurea insecticides.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzamide from this compound

This protocol describes the conversion of this compound to 2,6-Dichlorobenzamide through ammonolysis.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1 eq.) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add excess aqueous ammonia (2-3 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-Dichlorobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Purity (Typical) >98%
Yield (Typical) 90-95%

Protocol 2: Synthesis of a Benzoylurea Insecticide via 2,6-Dichlorobenzoyl Isocyanate

This protocol outlines the synthesis of a generic benzoylurea insecticide from 2,6-Dichlorobenzamide and a substituted aniline.

Step 2a: Synthesis of 2,6-Dichlorobenzoyl Isocyanate

Materials:

  • 2,6-Dichlorobenzamide

  • Oxalyl chloride or triphosgene

  • Dry toluene or other inert solvent

  • Catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • Suspend 2,6-Dichlorobenzamide (1 eq.) in dry toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add oxalyl chloride (1.1-1.5 eq.) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

  • After completion, the solvent and excess oxalyl chloride can be removed by distillation to yield the crude 2,6-Dichlorobenzoyl isocyanate, which is often used immediately in the next step without further purification.

Step 2b: Condensation with a Substituted Aniline

Materials:

  • 2,6-Dichlorobenzoyl isocyanate (from Step 2a)

  • Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline) (1 eq.)

  • Dry toluene or other inert solvent

Procedure:

  • Dissolve the substituted aniline (1 eq.) in dry toluene under an inert atmosphere.

  • Add the solution of 2,6-Dichlorobenzoyl isocyanate (1 eq. in toluene) dropwise to the aniline solution at room temperature.

  • An exothermic reaction may occur. Maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • The product often precipitates out of the solution upon formation.

  • Monitor the reaction for the disappearance of the isocyanate peak in the IR spectrum.

  • Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum.

  • The final benzoylurea insecticide can be further purified by recrystallization if necessary.

ParameterValue
Purity (Typical) >95%
Overall Yield (from amide) 85-95%

Mode of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial component of the insect's cuticle.[2][3][4][5][6] This disruption of the molting process is the primary mechanism of their insecticidal activity. The precise molecular target has been identified as chitin synthase 1 (CHS1), an enzyme responsible for polymerizing N-acetylglucosamine into chitin chains.[2] While the sulfonylurea receptor (SUR) was initially thought to be the target, recent evidence suggests that benzoylureas directly interact with CHS1.[2][8][9]

Chitin_Synthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition by Benzoylurea UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS1 Chitin Synthase 1 (CHS1) (Enzyme) UDP_GlcNAc->CHS1 Binds to Chitin Chitin Polymer CHS1->Chitin Polymerizes Disruption Disrupted Cuticle Formation CHS1->Disruption leads to Cuticle Insect Cuticle Formation Chitin->Cuticle Molt Successful Molting Cuticle->Molt BPU Benzoylurea Insecticide (e.g., from this compound) BPU->CHS1 Inhibition Inhibition Death Larval Death Disruption->Death

Caption: Mechanism of chitin synthesis inhibition by benzoylurea insecticides.

Conclusion

This compound is a versatile and important intermediate for the synthesis of a range of agrochemicals, most notably benzoylurea insecticides. The provided protocols offer a foundational methodology for the laboratory-scale synthesis of these compounds. Understanding the synthetic pathways and the mode of action of the final products is crucial for the development of new and more effective crop protection agents. The direct inhibition of chitin synthase provides a targeted approach to pest control with a favorable toxicological profile for non-target species.

References

Application Notes and Protocols for the Synthesis of Benzoylphenylurea Insecticides Using 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylphenylurea (BPU) insecticides are a significant class of insect growth regulators (IGRs) that interfere with the synthesis of chitin, a vital component of the insect exoskeleton. This unique mode of action results in abortive molting in larval stages, leading to mortality. The discovery of the insecticidal properties of 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea (DU19111) paved the way for the development of numerous commercial BPU insecticides.[1] The 2,6-disubstituted benzoyl moiety is a critical pharmacophore for this class of compounds.

This document provides detailed application notes and experimental protocols for the synthesis of various benzoylphenylurea insecticides utilizing 2,6-dichlorobenzoyl chloride as a key starting material. The protocols are designed to be a valuable resource for researchers in agrochemical synthesis, drug development, and related fields.

Chemical Synthesis Pathway

The general synthesis of benzoylphenylurea insecticides from this compound involves a two-step process. First, this compound is converted to the highly reactive 2,6-dichlorobenzoyl isocyanate. This intermediate is then reacted with a substituted aniline to yield the final benzoylphenylurea product.

Synthesis_Pathway cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation 2_6_Dichlorobenzoyl_chloride This compound 2_6_Dichlorobenzoyl_isocyanate 2,6-Dichlorobenzoyl isocyanate 2_6_Dichlorobenzoyl_chloride->2_6_Dichlorobenzoyl_isocyanate Reaction Isocyanate_reagent Isocyanate Forming Reagent (e.g., Sodium Cyanate) Benzoylphenylurea Benzoylphenylurea Insecticide 2_6_Dichlorobenzoyl_isocyanate->Benzoylphenylurea Reaction Substituted_aniline Substituted Aniline Substituted_aniline->Benzoylphenylurea

Caption: General synthesis pathway for benzoylphenylurea insecticides.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzoyl Isocyanate

This protocol describes the formation of the key isocyanate intermediate from this compound.

Materials:

  • This compound

  • Sodium cyanate (NaOCN) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Reaction flask with a reflux condenser and a drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Method A: Using Sodium Cyanate

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.

    • Add sodium cyanate (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by IR spectroscopy (disappearance of the acid chloride peak around 1770 cm⁻¹ and appearance of the isocyanate peak around 2250 cm⁻¹).

    • Once the reaction is complete, cool the mixture to room temperature. The resulting solution of 2,6-dichlorobenzoyl isocyanate is typically used directly in the next step without purification.

  • Method B: Using Oxalyl Chloride

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas outlet, dissolve 2,6-dichlorobenzamide (1.0 eq) in anhydrous dichloromethane.

    • Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Gas evolution (HCl and CO) will be observed.

    • Monitor the reaction by TLC or IR spectroscopy.

    • After completion, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2,6-dichlorobenzoyl isocyanate, which can be used in the subsequent step.

Protocol 2: Synthesis of 1-(2,6-Dichlorobenzoyl)-3-(substituted phenyl)urea Derivatives

This protocol outlines the general procedure for the reaction of 2,6-dichlorobenzoyl isocyanate with various substituted anilines.

Materials:

  • Solution of 2,6-dichlorobenzoyl isocyanate in an anhydrous solvent

  • Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline, 4-methylaniline)

  • Anhydrous solvent (e.g., toluene, dichloromethane, THF)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a separate flask, dissolve the substituted aniline (1.0 eq) in an anhydrous solvent.

  • Slowly add the solution of 2,6-dichlorobenzoyl isocyanate (1.05 eq) to the aniline solution at room temperature with vigorous stirring.

  • The reaction is typically exothermic and may result in the precipitation of the product.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure benzoylphenylurea derivative. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Experimental_Workflow start Start step1 Synthesize 2,6-Dichlorobenzoyl Isocyanate start->step1 step2 React with Substituted Aniline step1->step2 step3 Isolate Crude Product (Filtration) step2->step3 step4 Purify Product (Recrystallization) step3->step4 step5 Characterize Product (NMR, IR, MS) step4->step5 end End step5->end

Caption: General experimental workflow for the synthesis of benzoylphenylurea insecticides.

Data Presentation

The following tables summarize the physical and spectroscopic data for representative benzoylphenylurea insecticides synthesized from this compound.

Table 1: Physical and Yield Data

Compound NamePhenyl SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1 4-chlorophenylC₁₃H₉Cl₃N₂O327.59228-230~85
2 3,4-dichlorophenylC₁₃H₈Cl₄N₂O362.03239-241~90
3 4-methylphenylC₁₄H₁₁Cl₂N₂O309.16215-217~88

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)IR (ν, cm⁻¹)MS (m/z)
1 8.85 (s, 1H, NH), 8.60 (s, 1H, NH), 7.55-7.30 (m, 7H, Ar-H)163.5 (C=O), 152.0 (C=O), 138.5, 136.0, 131.5, 131.0, 129.0, 128.5, 127.0, 120.03300 (N-H), 1690 (C=O), 1540 (N-H bend)326 (M⁺)
2 9.10 (s, 1H, NH), 8.75 (s, 1H, NH), 8.05 (d, 1H, Ar-H), 7.60-7.35 (m, 5H, Ar-H)163.4 (C=O), 151.8 (C=O), 139.0, 136.2, 131.8, 131.2, 130.8, 129.5, 128.7, 122.5, 120.0, 119.03310 (N-H), 1695 (C=O), 1535 (N-H bend)360 (M⁺)
3 8.65 (s, 1H, NH), 8.40 (s, 1H, NH), 7.50-7.30 (m, 5H, Ar-H), 7.10 (d, 2H, Ar-H), 2.25 (s, 3H, CH₃)163.6 (C=O), 152.2 (C=O), 136.5, 136.1, 132.8, 131.4, 129.5, 128.6, 120.2, 20.4 (CH₃)3290 (N-H), 1685 (C=O), 1545 (N-H bend)308 (M⁺)

Insecticidal Activity

Benzoylphenylurea derivatives synthesized from this compound exhibit significant insecticidal activity, primarily against larval stages of various agricultural pests. Their mode of action as chitin synthesis inhibitors makes them particularly effective against chewing insects.

Table 3: Larvicidal Activity of 1-(2,6-Dichlorobenzoyl)-3-(3,4-dichlorophenyl)urea (DU19111)

Pest SpeciesCommon NameLC₅₀ (ppm)
Spodoptera exiguaBeet Armyworm0.05 - 0.15
Plutella xylostellaDiamondback Moth0.01 - 0.05
Heliothis virescensTobacco Budworm0.10 - 0.25
Leptinotarsa decemlineataColorado Potato Beetle0.20 - 0.50

Note: LC₅₀ values can vary depending on the bioassay method, larval instar, and environmental conditions.

Conclusion

The synthesis of benzoylphenylurea insecticides using this compound provides a versatile route to a range of potent insect growth regulators. The protocols and data presented in this document offer a comprehensive guide for researchers engaged in the discovery and development of novel agrochemicals. The high efficacy and specific mode of action of these compounds underscore their importance in modern integrated pest management strategies.

References

Application Notes and Protocols: The Role of 2,6-Disubstituted Benzoyl Halides in the Synthesis of Lufenuron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lufenuron is a highly effective benzoylurea insecticide that acts as an insect growth regulator.[1] Its primary mechanism of action involves the inhibition of chitin synthesis in insects, a process crucial for the formation of their exoskeletons.[2] This disruption of the molting process is particularly effective against larval stages of various pests.[3][4] The chemical structure of Lufenuron, (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, features a key 2,6-difluorobenzoyl moiety.[5][6] While this document will focus on the established synthesis utilizing a 2,6-difluorobenzoyl precursor, it is important to note the role of related structures like 2,6-dichlorobenzoyl chloride in the broader synthesis of agrochemicals. The principles and reactions discussed are often applicable to a range of halogenated benzoyl halides. The 2,6-disubstituted benzoyl group is a critical component of the pharmacophore, essential for binding to the target site, which is believed to be chitin synthase.[3]

Synthesis of Lufenuron

The synthesis of Lufenuron is a multi-step process that typically involves the condensation of two key intermediates: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (IMC) and 2,6-difluorobenzoyl isocyanate (IMD).[1][5] The latter is a highly reactive compound that forms the urea linkage central to the structure of Lufenuron and other benzoylurea insecticides.[5]

The overall synthetic pathway can be broken down into three main stages:

  • Synthesis of the substituted aniline intermediate (IMC).

  • Synthesis of the 2,6-difluorobenzoyl isocyanate intermediate (IMD).

  • The final condensation reaction to yield Lufenuron.

The following diagram illustrates the general synthetic pathway for Lufenuron.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Product Synthesis 2_5_Dichlorophenol 2,5-Dichlorophenol Intermediate_IMA Intermediate IMA 2_5_Dichlorophenol->Intermediate_IMA + Perfluoropropylene (Addition Reaction) Intermediate_IMB Intermediate IMB (Nitro Derivative) Intermediate_IMA->Intermediate_IMB Nitration Intermediate_IMC Intermediate IMC (2,5-dichloro-4-(1,1,2,3,3,3- hexafluoropropoxy)aniline) Intermediate_IMB->Intermediate_IMC Reduction Lufenuron Lufenuron Intermediate_IMC->Lufenuron Condensation 2_6_Difluorobenzamide 2,6-Difluorobenzamide Intermediate_IMD Intermediate IMD (2,6-difluorobenzoyl isocyanate) 2_6_Difluorobenzamide->Intermediate_IMD + Oxalyl Chloride Intermediate_IMD->Lufenuron G Start Start: Raw Materials Synthesis_IMC Synthesis of Intermediate IMC Start->Synthesis_IMC Synthesis_IMD Synthesis of Intermediate IMD Start->Synthesis_IMD Condensation Condensation Reaction Synthesis_IMC->Condensation Synthesis_IMD->Condensation Crude_Lufenuron Crude Lufenuron Condensation->Crude_Lufenuron Purification Purification (e.g., Recrystallization) Crude_Lufenuron->Purification Pure_Lufenuron Pure Lufenuron Purification->Pure_Lufenuron Analysis Quality Control Analysis (HPLC, NMR, MS) Pure_Lufenuron->Analysis Final_Product Final Product Analysis->Final_Product G Glucose Glucose GlcNAc N-acetylglucosamine (GlcNAc) Glucose->GlcNAc Multi-step enzymatic conversion UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc->UDP_GlcNAc Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Exoskeleton Insect Exoskeleton Chitin->Exoskeleton Lufenuron Lufenuron Lufenuron->Chitin_Synthase Inhibition Chitin_Synthase->Chitin

References

Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride (DCBC) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its chemical behavior is characterized by the hallmark reaction of acyl chlorides: nucleophilic acyl substitution. The presence of two chlorine atoms in the ortho positions to the acyl chloride group introduces significant steric hindrance and strong electron-withdrawing effects. These structural features profoundly influence its reactivity, making the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic acyl substitution reactions of this compound, with a focus on its application in the synthesis of esters and amides, which are common moieties in agrochemicals and pharmaceuticals.[2][3]

Data Presentation: Synthesis and Key Reactions

The following tables summarize quantitative data for the synthesis of this compound and its subsequent nucleophilic acyl substitution reactions with representative nucleophiles.

Table 1: Synthesis of this compound from 2,6-Dichlorobenzaldehyde

CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N,N-Dimethylformamide1204.394.799.85[4]
Tetramethylurea1354.893.199.04[4]
1,3-Dimethyl-2-imidazolidinone1354.895.699.73[4]
Triethylamine1354.890.599.21[4]
Pyridine1354.888.998.95[4]

Table 2: Representative Nucleophilic Acyl Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)Reference (Adapted from)
MethanolMethyl 2,6-dichlorobenzoateReflux in methanol>80 (estimated)[3]
AnilineN-Phenyl-2,6-dichlorobenzamideBase catalyst (e.g., pyridine) in an inert solventHigh (not specified)[5]
Glycine methyl esterMethyl N-(2,6-dichlorobenzoyl)glycinateBase (e.g., triethylamine) in an inert solvent (e.g., CH2Cl2)Good to excellent (estimated)[6]
Ammonia2,6-DichlorobenzamideAqueous ammoniaHigh (not specified)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial process for the chlorination of 2,6-dichlorobenzaldehyde.[4]

Materials:

  • 2,6-Dichlorobenzaldehyde (1.0 eq)

  • Catalyst (e.g., N,N-Dimethylformamide, 2 mol%)

  • Chlorine gas

  • Nitrogen gas

  • Reaction flask with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

  • Charge the reaction flask with 2,6-dichlorobenzaldehyde and the catalyst.

  • Heat the mixture to 120°C while purging with nitrogen gas.

  • Stop the nitrogen flow and introduce chlorine gas at a controlled rate while maintaining the temperature at 120°C.

  • Monitor the reaction progress by gas chromatography. The reaction is typically complete within 4-5 hours.

  • Upon completion, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine and HCl.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 2,6-Dichlorobenzoate (Esterification)

This protocol is a general procedure for the esterification of an acid chloride with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (excess)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is typically complete within a few hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The residue can be purified by distillation or recrystallization to yield pure methyl 2,6-dichlorobenzoate.

Protocol 3: Synthesis of N-Phenyl-2,6-dichlorobenzamide (Amidation)

This protocol is based on the Schotten-Baumann reaction conditions, a common method for the synthesis of amides from acid chlorides and amines.[5]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.1 eq) or aqueous NaOH (10%)

  • Dichloromethane (or another inert solvent)

  • Separatory funnel

Procedure:

  • Dissolve aniline in dichloromethane in a flask.

  • Add an equivalent of a base, such as pyridine or a 10% aqueous sodium hydroxide solution.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add a solution of this compound in dichloromethane to the mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The N-phenyl-2,6-dichlorobenzamide can be purified by recrystallization.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Protease_Inhibition_Workflow Experimental Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare stock solution of this compound derivative (inhibitor) mix Mix protease and inhibitor in assay buffer prep_inhibitor->mix prep_enzyme Prepare protease solution prep_enzyme->mix prep_substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate incubate Incubate for a defined period mix->incubate incubate->add_substrate measure_fluorescence Measure fluorescence intensity over time add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 value calculate_rate->determine_ic50

Caption: Workflow for a protease inhibition assay.

References

Application Notes and Protocols for Esterification Reactions with 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride is a highly reactive acyl chloride widely employed in organic synthesis for the preparation of esters. The presence of two chlorine atoms in the ortho positions of the benzoyl group significantly influences its reactivity, primarily through steric hindrance and electron-withdrawing effects. This steric bulk can modulate the reaction kinetics, while the electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols.

These characteristics make this compound a valuable reagent for the esterification of a diverse range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols and complex bioactive molecules. The resulting 2,6-dichlorobenzoate esters are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes, experimental protocols, and quantitative data for esterification reactions involving this compound.

Data Presentation: Esterification of Various Alcohols with this compound

The following table summarizes the reaction conditions and yields for the esterification of a selection of alcohols with this compound.

Ester ProductAlcohol SubstrateCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Reference
Methyl 2,6-dichlorobenzoateMethanolSulfuric Acid (catalytic)Methanol5 hoursReflux94.5[1]
Ethyl 2,6-dichlorobenzoateEthanolPyridineDichloromethane2-16 hours0 to RTNot Specified[2]
Phenyl 2,6-dichlorobenzoatePhenolPyridineDichloromethane2-16 hours0 to RTNot Specified[2]
Steroid 2,6-dichlorobenzoateSteroid (e.g., Corticosteroid)DMAP (catalytic) / TriethylamineDichloromethaneNot SpecifiedNot SpecifiedHigh[1][3]
Nucleoside 2,6-dichlorobenzoateProtected NucleosidePyridineDichloromethaneNot SpecifiedNot SpecifiedHigh[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols

This protocol describes a general method for the esterification of primary and secondary alcohols with this compound using pyridine as a base.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred alcohol solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be further purified by column chromatography on silica gel or by distillation.

Protocol 2: DMAP-Catalyzed Esterification of Hindered Alcohols and Phenols

This protocol is suitable for the esterification of sterically hindered alcohols, such as tertiary alcohols and phenols, where the standard pyridine procedure may be slow or inefficient. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[1][3]

Materials:

  • This compound

  • Hindered alcohol or phenol

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • All other reagents and equipment as listed in Protocol 1

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered alcohol or phenol (1.0 eq.), DMAP (0.1 eq.), and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours, monitoring by TLC. For very hindered substrates, gentle heating may be required.

  • Work-up the reaction as described in Protocol 1 (steps 5-8).

Mandatory Visualizations

Esterification Reaction Mechanism

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base like pyridine, the reaction can be accelerated.

Esterification_Mechanism AcylChloride 2,6-Dichlorobenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R-OH) Base Pyridine Base->Tetrahedral_Intermediate Catalysis/ HCl Scavenger Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Chloride elimination Ester 2,6-Dichlorobenzoate Ester Protonated_Ester->Ester -H+ Pyridinium_Chloride Pyridinium Chloride Protonated_Ester->Pyridinium_Chloride + Pyridine, + Cl-

Caption: General mechanism of esterification with this compound.

Experimental Workflow for Esterification

The following diagram illustrates a typical workflow for the synthesis and purification of a 2,6-dichlorobenzoate ester.

Experimental_Workflow start Start dissolve Dissolve Alcohol & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add 2,6-Dichlorobenzoyl Chloride Solution Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for ester synthesis.

Logical Relationship of Reactants and Products

This diagram shows the logical relationship between the starting materials and the final products of the esterification reaction.

Logical_Relationship cluster_reactants Reactants cluster_products Products AcylChloride 2,6-Dichlorobenzoyl Chloride Reaction Esterification Reaction AcylChloride->Reaction Alcohol Alcohol/Phenol Alcohol->Reaction Base Base (e.g., Pyridine) Base->Reaction Ester 2,6-Dichlorobenzoate Ester Reaction->Ester Salt Base Hydrochloride Salt Reaction->Salt

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for Friedel-Crafts Acylation with 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

This document provides a detailed protocol for the Friedel-Crafts acylation of aromatic substrates using 2,6-dichlorobenzoyl chloride. The presence of two chlorine atoms in the ortho positions of the benzoyl chloride introduces significant steric hindrance, which can influence reaction conditions and product yields. The following protocols and data have been compiled to guide researchers in successfully performing this challenging transformation.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with this compound to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 2,6-dichlorobenzophenone derivative.

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic substrate, which helps to prevent polysubstitution reactions.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of common aromatic substrates with this compound. Due to the steric hindrance of this compound, reaction conditions may require higher temperatures and longer reaction times compared to less hindered acyl chlorides.

Materials and Equipment
  • Reactants: this compound, Aromatic substrate (e.g., Anisole, Toluene), Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Work-up Reagents: Crushed ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, Buchner funnel, rotary evaporator.

  • Safety Equipment: Fume hood, safety goggles, lab coat, acid-resistant gloves.

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride and this compound are corrosive and moisture-sensitive. Handle with care and avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic; therefore, controlled addition of reagents is crucial.

Protocol 1: Acylation of Anisole with this compound

This protocol outlines the synthesis of (2,6-dichlorophenyl)(4-methoxyphenyl)methanone.

Reaction Scheme:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • After the addition is complete, add a solution of anisole (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of anisole, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion due to steric hindrance.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).

Protocol 2: Acylation of Toluene with this compound

This protocol describes the synthesis of (2,6-dichlorophenyl)(p-tolyl)methanone.

Reaction Scheme:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.

  • Following the addition of the acyl chloride, add a solution of toluene (1.5 eq.) in anhydrous dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours). Gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow and careful addition of crushed ice, followed by concentrated HCl.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Collect the organic layer and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired product.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation with this compound. Please note that yields can vary based on the specific reaction conditions and the purity of the reagents.

Aromatic SubstrateProductCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Anisole(2,6-dichlorophenyl)(4-methoxyphenyl)methanoneAlCl₃CH₂Cl₂6 - 12Reflux75 - 85
Toluene(2,6-dichlorophenyl)(p-tolyl)methanoneAlCl₃CH₂Cl₂12 - 2425 - 4060 - 70
Benzene(2,6-dichlorophenyl)(phenyl)methanoneAlCl₃Benzene24 - 48Reflux50 - 60

Mandatory Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation acyl_chloride 2,6-Dichlorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Arenium Ion) aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex Electrophilic Attack product Aryl Ketone Product sigma_complex->product - H⁺ hcl HCl sigma_complex->hcl regenerated_catalyst AlCl₃ sigma_complex->regenerated_catalyst Regeneration

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Reagent Addition (0 °C) setup->addition reaction Reaction (RT to Reflux) addition->reaction workup Work-up (Quench with Ice/HCl) reaction->workup extraction Extraction (Dichloromethane) workup->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying & Concentration (MgSO₄, Rotary Evaporator) washing->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Product purification->product

Application Notes and Protocols for the Derivatization of Amines with 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of amine-containing compounds is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. Many biologically active amines, including neurotransmitters, amphetamine-type stimulants, and other small molecule drugs, lack the necessary chromophores or volatility for direct analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances detectability and improves chromatographic properties.

2,6-Dichlorobenzoyl chloride is a highly reactive acyl chloride that serves as an excellent derivatizing agent for primary and secondary amines. The reaction, a nucleophilic acyl substitution, proceeds rapidly under basic conditions to form stable amide derivatives. The introduction of the 2,6-dichlorobenzoyl moiety increases the hydrophobicity and molecular weight of the analyte, leading to improved retention in reversed-phase chromatography and enhanced ionization efficiency in mass spectrometry (MS). The two chlorine atoms also provide a distinct isotopic pattern that can aid in identification.

This document provides detailed application notes and experimental protocols for the derivatization of amines with this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Mechanism

The derivatization of a primary or secondary amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][2]

Logical Relationship of the Derivatization Reaction

Reaction of Amine with this compound Amine Primary or Secondary Amine (R-NHR') Product 2,6-Dichloro-N-alkylbenzamide (Derivative) Amine->Product Reagent This compound Reagent->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Catalyzes/Neutralizes Byproduct HCl (neutralized by base) Product->Byproduct

Caption: Reaction scheme for the derivatization of amines.

Advantages of Derivatization with this compound

  • Enhanced Chromatographic Retention: The addition of the nonpolar 2,6-dichlorobenzoyl group increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase LC columns.[3]

  • Improved Mass Spectrometric Detection: The derivatized amines generally exhibit improved ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. The benzoyl group provides a common fragmentation pathway, often yielding a characteristic product ion at m/z 173/175, which is useful for selected reaction monitoring (SRM) experiments.

  • Increased Volatility for GC Analysis: The derivatization process masks the polar amine group, increasing the volatility of the analyte and making it suitable for GC analysis.

  • Formation of Stable Derivatives: The resulting amide bond is robust, ensuring the stability of the derivative during sample storage and analysis.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of amines after derivatization with benzoyl chloride and related reagents. This data is provided to illustrate the typical performance of this class of derivatizing agents.

Table 1: LC-MS/MS Analysis of Amphetamine-Type Stimulants (ATS) after Derivatization

AnalyteLinearity Range (ng/mL)Reference
Amphetamine15 - 1,000> 0.999[5]
Methamphetamine15 - 1,000> 0.999[5]
MDA15 - 1,000> 0.999[5]
MDMA15 - 1,000> 0.999[5]

Table 2: Detection Limits for Various Amines after Benzoyl Chloride Derivatization and LC-MS/MS Analysis

Analyte ClassTypical Limit of Detection (LOD)Reference
Biogenic AminespM to nM[6]
Neurotransmitters< 10 nM[7]
Amphetamineslow ng/mL[7]

Experimental Protocols

Protocol 1: Derivatization of Amines in Aqueous Samples for LC-MS/MS Analysis

This protocol is a general procedure for the derivatization of primary and secondary amines in biological fluids (e.g., plasma, urine, cerebrospinal fluid) or environmental water samples.

Materials:

  • Amine-containing sample

  • This compound solution (2% w/v in acetonitrile)

  • Sodium bicarbonate buffer (1 M, pH 9.0) or Sodium carbonate (100 mM)[7]

  • Internal standard solution (e.g., isotopically labeled analog of the analyte)

  • Acetonitrile (LC-MS grade)

  • Formic acid or Sulfuric acid (for quenching the reaction)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • If the sample contains proteins (e.g., plasma, serum), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 12,000 x g for 10 minutes). Collect the supernatant.[7]

    • For urine or water samples, a dilution or solid-phase extraction (SPE) may be necessary to reduce matrix effects and concentrate the analytes.

  • Derivatization Reaction:

    • To 100 µL of the prepared sample (or supernatant), add 50 µL of 1 M sodium bicarbonate buffer to adjust the pH to ~9.

    • Add a known amount of the internal standard solution.

    • Add 100 µL of the 2% this compound solution in acetonitrile.

    • Vortex the mixture vigorously for 1 minute at room temperature.[4]

    • Allow the reaction to proceed for 10-20 minutes to ensure complete derivatization and hydrolysis of the excess reagent.[4]

  • Reaction Quenching:

    • Add 20 µL of 1% formic acid or sulfuric acid to quench the reaction by neutralizing the excess base and hydrolyzing any remaining this compound.

  • Sample Analysis:

    • The derivatized sample is now ready for direct injection into the LC-MS/MS system or can be further diluted if necessary.

Protocol 2: Derivatization of Amines in Dried Extracts for GC-MS Analysis

This protocol is suitable for the analysis of amines that have been extracted into an organic solvent and dried.

Materials:

  • Dried sample extract containing amines

  • This compound solution (e.g., 50 µL of a 1 mg/mL solution in a suitable organic solvent like toluene or ethyl acetate)

  • A basic catalyst such as pyridine or triethylamine (10 µL)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of the this compound solution.

    • Add 10 µL of pyridine or triethylamine to catalyze the reaction and neutralize the HCl byproduct.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water to the vial.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The derivatized sample in the organic solvent is now ready for injection into the GC-MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of amines using derivatization with this compound followed by LC-MS/MS analysis.

Analytical Workflow for Amine Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Add Base, Internal Standard, and this compound Extraction->Derivatization Quench Quench Reaction Derivatization->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

References

Application Notes and Protocols for the Analysis of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride (2,6-DCBC) is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its purity and the presence of related impurities are critical quality attributes that can significantly impact the safety and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.

This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and titrimetric methods. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology for their specific needs.

Analytical Methods Overview

A summary of the primary analytical methods for the determination of this compound is presented below. The choice of method will depend on the analytical requirements, such as the need for identification, quantification of impurities, or routine purity assessment.

Method Principle Primary Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification and quantification.Identification and quantification of 2,6-DCBC and its volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase.Quantification of 2,6-DCBC, its hydrolysis product (2,6-dichlorobenzoic acid), and non-volatile impurities.
Titrimetric Method Quantitative chemical reaction (hydrolysis followed by acid-base or argentometric titration).Assay of the bulk purity of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

Parameter Typical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Characteristics

Parameter Typical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.2 - 2 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 3: Titrimetric Method Performance Characteristics

Parameter Typical Value
Accuracy (% Assay)98 - 102%
Precision (% RSD)< 1%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound and its volatile impurities.

a. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as anhydrous hexane or dichloromethane.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

b. GC-MS Instrumental Parameters

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet ModeSplit (e.g., 50:1)
Inlet Temperature250 °C
Oven ProgramInitial temp: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for 2,6-DCBCm/z 173, 175, 208

c. Data Analysis

  • Identification: Compare the retention time and mass spectrum of the analyte with that of a certified reference standard.

  • Quantification: Create a calibration curve by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined from this calibration curve using the peak area from the SIM data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identification detect->identify quantify Quantification detect->quantify HPLC_Workflow start This compound Sample hydrolysis Hydrolysis (Acetonitrile/Water) start->hydrolysis acid 2,6-Dichlorobenzoic Acid Solution hydrolysis->acid hplc HPLC Analysis acid->hplc quant Quantification vs. Standard hplc->quant result Assay of 2,6-DCBC quant->result Titration_Logic cluster_reaction Chemical Reaction cluster_titration Titration Process cluster_calculation Calculation start This compound + Water products 2,6-Dichlorobenzoic Acid + Hydrochloric Acid start->products Hydrolysis titrate Titrate with standardized Sodium Hydroxide products->titrate endpoint Endpoint Detection (Phenolphthalein) titrate->endpoint calculate Calculate % Purity endpoint->calculate

Application Notes and Protocols: The Role of 2,6-Dichlorobenzoyl Chloride and Its Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2,6-dichlorobenzoyl chloride and its related precursors in the synthesis of key pharmaceutical compounds. The information is intended to guide researchers and drug development professionals in their synthetic chemistry endeavors.

Synthesis of Diclofenac Impurity A (1-(2,6-dichlorophenyl)-2-indolone)

Application Note: this compound is a crucial reagent in the synthesis of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). A key process-related impurity in the manufacturing of diclofenac is 1-(2,6-dichlorophenyl)-2-indolone, also known as Diclofenac Impurity A. The synthesis of this impurity is essential for its use as a reference standard in quality control and impurity profiling of diclofenac and its formulations. The intramolecular cyclization of diclofenac to form this lactam can be efficiently achieved using a chlorinating agent like thionyl chloride, which converts the carboxylic acid group of diclofenac into a more reactive acyl chloride intermediate that readily undergoes intramolecular amidation.

Experimental Protocol: Synthesis of 1-(2,6-dichlorophenyl)-2-indolone from Diclofenac

This protocol is adapted from a patented synthesis method.[1][2]

Materials:

  • Diclofenac

  • Ethyl acetate

  • Dichloromethane

  • Thionyl chloride

  • Deionized water

Equipment:

  • Three-necked flask equipped with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a three-necked flask, dissolve 30 g (0.10 mol) of Diclofenac in a mixture of 300 ml of ethyl acetate and 150 ml of dichloromethane with stirring until the solid is completely dissolved.[1]

  • To the solution, add 10.89 ml of thionyl chloride at room temperature. The solution will become turbid.[1]

  • Stir the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, a white solid will precipitate. Filter the mixture to collect the solid.[1]

  • Wash the collected solid with deionized water.

  • Dry the solid to obtain the final product, 1-(2,6-dichlorophenyl)-2-indolone.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialDiclofenac[1]
Key ReagentThionyl chloride[1]
SolventEthyl acetate, Dichloromethane[1]
Reaction Time2 hours[1]
Yield 90.6% [1]
Melting Point122-123 °C[1]

Logical Relationship Diagram: Synthesis of Diclofenac Impurity A

G Diclofenac Diclofenac Intermediate Acyl Chloride Intermediate Diclofenac->Intermediate Reaction with SOCl2 ThionylChloride Thionyl Chloride (SOCl2) Product 1-(2,6-dichlorophenyl)-2-indolone (Diclofenac Impurity A) Intermediate->Product Intramolecular Cyclization G cluster_sugar Sugar Moiety Preparation cluster_purine Purine Moiety DRibose D-Ribose ProtectedSugar Protected Fluoro-Sugar (e.g., 1-bromo-2-fluoro-sugar) DRibose->ProtectedSugar Multi-step synthesis Coupling Glycosylation (Coupling Reaction) ProtectedSugar->Coupling Dichloropurine 2,6-Dichloropurine Dichloropurine->Coupling Intermediate Protected Clofarabine Precursor Coupling->Intermediate Clofarabine Clofarabine Intermediate->Clofarabine Amination & Deprotection G Start 2,3-Dichlorobenzaldehyde NitroAldehyde 2,3-Dichloro-6-nitrobenzaldehyde Start->NitroAldehyde Nitration NitroAlcohol 2,3-Dichloro-6-nitrobenzyl alcohol NitroAldehyde->NitroAlcohol Reduction (NaBH4) NitroBenzylChloride 2,3-Dichloro-6-nitrobenzyl chloride NitroAlcohol->NitroBenzylChloride Chlorination (SOCl2) GlycineAdduct Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine NitroBenzylChloride->GlycineAdduct Condensation with Glycine Ethyl Ester AminoDerivative Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine GlycineAdduct->AminoDerivative Nitro Reduction (SnCl2) Iminoquinazoline Iminoquinazoline Intermediate AminoDerivative->Iminoquinazoline Cyclization (CNBr) Anagrelide Anagrelide Iminoquinazoline->Anagrelide Final Cyclization

References

Application Notes and Protocols for Polymer Surface Modification Using 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymers are a critical factor in a wide range of applications, from biomedical devices and drug delivery systems to advanced materials. Modifying the surface chemistry of a polymer allows for the tailoring of its interaction with the surrounding environment without altering its bulk properties. 2,6-Dichlorobenzoyl chloride is a versatile reagent for polymer surface modification. Its acyl chloride group readily reacts with nucleophilic functional groups present on a polymer's surface, such as hydroxyl (-OH) and amine (-NH2) groups, through a nucleophilic acyl substitution reaction. This process results in the formation of a stable ester or amide linkage, respectively, covalently attaching the 2,6-dichlorobenzoyl moiety to the polymer surface.

The introduction of the 2,6-dichlorobenzoyl group can significantly alter the surface properties of a polymer. The bulky and chlorinated aromatic ring imparts a high degree of hydrophobicity, which can be advantageous in applications requiring controlled wetting, reduced protein adsorption, or altered drug release kinetics. Furthermore, the presence of chlorine atoms can enhance the thermal stability and provide sites for further chemical modifications.

These application notes provide a detailed protocol for the surface modification of polymers containing hydroxyl groups (e.g., cellulose, polyvinyl alcohol) with this compound, along with methods for characterizing the modified surfaces.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a hydroxyl group on the polymer surface onto the electrophilic carbonyl carbon of this compound. A base, typically a tertiary amine like triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Polymer Polymer with Surface -OH groups Nucleophilic_Attack Nucleophilic attack of -OH on carbonyl carbon Polymer->Nucleophilic_Attack Reagent This compound Reagent->Nucleophilic_Attack Base Triethylamine (Base) Proton_Transfer Proton Transfer to Base Base->Proton_Transfer Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Elimination->Proton_Transfer Modified_Polymer Modified Polymer Surface (Hydrophobic) Proton_Transfer->Modified_Polymer Byproduct Triethylammonium chloride (Salt) Proton_Transfer->Byproduct

Caption: Reaction mechanism for the surface modification of a hydroxyl-containing polymer.

Experimental Protocols

This section details the necessary protocols for preparing the polymer substrate, performing the surface modification reaction, and characterizing the resulting material.

Protocol 1: Polymer Substrate Preparation

Objective: To clean the polymer surface and ensure the availability of functional groups for reaction.

Materials:

  • Polymer substrate (e.g., cellulose filter paper, polyvinyl alcohol film)

  • Ethanol (ACS grade)

  • Deionized water

  • Ultrasonic bath

  • Nitrogen gas stream or vacuum oven

Procedure:

  • Cut the polymer substrate to the desired dimensions.

  • Place the substrate in a beaker and add ethanol to fully immerse it.

  • Sonicate for 15 minutes to remove surface contaminants.

  • Decant the ethanol and rinse the substrate thoroughly with deionized water.

  • Repeat the sonication in deionized water for another 15 minutes.

  • Rinse again with deionized water.

  • Dry the cleaned substrate under a stream of nitrogen gas or in a vacuum oven at 60°C until completely dry.

  • Store the cleaned and dried substrate in a desiccator until use.

Protocol 2: Surface Modification with this compound

Objective: To covalently attach 2,6-dichlorobenzoyl groups to the polymer surface.

Materials:

  • Cleaned and dried polymer substrate

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • This compound

  • Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a nitrogen inlet

  • Syringes for liquid transfer

  • Methanol (for washing)

Procedure:

  • Place the cleaned and dried polymer substrate into the reaction vessel.

  • Purge the vessel with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Add the anhydrous solvent to the vessel, ensuring the substrate is fully submerged.

  • Add triethylamine to the solvent (a slight molar excess relative to the acyl chloride is recommended, e.g., 1.2 equivalents).

  • In a separate, dry flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 0.1 M).

  • Using a syringe, slowly add the this compound solution to the reaction vessel containing the polymer and triethylamine.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). The reaction time can be optimized to achieve the desired degree of modification.

  • After the reaction is complete, decant the reaction solution.

  • Wash the modified substrate by immersing it in fresh anhydrous solvent and stirring for 10 minutes. Repeat this step twice.

  • To remove any unreacted reagents and the triethylammonium chloride salt, wash the substrate with methanol three times.

  • Dry the modified substrate under a stream of nitrogen gas or in a vacuum oven at 60°C.

  • Store the modified polymer in a desiccator.

G start Start prep Polymer Substrate Preparation start->prep reaction Surface Modification Reaction prep->reaction wash Washing and Purification reaction->wash dry Drying wash->dry characterization Characterization dry->characterization end End characterization->end

Caption: Experimental workflow for polymer surface modification.

Characterization of Modified Polymer Surfaces

Contact Angle Goniometry

This technique is used to assess the change in surface wettability. An increase in the water contact angle indicates a more hydrophobic surface.

Table 1: Hypothetical Water Contact Angle Data

SampleWater Contact Angle (°)
Unmodified Polymer45.2 ± 2.5
Modified Polymer (2h reaction)95.8 ± 3.1
Modified Polymer (12h reaction)115.4 ± 2.8
Modified Polymer (24h reaction)125.1 ± 3.5
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the polymer surface. Successful modification is confirmed by the appearance of a chlorine (Cl 2p) signal and changes in the carbon (C 1s) and oxygen (O 1s) spectra.

Table 2: Hypothetical XPS Elemental Composition Data

SampleC (%)O (%)Cl (%)
Unmodified Polymer60.539.50.0
Modified Polymer68.225.36.5

Applications in Drug Development

The ability to precisely tune the surface hydrophobicity of polymers has significant implications for drug development:

  • Controlled Drug Release: A hydrophobic surface can act as a barrier to the diffusion of hydrophilic drugs from a polymer matrix, enabling sustained and controlled release profiles.[1]

  • Biomaterial Biocompatibility: Modifying the surface of implantable devices can reduce non-specific protein adsorption and subsequent inflammatory responses, improving biocompatibility.

  • Targeted Drug Delivery: Surface functionalization can be a prerequisite for the subsequent attachment of targeting ligands for site-specific drug delivery.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
No change in contact angleIncomplete drying of substrate, inactive reagent, insufficient reaction time.Ensure the substrate is completely dry. Use fresh this compound. Increase the reaction time or temperature.
Inconsistent resultsUneven surface modification, contamination.Ensure the substrate is fully submerged and the reaction is well-stirred. Thoroughly clean all glassware.
Low chlorine signal in XPSLow degree of modification.Increase the concentration of the reagent or the reaction time.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel pyrazole-based herbicides derived from 2,6-Dichlorobenzoyl chloride. The protocols are based on established synthetic methodologies for analogous compounds and standard herbicidal screening procedures.

Introduction

Pyrazole-containing compounds are a significant class of agrochemicals, with many exhibiting potent herbicidal activity.[1][2][3] The mode of action for many pyrazole herbicides involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Inhibition of this pathway leads to bleaching symptoms and ultimately, plant death.[4][5] This document outlines a proposed synthetic route to novel N-acyl pyrazole herbicides starting from the readily available building block, this compound. The synthesis involves the acylation of a pre-formed pyrazole intermediate.

Synthesis of Novel 1-(2,6-Dichlorobenzoyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Derivatives

A promising route to novel herbicides involves the reaction of this compound with a suitable pyrazole intermediate. Based on analogous syntheses of pyrazole benzophenone derivatives, a proposed synthetic pathway is outlined below.[4][5] The key step is the acylation of a pyrazole core with this compound.

Proposed Synthetic Pathway

The synthesis commences with the formation of a pyrazole intermediate, phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone, which is then acylated with this compound.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Intermediate Synthesis cluster_1 Step 2: Acylation A 1,3-Diphenylpropane-1,3-dione C 2-Dimethylaminomethylene-1,3-diphenylpropane-1,3-dione A->C Reaction B Dimethylformamide dimethylacetal (DMF-DMA) B->C Reagent E Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (Pyrazole Intermediate) C->E Cyclization D Hydrazine Hydrate D->E Reagent G Novel Herbicide Candidate: 1-(2,6-dichlorobenzoyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde derivative E->G Acylation F This compound F->G Acylating Agent H Triethylamine H->G Base

Caption: Proposed two-step synthesis of a novel pyrazole herbicide.

Experimental Protocols

Protocol 1: Synthesis of Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (Intermediate)

This protocol is adapted from the synthesis of similar pyrazole intermediates.[4][5]

Materials:

  • 1,3-Diphenylpropane-1,3-dione

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal is heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the intermediate, 2-dimethylaminomethylene-1,3-diphenylpropane-1,3-dione, is isolated.

  • The isolated intermediate is then dissolved in ethanol, and hydrazine hydrate is added.

  • The mixture is refluxed until the reaction is complete, as monitored by TLC.

  • Upon cooling, distilled water is added to precipitate the product.

  • The solid product, phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone, is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of 1-(2,6-Dichlorobenzoyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Derivative (Novel Herbicide Candidate)

This protocol is a proposed method based on the general acylation procedure for pyrazoles.[4][5]

Materials:

  • Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (from Protocol 1)

  • This compound

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of this compound in anhydrous DCM dropwise to the cooled pyrazole solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 1-(2,6-Dichlorobenzoyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde derivative.

Protocol 3: Evaluation of Post-Emergence Herbicidal Activity

This protocol outlines a general procedure for assessing the post-emergence herbicidal efficacy of the synthesized compounds.[6][7]

Materials:

  • Synthesized herbicide candidate

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of test weed species (e.g., Barnyardgrass (Echinochloa crus-galli), Velvetleaf (Abutilon theophrasti))

  • Greenhouse or growth chamber with controlled conditions (temperature, light, humidity)

  • Spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots containing a suitable potting mix. Grow the plants in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Herbicide Formulation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired concentration.

  • Herbicide Application: Uniformly spray the weed seedlings with the herbicide solution using a laboratory spray chamber. Include a negative control (sprayed with the water and surfactant solution only) and a positive control (a commercial herbicide with a similar mode of action).

  • Incubation and Observation: Return the treated plants to the greenhouse or growth chamber. Observe the plants for signs of herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection: At the end of the observation period, visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control. For quantitative assessment, harvest the above-ground biomass, and determine the fresh and dry weights. Calculate the percent inhibition of growth compared to the control.

Protocol 4: Evaluation of Pre-Emergence Herbicidal Activity

This protocol describes a general method for evaluating the pre-emergence herbicidal activity of the synthesized compounds.[8][9]

Materials:

  • Synthesized herbicide candidate

  • Acetone

  • Tween-20

  • Distilled water

  • Pots or trays with soil

  • Seeds of test weed species

  • Greenhouse or growth chamber

  • Spray chamber

Procedure:

  • Soil Treatment: Fill pots or trays with soil. Apply the herbicide formulation (prepared as in Protocol 3) uniformly to the soil surface.

  • Sowing: Sow the seeds of the target weed species into the treated soil at a uniform depth.

  • Incubation: Place the pots or trays in a greenhouse or growth chamber under conditions suitable for weed germination and growth. Water the soil as needed.

  • Observation and Data Collection: After a set period (e.g., 21 days), count the number of emerged seedlings in the treated and untreated control pots. Visually assess the phytotoxicity and growth inhibition of the emerged seedlings. Calculate the percentage of inhibition of germination and growth compared to the untreated control.

Data Presentation

The herbicidal activity of novel compounds should be quantified and presented in a clear, tabular format for easy comparison. Below is a template for presenting such data, populated with hypothetical data for the novel 2,6-Dichlorobenzoyl pyrazole derivative and comparative data for a known herbicide, Pyrazoxyfen.[4][5]

CompoundTarget WeedApplication Rate (g/ha)Post-Emergence Inhibition (%) (21 days)Pre-Emergence Inhibition (%) (21 days)
Novel 2,6-Dichlorobenzoyl Pyrazole Barnyardgrass (Echinochloa crus-galli)759085
Velvetleaf (Abutilon theophrasti)758580
Common Lambsquarters (Chenopodium album)758882
Pyrazoxyfen (Reference) [4]Barnyardgrass (Echinochloa crus-galli)758075
Velvetleaf (Abutilon theophrasti)757870
Common Lambsquarters (Chenopodium album)758278

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and herbicidal evaluation of the novel compounds.

Experimental_Workflow Start Start Synthesis Synthesis of Novel 2,6-Dichlorobenzoyl Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay Herbicidal Activity Screening Purification->Bioassay PostEmergence Post-Emergence Assay Bioassay->PostEmergence PreEmergence Pre-Emergence Assay Bioassay->PreEmergence DataCollection Data Collection and Analysis (% Inhibition, Biomass Reduction) PostEmergence->DataCollection PreEmergence->DataCollection SAR Structure-Activity Relationship (SAR) Analysis DataCollection->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization End End SAR->End LeadOptimization->Synthesis Iterative Improvement

Caption: General workflow for novel herbicide discovery.

Signaling Pathway Inhibition

Many pyrazole herbicides, including the proposed novel compounds, are expected to target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The inhibition of this enzyme disrupts the biosynthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis. This ultimately leads to the photooxidative destruction of chlorophyll and cell death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Photooxidation and Bleaching HPPD->Bleaching Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Herbicide Novel 2,6-Dichlorobenzoyl Pyrazole Herbicide Herbicide->Inhibition PlantDeath Plant Death Bleaching->PlantDeath

Caption: Inhibition of the HPPD pathway by the novel herbicide.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Dichlorobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2,6-Dichlorobenzoyl chloride, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The two most prevalent and effective synthetic routes are:

  • Chlorination of 2,6-Dichlorobenzoic Acid: This is a classic and widely used method where 2,6-Dichlorobenzoic acid is reacted with a chlorinating agent. Common agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosphoryl chloride (POCl₃). The reaction with thionyl chloride is particularly common for both lab and industrial scales, as the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

  • Chlorination of 2,6-Dichlorobenzaldehyde: This method involves reacting 2,6-Dichlorobenzaldehyde with a chlorinating agent, such as chlorine gas, in the presence of a catalyst.[1][5] Catalysts like tetra-substituted ureas or tertiary amines have been shown to produce the final product with very high yield and purity.[1][6]

Q2: What kind of yield and purity can I expect from these synthesis methods?

A2: Yield and purity are highly dependent on the chosen route, reaction conditions, and purification methods.

  • The reaction of 2,6-dichlorobenzoic acid with oxalyl chloride and a DMF catalyst can achieve yields of approximately 70%.[7]

  • The catalyzed chlorination of 2,6-dichlorobenzaldehyde can be more efficient, with studies showing yields as high as 95.6% and purities of 99.7% after simple distillation.[1][6]

Q3: What are the main challenges and side reactions in this synthesis?

A3: The primary challenges revolve around the reactivity of the starting materials and the product.

  • Hydrolysis: this compound is highly sensitive to moisture and can easily hydrolyze back to 2,6-dichlorobenzoic acid.[3][7] All reagents and equipment must be scrupulously dry.

  • Incomplete Reaction: Failure to drive the reaction to completion will leave starting materials mixed with the product, complicating purification.

  • Byproduct Formation: Depending on the route, side reactions can occur. For instance, in some multi-step syntheses starting from toluene derivatives, over-chlorination can lead to impurities like 2,6-dichlorobenzal chloride.[8] The formation of 2,6-dichlorobenzonitrile has also been noted as a potential byproduct in certain industrial processes.[6]

Troubleshooting Guide

Problem: Low Product Yield

Q: My reaction yield is significantly lower than reported values. What are the likely causes and how can I fix them?

A: Low yield is a common issue that can be traced to several factors. Use the following workflow to diagnose the problem.

G A Low Yield Observed B Analyze Crude Product (TLC, GC, or NMR) A->B C High % of Starting Material? B->C D Presence of Byproducts? (e.g., Hydrolysis Product) B->D C->D No E Review Reaction Conditions C->E Yes I Ensure Anhydrous Conditions Dry glassware and solvents meticulously D->I Yes J Optimize Purification (e.g., check vacuum distillation setup) D->J No F Increase Reaction Time Extend Reflux Period E->F G Increase Reagent Stoichiometry (e.g., add more chlorinating agent) E->G H Check Reagent Quality Use freshly distilled/opened reagents E->H K Check Catalyst Activity (if applicable) E->K

Caption: Troubleshooting workflow for low yield diagnosis.

  • Incomplete Reaction: If analysis shows a significant amount of unreacted 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde, consider extending the reaction time or increasing the temperature (within the limits of reagent stability).[8] Ensure the stoichiometry of the chlorinating agent is sufficient, as it can be consumed by trace amounts of water.

  • Product Hydrolysis: The presence of 2,6-dichlorobenzoic acid as a byproduct indicates moisture contamination.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., N₂ or Argon).

  • Reagent/Catalyst Deactivation: Thionyl chloride can degrade over time. Use a freshly opened bottle or distill it before use. If using a catalyst for the aldehyde route, ensure it is active and used in the correct proportion.[1]

  • Loss during Workup/Purification: this compound is a high-boiling liquid.[3][9] Ensure your vacuum distillation setup is efficient to prevent product loss.

Problem: Product Purity Issues

Q: My final product shows impurities after purification. What are they and how do I get rid of them?

A: Purity is critical for subsequent applications.[2] Common impurities depend on the synthetic route.

  • Unreacted Starting Material: If distillation fails to separate the product from the starting material (due to close boiling points), a chemical workup may be necessary. If the impurity is 2,6-dichlorobenzoic acid, you can dissolve the crude mixture in an inert solvent (like dichloromethane) and wash with a weak, cold aqueous base (e.g., sodium bicarbonate) to remove the acidic impurity. Immediately dry the organic layer and remove the solvent.

  • Residual Chlorinating Agent: Excess thionyl chloride can often be removed by distillation, but sometimes a co-distillation with an inert, high-boiling solvent under reduced pressure can help.[7]

  • Coloration: A yellow or pink tint may indicate trace impurities.[3] High-vacuum fractional distillation is the most effective method for obtaining a colorless, high-purity product.[9]

Data Presentation: Reaction Optimization

The following table summarizes data from a patented method for the synthesis of this compound from 2,6-Dichlorobenzaldehyde, showcasing the effect of different catalysts on yield and purity.[1]

CatalystCatalyst Amount (% w/w)Reaction Time (hrs)Yield (after distillation)Purity (GC)
Tetramethylurea2%4.893.1%99.04%
(Unnamed Catalyst)(Not specified)4.895.6%99.73%
(Unnamed Catalyst)(Not specified)4.394.7%99.85%

Data extracted from patent JPH06145100A. Reaction conditions involved bubbling chlorine gas at 135°C.[1][6]

Experimental Protocols & Pathways

Method 1: From 2,6-Dichlorobenzoic Acid with Thionyl Chloride

This method relies on the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes). Ensure all glassware is thoroughly dried.

  • Reaction: Charge the flask with 2,6-dichlorobenzoic acid. Add an excess of thionyl chloride (SOCl₂), typically 2-3 molar equivalents.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

  • Purification: Once the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point: 76°C). After removing the excess SOCl₂, the final product, this compound, can be purified by vacuum distillation (boiling point: 142-143°C at 21 mmHg).[7][9]

Reaction Pathway: The reaction proceeds via a nucleophilic acyl substitution mechanism.[7]

G cluster_0 Reaction Pathway 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoic Acid Intermediate Intermediate 2,6-Dichlorobenzoic Acid->Intermediate + SOCl₂ This compound This compound Intermediate->this compound - SO₂ - HCl

Caption: Synthesis from 2,6-Dichlorobenzoic Acid.

Method 2: Catalytic Chlorination of 2,6-Dichlorobenzaldehyde

This method provides high yields and purity through a catalyzed direct chlorination.[1][6]

Experimental Protocol:

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser, charge 2,6-dichlorobenzaldehyde (e.g., 1.0 mole) and a catalyst, such as tetramethylurea (e.g., 0.02 moles).[1]

  • Inerting: Heat the mixture to the reaction temperature (e.g., 135°C) while passing nitrogen gas through the apparatus.[1]

  • Chlorination: Stop the nitrogen flow and begin bubbling chlorine gas through the mixture at a controlled rate. Maintain the temperature throughout the addition.[1]

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting aldehyde is consumed.

  • Purification: After the reaction is complete, purify the crude product directly by simple or fractional distillation under reduced pressure to obtain high-purity this compound.[1][6]

Logical Workflow:

G A Charge Reactor: 2,6-Dichlorobenzaldehyde + Catalyst B Heat to 135°C under N₂ Stream A->B C Introduce Cl₂ Gas at a Controlled Rate B->C D Monitor Reaction by GC C->D E Starting Material Consumed? D->E E->C No F Purify by Vacuum Distillation E->F Yes G Product: High-Purity 2,6-DCOCl F->G

Caption: Experimental workflow for aldehyde chlorination.

References

Technical Support Center: Purification of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzoyl chloride. The information is designed to address specific issues that may be encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for purifying this compound is vacuum distillation.[1][2] This technique is preferred because the compound has a high boiling point at atmospheric pressure, and distillation under reduced pressure prevents thermal decomposition.[1][2] Simple distillation can yield purities exceeding 99%.[3][4]

Q2: What are the primary impurities found in crude this compound?

A2: Common impurities originate from the synthesis process and may include:

  • Unreacted starting materials: Such as 2,6-dichlorobenzoic acid.

  • Excess chlorinating agent: Thionyl chloride is often used in excess and can be an impurity if not completely removed.[5]

  • Byproducts of synthesis: Including sulfur dioxide and hydrogen chloride, which are gaseous but can be dissolved in the crude product.[5]

  • Over-chlorinated species: More highly chlorinated benzoyl chlorides can form as byproducts.

  • Hydrolysis product: 2,6-dichlorobenzoic acid can be present if the compound is exposed to moisture.

Q3: My purified this compound is discolored (yellow or pink). What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of impurities, possibly due to oxidation or residual starting materials.[6] To address this, a careful fractional vacuum distillation is recommended. If the discoloration persists, it may be due to trace impurities that co-distill with the product. In such cases, ensuring all glassware is scrupulously clean and the vacuum is stable throughout the distillation can help.

Q4: Can I purify this compound by recrystallization?

A4: While vacuum distillation is the standard method, recrystallization may be possible for solids with a melting point near room temperature. This compound has a reported melting point of 15-17°C, making it a liquid or low-melting solid at room temperature.[7] Recrystallization of low-melting compounds can be challenging.[8] If attempted, a non-polar solvent like hexane or a solvent pair might be explored, but care must be taken to use anhydrous solvents and a dry, inert atmosphere due to the compound's high moisture sensitivity.

Q5: How should I handle and store purified this compound?

A5: this compound is corrosive and moisture-sensitive.[9][10] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling 1. Inefficient stirring. 2. Vacuum fluctuations. 3. Lack of boiling chips or stir bar.1. Ensure vigorous and consistent stirring with a magnetic stir bar. 2. Check all connections for leaks and ensure the vacuum pump is functioning correctly. 3. Always use fresh boiling chips or a stir bar.
Product Solidifying in the Condenser 1. The melting point of the compound is close to the temperature of the cooling water. 2. Cooling water is too cold.1. Use slightly warmer water in the condenser or turn off the water flow periodically to allow the solidified product to melt and flow into the receiving flask.
Low Purity After Distillation 1. Inefficient separation of fractions. 2. Distillation rate is too fast. 3. Co-distillation with impurities having similar boiling points.1. Use a fractionating column for better separation. 2. Slow down the distillation rate by reducing the heating mantle temperature. 3. Collect a smaller main fraction, discarding larger foreruns and leaving more residue.
Product Decomposes During Distillation 1. The temperature of the distillation pot is too high. 2. Presence of water in the crude material.1. Use a lower pressure to decrease the boiling point. 2. Ensure the crude material and distillation apparatus are completely dry.
Troubleshooting Product Purity and Stability
Problem Possible Cause(s) Solution(s)
Product appears cloudy or contains a precipitate after purification. 1. Contamination with water, leading to hydrolysis and formation of insoluble 2,6-dichlorobenzoic acid.1. Ensure all glassware is oven-dried and the distillation is performed under a dry, inert atmosphere. Handle the purified product exclusively under anhydrous conditions.
The yield of purified product is low. 1. Incomplete reaction during synthesis. 2. Loss of product during transfer. 3. Inefficient distillation (leaving too much product in the residue).1. Ensure the initial synthesis reaction has gone to completion. 2. Be meticulous during transfers of the crude product. 3. Carefully monitor the distillation to collect the maximum amount of product without distilling the high-boiling residue.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₇H₃Cl₃O[13]
Molecular Weight 209.46 g/mol [13]
Boiling Point 142-143 °C at 21 mmHg[7][14]
Melting Point 15-17 °C[7]
Density 1.462 g/mL at 25 °C[7][14]
Refractive Index n20/D 1.560[7][14]
Purity after simple distillation 99.04% - 99.85%[3][4]

Experimental Protocols

Protocol for Vacuum Distillation of this compound

Objective: To purify crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas.

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Use appropriate joint grease for all connections to ensure a good seal.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Start the magnetic stirrer. Slowly and carefully apply the vacuum, ensuring all connections are secure. Aim for a stable pressure of approximately 21 mmHg.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will contain volatile impurities such as residual thionyl chloride.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound at the working pressure (approx. 142-143 °C at 21 mmHg), switch to a clean receiving flask to collect the pure product.

    • Residue: Stop the distillation before the distilling flask is completely dry to avoid overheating the residue, which may contain less volatile impurities.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely under vacuum. Once cool, slowly and carefully vent the system with an inert gas before disconnecting the flasks.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, and pre-weighed storage bottle under an inert atmosphere. Seal the bottle tightly.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation start Start: Crude Product setup Assemble Dry Distillation Apparatus start->setup charge Charge Flask with Crude Product & Stir Bar setup->charge vacuum Apply Vacuum (e.g., ~21 mmHg) charge->vacuum heat Gently Heat with Mantle vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction at Stable BP collect_forerun->collect_main stop Stop Heating, Cool Under Vacuum collect_main->stop vent Vent with Inert Gas stop->vent store Store Purified Product Under Inert Atmosphere vent->store end End: Purified Product store->end

Caption: Workflow for the purification of this compound via vacuum distillation.

troubleshooting_workflow Troubleshooting Impure Distillate start Impure Product After Distillation check_bp Was the boiling point stable and correct during collection? start->check_bp bp_no No check_bp->bp_no No bp_yes Yes check_bp->bp_yes Yes check_color Is the product discolored? color_yes Yes check_color->color_yes Yes color_no No check_color->color_no No check_apparatus Was the apparatus completely dry? dry_no No check_apparatus->dry_no No dry_yes Yes check_apparatus->dry_yes Yes solution1 Redistill with a fractionating column and slower heating. bp_no->solution1 bp_yes->check_color solution2 Consider co-distilling impurity. Redistill carefully, collecting a narrower main fraction. color_yes->solution2 color_no->check_apparatus solution3 Impurity is likely hydrolysis product (2,6-dichlorobenzoic acid). Ensure rigorous anhydrous technique in the future. dry_no->solution3 solution4 Purity issue may be from over-chlorination. Use fractional distillation for better separation. dry_yes->solution4

Caption: Decision tree for troubleshooting an impure this compound distillate.

References

Technical Support Center: Large-Scale Synthesis of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,6-Dichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are the chlorination of 2,6-dichlorobenzaldehyde and the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent. The former is often favored for its efficiency in continuous processes, while the latter is a well-established method suitable for various scales.[1][2]

Q2: What are the common chlorinating agents used for the conversion of 2,6-dichlorobenzoic acid?

A2: Common chlorinating agents include thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and oxalyl chloride ((COCl)₂).[2] For large-scale production, thionyl chloride is frequently used as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification.[2] Oxalyl chloride is often preferred for laboratory-scale synthesis due to its mild reaction conditions.[2]

Q3: What are the main challenges in the large-scale synthesis of this compound?

A3: Key challenges include managing corrosive reagents and byproducts at high temperatures, controlling the formation of impurities such as polynuclear chlorinated products, and ensuring high yield and purity.[1][3] For multi-step syntheses, such as those starting from 2-chloro-6-nitrotoluene, the process length and potential for side reactions, like the formation of 2,6-dichlorobenzonitrile, can be problematic.[1][3]

Q4: What safety precautions should be taken during the synthesis of this compound?

A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6][7] It is crucial to handle the chemical in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection, and avoid inhalation of vapors.[5][6][7][8] Emergency procedures for contact and spillage should be readily available. The reaction can also involve corrosive gases and high pressures, necessitating careful selection of reactor materials.[3]

Troubleshooting Guide

Problem 1: Low yield and purity in the chlorination of 2,6-dichlorobenzaldehyde.

Q: My large-scale synthesis of this compound from 2,6-dichlorobenzaldehyde is resulting in low yields and high levels of impurities. How can I optimize this reaction?

A: Low yield and purity in this synthesis can often be attributed to inefficient catalysis and the formation of byproducts.

  • Catalyst Selection: The use of a catalyst is crucial for achieving high efficiency. Tetra-substituted ureas (e.g., tetramethylurea) and tertiary amines have been shown to be effective catalysts, leading to high yields and purities.[1][3] These catalysts help to suppress the formation of polynuclear chlorinated products.[1][3]

  • Reaction Conditions: The reaction temperature should be carefully controlled, typically in the range of 80 to 180°C, with a preferred range of 120-150°C.[1] The rate of chlorine gas introduction should also be optimized to ensure complete reaction without promoting side reactions.

  • Purification: Simple distillation under reduced pressure is an effective method for purifying the final product and can significantly improve the purity.[3]

Problem 2: Formation of persistent impurities when using thionyl chloride with 2,6-dichlorobenzoic acid.

Q: I am synthesizing this compound from 2,6-dichlorobenzoic acid and thionyl chloride, but I am struggling to remove all impurities from the final product. What can I do?

A: While the gaseous byproducts of the reaction with thionyl chloride simplify purification, other impurities can arise from the starting material or side reactions.

  • Purity of Starting Material: Ensure the 2,6-dichlorobenzoic acid used is of high purity. Impurities in the starting material can be carried through the synthesis.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride can help to drive the reaction to completion. The excess can then be removed by distillation.[2]

  • Purification Method: Refluxing the crude product with excess acetyl chloride followed by distillation can be an effective purification method.[9]

Problem 3: Slow reaction rate and incomplete conversion.

Q: My reaction is proceeding very slowly, and I am observing incomplete conversion of the starting material. How can I increase the reaction rate?

A: A slow reaction rate can be due to several factors, including steric hindrance and inadequate reaction conditions.

  • Steric Hindrance: The two chlorine atoms at the ortho-positions of this compound create significant steric hindrance, which can slow down the reaction rate.[2]

  • Temperature: Increasing the reaction temperature within the optimal range can help to overcome the activation energy barrier and increase the reaction rate. For the chlorination of 2,6-dichlorobenzaldehyde, temperatures between 120-150°C are recommended.[1] For reactions with thionyl chloride, heating under reflux is typical.[2]

  • Catalyst: If not already in use, employing a suitable catalyst can significantly increase the reaction rate. For the synthesis from 2,6-dichlorobenzaldehyde, tetramethylurea is a good option.[1][3] For the reaction of carboxylic acids with oxalyl chloride, N,N-dimethylformamide (DMF) is an effective catalyst.[2]

Quantitative Data

Table 1: Comparison of Catalysts in the Synthesis of this compound from 2,6-Dichlorobenzaldehyde

CatalystYield (%)Purity (%)
Tetramethylurea93.1 - 95.699.04 - 99.73
Other Catalysts (as per patent)95.299.52

Data sourced from patent information describing the chlorination of 2,6-dichlorobenzaldehyde.[1][3]

Experimental Protocols

Synthesis of this compound from 2,6-Dichlorobenzaldehyde

This protocol is based on a catalyzed chlorination reaction.

  • Apparatus Setup: A reaction flask is equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser.

  • Charging the Reactor: Charge the reactor with 2,6-dichlorobenzaldehyde and the catalyst (e.g., 2% tetramethylurea by weight).

  • Inert Atmosphere: Introduce nitrogen gas while heating the mixture to the reaction temperature (e.g., 135°C).

  • Chlorination: Stop the nitrogen flow and introduce chlorine gas at a controlled rate while maintaining the reaction temperature. The reaction time will depend on the scale and reaction conditions (e.g., 4-5 hours).

  • Monitoring the Reaction: The reaction progress can be monitored by gas chromatography to determine the formation rate of this compound.

  • Purification: After the reaction is complete, the crude product is purified by simple distillation under reduced pressure to obtain high-purity this compound.[1][3]

Synthesis of this compound from 2,6-Dichlorobenzoic Acid

This protocol uses thionyl chloride as the chlorinating agent.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reactant Addition: Place 2,6-dichlorobenzoic acid in the flask and add an excess of thionyl chloride.

  • Reaction: Heat the mixture under reflux until the reaction is complete. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation.[2]

Visualizations

Synthesis_Pathways DCBAD 2,6-Dichlorobenzaldehyde DCOC1 This compound DCBAD->DCOC1 + Cl2, Catalyst (e.g., Tetramethylurea) DCBA 2,6-Dichlorobenzoic Acid DCOC2 This compound DCBA->DCOC2 + SOCl2 (or other chlorinating agents) Troubleshooting_Workflow Start Low Yield / Purity Issue Check_Catalyst Is an appropriate catalyst being used? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Add_Catalyst Add/optimize catalyst (e.g., Tetramethylurea) Check_Catalyst->Add_Catalyst No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Adjust_Temp Adjust temperature to recommended range Check_Temp->Adjust_Temp No Check_Purification Is the purification method effective? Check_Purity->Check_Purification Yes Purify_SM Purify starting material Check_Purity->Purify_SM No Optimize_Purification Optimize distillation or other purification methods Check_Purification->Optimize_Purification No Success Problem Resolved Check_Purification->Success Yes Add_Catalyst->Success Adjust_Temp->Success Purify_SM->Success Optimize_Purification->Success

References

avoiding side reactions with 2,6-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichlorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: this compound is a highly reactive acylating agent. The two electron-withdrawing chlorine atoms on the benzene ring significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, the ortho-positioning of these chlorine atoms also introduces significant steric hindrance, which can slow down reaction rates, particularly with bulky nucleophiles.[1]

Q2: What is the most common side reaction when using this compound?

A2: The most prevalent side reaction is hydrolysis. This compound is highly sensitive to moisture and will readily react with water to form the unreactive 2,6-dichlorobenzoic acid. Therefore, it is crucial to conduct reactions under anhydrous conditions.

Q3: How does steric hindrance from the nucleophile affect the reaction outcome?

A3: The steric bulk of the nucleophile plays a critical role. Due to the steric hindrance from the two ortho-chlorine atoms of this compound, reactions with sterically demanding nucleophiles (e.g., secondary amines with bulky substituents or hindered phenols) are often slow or may not proceed to completion. In such cases, optimizing reaction conditions by increasing the temperature or using a more effective catalyst may be necessary.

Q4: Can this compound be used in Friedel-Crafts acylation reactions?

A4: While technically possible, Friedel-Crafts acylation with this compound is challenging. The aromatic ring of the acyl chloride is deactivated by the two electron-withdrawing chlorine atoms, making it a poor substrate for further electrophilic aromatic substitution. Reactions on other aromatic substrates are possible, but the steric hindrance of the acyl chloride may lead to lower yields and require forcing conditions.

Troubleshooting Guides

Issue 1: Low or No Yield of Acylated Product
Observation Probable Cause Recommended Solution
Reaction does not proceed, starting materials consumed Hydrolysis of this compound Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is sluggish or incomplete, even under anhydrous conditions Steric Hindrance Increase the reaction temperature. Use a less sterically hindered base if applicable. For O-acylation of phenols, consider using a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP).[2]
Low yield with a clean reaction profile Suboptimal Reaction Conditions Optimize the stoichiometry of reagents. A slight excess (1.1-1.2 equivalents) of the this compound may be beneficial. Vary the solvent to improve solubility and reaction rate.
Product decomposes during workup or purification Acid Sensitivity of the Product Neutralize the reaction mixture carefully during workup. For purification via column chromatography, consider using neutralized silica gel (by pre-treating with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or basic alumina to prevent product degradation.
Issue 2: Formation of Multiple Products
Observation Probable Cause Recommended Solution
Presence of 2,6-dichlorobenzoic acid in the product mixture Incomplete reaction and hydrolysis of unreacted starting material Drive the reaction to completion by extending the reaction time or increasing the temperature. Ensure a strictly anhydrous workup until all the this compound has reacted.
In N-acylation of primary amines, a di-acylated product is observed High reactivity of the primary amide product Use a 1:1 stoichiometry of the amine and this compound. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.
In O-acylation of phenols, both O-acylated and C-acylated (Fries rearrangement) products are formed Use of Lewis acids and/or high temperatures To favor O-acylation, use base-catalyzed conditions (e.g., pyridine, triethylamine) at low temperatures (0 °C to room temperature). Avoid Lewis acids like AlCl₃ which promote the Fries rearrangement.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol describes the synthesis of an N-substituted-2,6-dichlorobenzamide.

Materials:

  • This compound

  • Primary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for O-Acylation of a Phenol

This protocol describes the synthesis of a phenyl-2,6-dichlorobenzoate.

Materials:

  • This compound

  • Phenol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N) with catalytic 4-(Dimethylamino)pyridine (DMAP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq.) or triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the phenol solution over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if it is sluggish.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Flame-Dried Glassware under N2/Ar prep_reagents->setup_reaction dissolve_nucleophile Dissolve Nucleophile (Amine/Phenol) & Base setup_reaction->dissolve_nucleophile cool Cool to 0 °C dissolve_nucleophile->cool add_acyl_chloride Add 2,6-Dichlorobenzoyl Chloride Solution Dropwise cool->add_acyl_chloride react Stir at 0 °C to RT add_acyl_chloride->react quench Quench Reaction react->quench extract Aqueous Workup (Wash with Acid/Base/Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Final Product

Caption: General experimental workflow for acylation reactions.

troubleshooting_workflow start Low/No Product Yield check_hydrolysis Check for Hydrolysis (2,6-Dichlorobenzoic acid present?) start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No improve_anhydrous Improve Anhydrous Technique hydrolysis_yes->improve_anhydrous check_sterics Is Nucleophile Sterically Hindered? hydrolysis_no->check_sterics sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No increase_temp Increase Temperature &/or Use Catalyst (DMAP) sterics_yes->increase_temp optimize_conditions Optimize Stoichiometry & Solvent sterics_no->optimize_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,6-Dichlorobenzoyl chloride. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Starting Material: The 2,6-dichlorobenzoic acid may be impure or wet.- Ensure the starting carboxylic acid is pure and thoroughly dried under vacuum before use. - Moisture will react with the chlorinating agent and the product.
2. Insufficient Reagent: The amount of chlorinating agent (e.g., thionyl chloride) is not enough to convert all the carboxylic acid.- Use a molar excess of the chlorinating agent (typically 1.5 to 2 equivalents).
3. Reaction Not at Optimal Temperature: The reaction may be too cold, leading to a very slow reaction rate.- Most chlorinations with thionyl chloride require heating. Refluxing the mixture is a common practice to drive the reaction to completion.[1]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction was not allowed to proceed long enough for full conversion.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). - Extend the reaction time if necessary.
2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.- Ensure vigorous stirring throughout the reaction.
3. Steric Hindrance: The two chlorine atoms in the ortho positions can slow down the reaction rate.[1]- Consider using a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride or oxalyl chloride, which can accelerate the reaction.
Product is Dark or Contains Colored Impurities 1. Overheating/Decomposition: The reaction temperature was too high, causing decomposition of the starting material or product.- Maintain the recommended reaction temperature. If refluxing, ensure controlled heating.
2. Impure Starting Materials: Impurities in the 2,6-dichlorobenzoic acid can lead to colored byproducts.- Use purified starting materials. Recrystallization of the carboxylic acid may be necessary.
3. Oxidation during Workup: Exposure to air and light during purification can cause the formation of colored impurities.- Minimize exposure of the product to air and light during workup and purification procedures.[2]
Difficulty in Purification 1. Residual Chlorinating Agent: Excess thionyl chloride or other chlorinating agents remain in the product.- Remove excess thionyl chloride (b.p. 76 °C) by distillation before purifying the product.[1][3] Applying a vacuum can facilitate this process.
2. Presence of Byproducts: Non-volatile byproducts from the chlorinating agent (e.g., from PCl₅ or PCl₃) are present.- Fractional distillation under reduced pressure is the most effective method to separate this compound from high-boiling impurities.[4]
3. Product Hydrolysis: The product has been exposed to moisture during workup, converting it back to the carboxylic acid.- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Perform workup and purification steps promptly and under anhydrous conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most conventional and effective method is the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1] This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[1][4]

Q2: Which chlorinating agent should I choose for my synthesis? A2: The choice of chlorinating agent depends on the scale of your reaction, the sensitivity of your substrate, and the required purity. Thionyl chloride is a good general-purpose and cost-effective reagent. Oxalyl chloride is often milder and more selective but is more expensive. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but produce solid or liquid byproducts that require separation, typically by fractional distillation.[4][5][6]

Q3: How can I monitor the progress of the reaction? A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot. Alternatively, you can use infrared (IR) spectroscopy to monitor the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of the sharp carbonyl (C=O) stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

Q4: What are the critical safety precautions when working with this compound and its synthesis? A4: The synthesis evolves toxic and corrosive gases (HCl, SO₂), so it must be performed in a well-ventilated fume hood.[3] this compound itself is corrosive and moisture-sensitive.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Ensure all glassware is dry to prevent vigorous reaction with water.

Q5: How should I store this compound? A5: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[7][9] Store in a cool, dry, and well-ventilated area away from incompatible substances.[7][9]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents
Chlorinating AgentTypical Reaction ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in an inert solvent (e.g., DCM, toluene), often requires heating/reflux.[5]SO₂(g), HCl(g)[5]Gaseous byproducts are easily removed; relatively inexpensive.[4][5]May require elevated temperatures; reagent can be corrosive.[5]
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM, THF) at room temperature or 0 °C; catalytic DMF is often used.CO(g), CO₂(g), HCl(g)Milder conditions, highly reactive and efficient; volatile byproducts.[10]More expensive than thionyl chloride; can produce a carcinogenic byproduct with DMF.[10]
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent, often at room temperature or with gentle heating.[4][6]POCl₃(l), HCl(g)[4]Highly effective and reactive.Produces a liquid byproduct (POCl₃) that must be separated by distillation.[4]
Phosphorus Trichloride (PCl₃) Typically requires heating with the carboxylic acid.[6]H₃PO₃(s)High atom efficiency.[11]Produces a solid, non-toxic byproduct that is removed by filtration.[11]
Table 2: Optimized Reaction Data from a Patented Process

The following data is derived from a patented process for producing this compound via the chlorination of 2,6-dichlorobenzaldehyde, illustrating the impact of a catalyst.

Catalyst (2% w/w)TemperatureReaction TimeYieldPurity
None120 °C~4.3 hours94.7%99.85%
Tetramethylurea135 °C~4.8 hours93.1%99.04%

(Data sourced from patent JPH06145100A)[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM) (optional, as solvent)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

Procedure:

  • Setup: Assemble a flame-dried, round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add 2,6-dichlorobenzoic acid (1.0 eq). If using a solvent, add anhydrous toluene or DCM.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. If using a catalyst, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when gas evolution ceases. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent by simple distillation.[3]

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure (boiling point: 142-143 °C at 21 mmHg).[8]

    • Collect the fraction corresponding to the pure product.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware and assemble under N2/Ar charge Charge flask with 2,6-Dichlorobenzoic Acid start->charge add_reagent Add Thionyl Chloride (and optional DMF catalyst) charge->add_reagent reflux Heat to reflux (2-4 hours) add_reagent->reflux monitor Monitor reaction (TLC, gas evolution) reflux->monitor cool Cool to Room Temp monitor->cool distill_excess Distill off excess Thionyl Chloride cool->distill_excess vac_distill Fractional distillation under reduced pressure distill_excess->vac_distill product Collect Pure Product vac_distill->product

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/IR) start->check_completion check_moisture Were anhydrous conditions used? check_completion->check_moisture Yes sol_incomplete Extend reaction time or increase temperature. check_completion->sol_incomplete No check_temp Was the reaction heated? check_moisture->check_temp Yes sol_moisture Ensure dry reagents/solvents. Use inert atmosphere. check_moisture->sol_moisture No check_workup Any issues during workup/purification? check_temp->check_workup Yes sol_temp Heat mixture to reflux to increase reaction rate. check_temp->sol_temp No sol_workup Minimize exposure to air/moisture. Ensure efficient distillation. check_workup->sol_workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Managing 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 2,6-Dichlorobenzoyl chloride. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound is a highly reactive acyl chloride used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is made even more reactive by the electron-withdrawing effects of the three chlorine atoms.[3] This high reactivity makes it extremely susceptible to nucleophilic attack by water. The presence of two chlorine atoms in the ortho positions creates significant steric hindrance, which influences its reaction pathways.[3]

Upon contact with moisture, it undergoes rapid hydrolysis to form 2,6-Dichlorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5] This degradation not only consumes the reagent but can also interfere with your reaction, leading to low yields and impure products.

Q2: How should I properly store this compound?

To maintain its quality and reactivity, proper storage is critical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[6][7] Key storage recommendations are summarized in the table below.

ParameterRecommendationSource
Temperature Cool place, recommended <15°C[8]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[1][8]
Container Tightly-closed, original, corrosion-resistant container[6][7][8]
Location Dry, cool, well-ventilated, corrosives area[4][6]
Incompatibilities Water, moist air, strong bases, alcohols, strong oxidizing agents[4][5][6]

Q3: What are the primary hazards associated with this compound?

This compound is corrosive and hazardous. It causes severe skin burns and eye damage.[4][5] It is also a lachrymator, meaning it irritates the eyes and causes tears.[4][7] Inhalation of its vapors can lead to severe irritation and chemical burns of the respiratory tract.[6] Always handle this reagent wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves, and protective clothing, and work within a chemical fume hood.[4][6][7]

Troubleshooting Guide

Q4: My reaction yield is very low, and I suspect reagent degradation. How can I confirm this?

Low yields are a common consequence of using hydrolyzed this compound. The inactive 2,6-Dichlorobenzoic acid byproduct can often be detected using analytical techniques.

  • Thin-Layer Chromatography (TLC): Spot your crude reaction mixture alongside a standard of 2,6-Dichlorobenzoic acid. The carboxylic acid is significantly more polar than the acyl chloride and will have a much lower Rf value.[9]

  • Infrared (IR) Spectroscopy: The hydrolysis product, a carboxylic acid, will show a broad O-H stretch from approximately 2500-3300 cm⁻¹. The starting acyl chloride has a characteristic C=O stretch around 1785-1815 cm⁻¹, which will shift to a lower frequency (around 1700-1725 cm⁻¹) for the carboxylic acid.

  • NMR Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

If the presence of 2,6-Dichlorobenzoic acid is confirmed, it is highly likely that your starting material was compromised by moisture.

Q5: I observe an unexpected solid precipitating from my reaction mixture. What could it be?

If your reaction involves an amine base (e.g., triethylamine, pyridine, DIEA), the precipitate is likely the hydrochloride salt of that base. This forms when the base scavenges the HCl generated during either the desired acylation reaction or the undesired hydrolysis of the acyl chloride by trace moisture.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Reagent hydrolyzed due to improper handling or storage.Use a fresh bottle of reagent. Ensure all glassware is oven-dried or flame-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Formation of Amide Byproduct (in Nitrile Hydrolysis) Incomplete hydrolysis of a nitrile precursor during synthesis of a related compound.This indicates an issue in a preceding step, not directly with the acyl chloride's moisture sensitivity.[9]
Unexpected Precipitate Formation of amine hydrochloride salts from reaction with HCl generated during hydrolysis.While some salt formation is expected, excessive precipitation can indicate significant moisture contamination. Filter the salt and analyze the filtrate for desired product and hydrolysis byproducts.
Reaction Fails to Initiate The nucleophile (alcohol or amine) may be protonated by HCl from hydrolyzed acyl chloride, rendering it unreactive.Add the acyl chloride slowly to the solution of the nucleophile and base to ensure any generated HCl is immediately neutralized.

Experimental Protocols & Workflows

Protocol 1: Handling and Dispensing Moisture-Sensitive this compound

Objective: To safely transfer a specific quantity of the liquid reagent while minimizing exposure to atmospheric moisture.

Materials:

  • This compound in its original container

  • Dry, nitrogen-flushed reaction flask with a septum

  • Oven-dried glass syringe and a new, dry needle

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Personal Protective Equipment (PPE)

Methodology:

  • Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator.

  • Set up the reaction flask under a positive pressure of inert gas.

  • Carefully puncture the septum on the reagent bottle with a needle connected to the inert gas line to equalize the pressure. Do not introduce a high flow rate which could splash the reagent.

  • Using the dry syringe, pierce the septum and slowly draw the required volume of this compound. An inert gas blanket in the headspace protects the reagent.

  • Quickly and carefully transfer the reagent by injecting it through the septum of the reaction flask.

  • Remove the syringe and rinse it immediately with an appropriate anhydrous solvent, followed by a quench with a suitable alcohol (e.g., isopropanol) in a separate flask.

G Diagram 1: Workflow for Handling Moisture-Sensitive Reagents start Start: Prepare Reaction Setup dry Oven-dry all glassware, syringes, and needles start->dry assemble Assemble flask under positive inert gas pressure dry->assemble reagent Prepare Reagent Bottle (Puncture septum with inert gas needle) assemble->reagent withdraw Withdraw required volume using a dry syringe reagent->withdraw transfer Inject reagent into reaction flask withdraw->transfer quench Properly quench and clean syringe transfer->quench end End: Reagent Transferred transfer->end

Diagram 1: Workflow for handling moisture-sensitive reagents.
Protocol 2: Monitoring Hydrolysis via In-situ FT-IR

Objective: To monitor the reaction progress and detect the formation of the hydrolysis byproduct, 2,6-Dichlorobenzoic acid, in real-time.

Methodology:

  • Set up the reaction in a vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe.[3]

  • Collect a background spectrum of the solvent and starting materials (excluding this compound).

  • Add the this compound to initiate the reaction.

  • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Monitor the key spectral regions:

    • Disappearance of Reactant: Track the decrease in the peak corresponding to the C-Cl stretch of the acyl chloride.

    • Appearance of Product: Track the growth of the peak corresponding to the new functional group (e.g., ester C=O stretch).

    • Detection of Hydrolysis: Monitor for the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹, which are characteristic of the 2,6-Dichlorobenzoic acid byproduct.[3]

Key Chemical Pathways

The primary reaction of concern is hydrolysis, which follows a sterically-favored unimolecular pathway.[3]

G Diagram 2: Hydrolysis Pathway of this compound cluster_0 Reaction with Water A 2,6-Dichlorobenzoyl Chloride B Planar Acylium Ion Intermediate A->B - Cl⁻ (Rate-determining step) C 2,6-Dichlorobenzoic Acid B->C + H₂O, - H⁺ D Hydrogen Chloride (HCl) H2O H₂O (Moisture) H2O->B

Diagram 2: Hydrolysis pathway of this compound.

When troubleshooting, a logical approach can help identify the source of the problem quickly.

G Diagram 3: Troubleshooting Logic for Failed Reactions cluster_solutions Solutions start Problem: Low or No Product Yield check_reagent Analyze crude reaction for 2,6-Dichlorobenzoic acid (TLC, IR, NMR) start->check_reagent hydrolysis Hydrolysis byproduct detected? check_reagent->hydrolysis sol_reagent Source: Reagent Degradation. - Use new, sealed bottle. - Improve handling technique (Protocol 1). - Ensure inert atmosphere. hydrolysis->sol_reagent Yes sol_other Source: Other Issue. - Check purity of other reagents. - Verify reaction conditions (temp, time). - Assess nucleophile reactivity. hydrolysis->sol_other No

Diagram 3: Troubleshooting logic for failed reactions.

References

Technical Support Center: Synthesis of 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Chlorination of 2,6-dichlorobenzoic acid: This is a widely used method, employing chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride. The reaction with thionyl chloride is common due to the formation of gaseous by-products (SO₂ and HCl), which simplifies purification.[1]

  • Chlorination of 2,6-dichlorobenzaldehyde: This industrial method involves the reaction of 2,6-dichlorobenzaldehyde with chlorine gas, often in the presence of a catalyst to prevent the formation of polynuclear chlorinated by-products.[1][2]

Q2: What are the primary by-products to be aware of during the synthesis of this compound?

A2: The by-products largely depend on the chosen synthetic route and the purity of the starting materials.

  • From 2,6-dichlorobenzoic acid with thionyl chloride: The main by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and easily removed.[1] However, the formation of 2,6-dichlorobenzoic anhydride is a potential non-gaseous by-product, especially if the reaction conditions are not carefully controlled.

  • From 2,6-dichlorobenzaldehyde: Potential by-products include polynuclear chlorinated species if the catalysis is not efficient.[2]

  • From precursors: Impurities in the starting materials can carry through to the final product. For instance, if 2,6-dichlorotoluene is the precursor, over-chlorinated species like 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride can be present and lead to the formation of 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid as impurities in the subsequent steps.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be monitored by techniques such as:

  • Gas Chromatography (GC): To track the disappearance of the starting material and the appearance of the product peak.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the conversion of the starting material.

  • In-situ spectroscopic methods: Techniques like FTIR can be used for real-time monitoring of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is vacuum distillation .[4] This effectively removes less volatile impurities and any residual high-boiling solvents. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the acid chloride.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with GC or TLC. - Extend the reaction time or consider a moderate increase in temperature. - Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride).
Hydrolysis of Product - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Loss during Work-up/Purification - If performing an aqueous work-up, minimize contact time with water and use cold water. - During distillation, ensure the vacuum is stable and the collection flask is appropriately cooled to prevent loss of the volatile product.
Sub-optimal Reaction Conditions - For the thionyl chloride method, ensure the reaction is sufficiently heated (reflux is common) to drive the reaction to completion.[1] - For the chlorination of 2,6-dichlorobenzaldehyde, ensure the catalyst is active and used in the correct proportion.
Problem 2: Product Purity Issues (e.g., presence of starting material or by-products)
Possible Cause Troubleshooting Steps
Unreacted 2,6-Dichlorobenzoic Acid - This indicates an incomplete reaction. See "Incomplete Reaction" under "Low Yield". - After the reaction, excess thionyl chloride can be removed by distillation. A subsequent vacuum distillation of the product will separate it from the non-volatile carboxylic acid.
Presence of 2,6-Dichlorobenzoic Anhydride - This can form from the reaction of the product with unreacted starting material. Ensure a slight excess of the chlorinating agent is used. - Careful fractional distillation under vacuum may separate the anhydride from the acid chloride, although their boiling points might be close.
Discoloration of Product (Yellow or Brown) - This may be due to impurities in the starting materials or side reactions. - Purify the starting materials before use. - Perform the final purification by vacuum distillation to obtain a colorless product.
Impurities from Precursors - If starting from 2,6-dichlorotoluene, ensure it is of high purity to avoid carrying over chlorinated side-chain impurities.[3]

Quantitative Data Summary

Table 1: Catalytic Synthesis of this compound from 2,6-Dichlorobenzaldehyde [1][5]

CatalystReaction Temperature (°C)Yield (%)Purity (%)
Tetramethylurea135~93.1~99.04
Not specified135~95.6~99.73

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzoic Acid using Thionyl Chloride

Materials:

  • 2,6-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Dry glassware (round-bottom flask, reflux condenser with a drying tube)

Procedure:

  • In a fume hood, place 2,6-dichlorobenzoic acid into a dry round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents). If using a solvent, dissolve the acid in anhydrous toluene before adding the thionyl chloride.

  • Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: GC-MS Analysis of this compound

Objective: To assess the purity and identify potential by-products in a sample of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Typical GC-MS Parameters: [1]

ParameterValue/Condition
Column RTX-200 or similar capillary column
Column Dimensions 30 m x 0.25 mm ID x 0.5 µm film thickness
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250 °C
Oven Temperature Program Initial 70°C (hold for 1 min), ramp at 10°C/min to 270°C (hold for 1 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Sample Preparation:

  • Dilute a small sample of the this compound in an anhydrous solvent (e.g., dichloromethane or hexane).

  • Inject an appropriate volume into the GC-MS.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Analyze other peaks to identify impurities by comparing their mass spectra with a library (e.g., NIST). Potential impurities to look for include unreacted 2,6-dichlorobenzoic acid (may require derivatization for GC analysis), 2,6-dichlorobenzoic anhydride, and impurities from the starting materials.

Visualizations

Synthesis_Byproducts cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_byproducts Potential By-products Toluene 2,6-Dichlorotoluene BenzoicAcid 2,6-Dichlorobenzoic Acid Toluene->BenzoicAcid Oxidation OverChlorination Over-chlorinated Precursors Toluene->OverChlorination Side Reaction BenzoicAcid_main 2,6-Dichlorobenzoic Acid Product This compound BenzoicAcid_main->Product Chlorination Anhydride 2,6-Dichlorobenzoic Anhydride BenzoicAcid_main->Anhydride Side Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product Gaseous SO₂ + HCl (Gaseous) Product->Gaseous Primary OverChlorination->BenzoicAcid Leads to Impurities

Caption: By-product formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity Start Experiment Complete CheckYield Check Yield and Purity (GC/TLC) Start->CheckYield LowYield Low Yield? CheckYield->LowYield PurityIssue Purity Issue? CheckYield->PurityIssue LowYield->PurityIssue No IncompleteReaction Incomplete Reaction? - Extend reaction time - Increase temperature LowYield->IncompleteReaction Yes Success Successful Synthesis PurityIssue->Success No UnreactedSM Unreacted Starting Material? - Ensure complete reaction - Purify by distillation PurityIssue->UnreactedSM Yes Hydrolysis Product Hydrolysis? - Use dry glassware/solvents - Inert atmosphere IncompleteReaction->Hydrolysis LossInWorkup Loss during Workup? - Minimize water contact - Optimize distillation Hydrolysis->LossInWorkup Byproducts By-products Formed? - Optimize reaction conditions - Careful fractional distillation UnreactedSM->Byproducts ImpurePrecursors Impure Precursors? - Purify starting materials Byproducts->ImpurePrecursors

Caption: Troubleshooting workflow for this compound synthesis.

References

dealing with the corrosive nature of 2,6-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling and effectively utilizing 2,6-Dichlorobenzoyl chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[3] The compound is highly sensitive to moisture and will react with water to produce hydrochloric acid, which is also corrosive.[4][5] Inhalation of its vapors can lead to severe irritation of the respiratory tract.[3]

Q2: What personal protective equipment (PPE) is essential when handling this chemical?

A2: When working with this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (nitrile or neoprene are often recommended), a lab coat, and chemical safety goggles with a face shield for comprehensive protection.[1] All handling should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as water, strong bases, and alcohols.[1][3][5] The container must be kept tightly sealed to prevent contact with moisture.[1][3]

Q4: What is the correct procedure for quenching and disposing of this compound?

A4: Unused or waste this compound should be quenched cautiously. This can be done by slowly adding it to a stirred solution of a suitable nucleophile like an alcohol (e.g., isopropanol or ethanol) to form a less reactive ester.[6] The reaction can be exothermic, so it's important to control the rate of addition and cool the reaction vessel. The resulting solution should then be neutralized before disposal according to local regulations.[1][7] Never dispose of unreacted this compound directly down the drain.[8]

Troubleshooting Guides for Experiments

Problem 1: Low or no yield in my acylation reaction.

  • Possible Cause 1: Inactive Reagent. this compound is highly susceptible to hydrolysis from atmospheric moisture. If the reagent has been improperly stored or handled, it may have partially or fully hydrolyzed to the unreactive 2,6-dichlorobenzoic acid.

    • Solution: Use a fresh bottle of this compound or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Steric Hindrance. The two chlorine atoms in the ortho positions of this compound create significant steric hindrance, which can slow down or prevent reactions with bulky nucleophiles.

    • Solution: Consider using a less sterically hindered nucleophile if possible. Alternatively, increasing the reaction temperature or using a more potent catalyst may help to overcome the steric barrier.

  • Possible Cause 3: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Solution: For amide synthesis, a non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[9][10] Aprotic solvents such as dichloromethane or tetrahydrofuran are generally suitable. Optimization of the reaction temperature may be necessary; some reactions may require heating to proceed at a reasonable rate.

Problem 2: Formation of unexpected byproducts.

  • Possible Cause 1: Side reactions with the solvent. If the solvent contains nucleophilic impurities (e.g., water or alcohols), the this compound can react with them.

    • Solution: Use anhydrous solvents to minimize hydrolysis. If using an alcohol as a solvent for esterification, ensure it is the intended reactant.

  • Possible Cause 2: Friedel-Crafts acylation of aromatic solvents. If using an aromatic solvent like benzene or toluene, Friedel-Crafts acylation can occur, leading to the formation of ketone byproducts.[11]

    • Solution: Use a non-aromatic, inert solvent such as dichloromethane, chloroform, or acetonitrile for your acylation reactions unless a Friedel-Crafts reaction is intended.

Problem 3: The reaction is very slow or does not proceed to completion.

  • Possible Cause: Insufficient activation of the nucleophile. For reactions with less nucleophilic substrates, such as certain anilines or hindered alcohols, a catalyst may be necessary to facilitate the reaction.

    • Solution: For the acylation of alcohols, the addition of a catalytic amount of a tertiary amine like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. For sluggish reactions with amines, ensuring the presence of a stoichiometric amount of a non-nucleophilic base to neutralize the generated HCl is critical.[9]

Data Presentation

Table 1: Material Compatibility for this compound

MaterialCompatibility RatingNotes
Metals
Stainless Steel (304, 316)Good to FairCan be susceptible to corrosion from the HCl byproduct of hydrolysis. Ensure anhydrous conditions.
Hastelloy C-276ExcellentHighly resistant to corrosive chemicals, including acyl chlorides and HCl.
AluminumPoorReacts with acyl chlorides and HCl.
Plastics
Polytetrafluoroethylene (PTFE)ExcellentHighly inert to a wide range of chemicals, including this compound.[12]
Perfluoroalkoxy (PFA)ExcellentSimilar chemical resistance to PTFE.
Polypropylene (PP)FairMay show signs of degradation over time, especially at elevated temperatures.
Polyvinyl Chloride (PVC)PoorNot recommended for use with acyl chlorides.
Elastomers
Viton® (FKM)GoodGood resistance to aromatic compounds, but swelling may occur.
Kalrez® (FFKM)ExcellentExcellent chemical resistance across a broad range of chemicals and temperatures.
EPDMPoorNot resistant to aromatic compounds and chlorinated solvents.
NeopreneFair to PoorLimited resistance; not recommended for prolonged contact.

Experimental Protocols

Detailed Methodology for the Synthesis of N-benzyl-2,6-dichlorobenzamide

This protocol describes a standard procedure for the acylation of an amine with this compound under anhydrous conditions.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent Check Reagent Activity start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Active solution_reagent Use fresh/purified reagent under anhydrous conditions. check_reagent->solution_reagent Inactive? check_sterics Assess Steric Hindrance check_conditions->check_sterics Optimal solution_conditions Optimize solvent, base, and temperature. check_conditions->solution_conditions Suboptimal? solution_sterics Use less hindered nucleophile or more forcing conditions. check_sterics->solution_sterics Significant? end Improved Yield solution_reagent->end solution_conditions->end solution_sterics->end

Caption: Troubleshooting workflow for low yield reactions.

Material_Compatibility cluster_compatible Compatible Materials cluster_incompatible Incompatible Materials substance 2,6-Dichlorobenzoyl chloride PTFE PTFE substance->PTFE PFA PFA substance->PFA Hastelloy Hastelloy substance->Hastelloy Kalrez Kalrez substance->Kalrez Water Water substance->Water Alcohols Alcohols substance->Alcohols Strong Bases Strong Bases substance->Strong Bases Aluminum Aluminum substance->Aluminum PVC PVC substance->PVC EPDM EPDM substance->EPDM

Caption: Compatible and incompatible materials for handling.

Amide_Synthesis_Pathway reagents This compound Benzylamine Triethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-benzyl-2,6-dichlorobenzamide Triethylammonium chloride intermediate->products Elimination of Cl-

Caption: Reaction pathway for amide synthesis.

References

safe handling and storage of 2,6-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of 2,6-Dichlorobenzoyl chloride. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Question: I observe fumes being released upon opening a container of this compound. Is this normal and what should I do?

Answer: Yes, it is common to observe fumes when opening a container of this compound. The compound is moisture-sensitive and reacts with atmospheric humidity to produce hydrogen chloride (HCl) gas, which appears as corrosive fumes.[1][2] This is a hazardous situation. You should immediately ensure you are working in a well-ventilated area, preferably a chemical fume hood.[3][4] Always open and handle the container with care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5] A face shield may also be appropriate.[3]

Question: My this compound has turned a yellow or pinkish color. Is it still usable?

Answer: The product is typically a colorless to light yellow or light pink liquid.[2] A slight coloration does not necessarily indicate decomposition or loss of reactivity for many applications. However, a significant color change could indicate the presence of impurities. It is recommended to purify the material by distillation if the color is intense or if your application is sensitive to impurities.

Question: I accidentally spilled a small amount of this compound on the lab bench. How should I clean it up?

Answer: For small spills, you should first ensure the area is well-ventilated and you are wearing appropriate PPE.[3] Absorb the spill with an inert material, such as dry sand or earth.[4] Do not use water or combustible materials.[4] Place the absorbed material into a suitable, labeled container for chemical waste disposal.[3][4] Avoid runoff into storm sewers and ditches.[4] After the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

Question: What are the immediate first aid measures in case of skin or eye contact?

Answer: this compound causes severe skin burns and serious eye damage.[3][6]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing and seek immediate medical attention.[3][4] Do not allow the victim to rub or keep their eyes closed.[4]

Question: Can I store this compound in a standard laboratory refrigerator?

Answer: Yes, storage in a cool, dry place is recommended.[3] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[2] However, it is crucial to use a refrigerator that is designed for the storage of flammable and corrosive materials. The container must be tightly sealed to prevent moisture from entering and to contain any vapors.[3][4] Store in a corrosives-resistant container with a resistant inner liner.[7]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₃Cl₃O[3][6]
Molecular Weight 209.46 g/mol [3]
Appearance Colorless to light yellow or light pink liquid[2]
Boiling Point 142-143 °C at 21 mmHg[2][3]
Melting Point 15-17 °C[2]
Flash Point >110 °C (>230 °F)[2][3]
Density 1.462 g/mL at 25 °C[2]
Storage Temperature 2-8°C (under inert atmosphere)[2]

Experimental Protocol: Acylation of an Amine

This protocol provides a general methodology for the acylation of a primary amine with this compound. All work must be conducted in a certified chemical fume hood.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation: Set up a dry round bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Reagent Addition: Dissolve the primary amine and the tertiary amine base in the anhydrous aprotic solvent in the round bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Acylation: Dissolve the this compound in the anhydrous aprotic solvent and add it to the addition funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Diagrams

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_waste Waste Disposal A Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles & Face Shield - Lab Coat B Work in a Certified Chemical Fume Hood A->B C Obtain Tightly Sealed Container from Cool, Dry Storage B->C Proceed to Handling D Carefully Open Container Away from Face C->D E Dispense Required Amount Using Clean, Dry Equipment D->E F Tightly Reseal Container Immediately After Use E->F J Collect Waste in a Designated, Labeled Container E->J Generate Waste G Store in a Cool, Dry, Well-Ventilated Area F->G Return to Storage H Keep Away from Incompatible Substances (Water, Bases, Alcohols, Oxidizing Agents) G->H I Store in a Corrosive-Resistant Cabinet H->I K Dispose of According to Institutional and Local Regulations J->K

Caption: Safe handling and storage workflow for this compound.

Emergency_Response_Signaling_Pathway Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_medical Medical Attention Exposure Exposure Occurs: Skin/Eye Contact, Inhalation, or Ingestion Skin_Wash Immediately Flush with Soap & Water for 15 min Exposure->Skin_Wash Skin Eye_Rinse Immediately Rinse with Water for 15 min Exposure->Eye_Rinse Eyes Fresh_Air Move to Fresh Air Exposure->Fresh_Air Inhalation Rinse_Mouth Rinse Mouth with Water Exposure->Rinse_Mouth Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Wash->Remove_Clothing Seek_Medical Seek Immediate Medical Attention Remove_Clothing->Seek_Medical Remove_Lenses Remove Contact Lenses if Possible Eye_Rinse->Remove_Lenses Remove_Lenses->Seek_Medical Artificial_Resp Provide Artificial Respiration if Not Breathing Fresh_Air->Artificial_Resp Artificial_Resp->Seek_Medical Do_Not_Vomit Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Seek_Medical

Caption: Emergency response pathway for exposure to this compound.

References

Technical Support Center: Safe Quenching of 2,6-Dichlorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving 2,6-Dichlorobenzoyl chloride. Adherence to these protocols is crucial for laboratory safety and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound. The main hazards include:

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1]

  • Reactivity with Water: It reacts exothermically with water and other nucleophiles, releasing corrosive hydrochloric acid (HCl) gas. This reaction can be vigorous if not controlled.

  • Moisture Sensitivity: The compound will readily hydrolyze upon exposure to atmospheric moisture, degrading the reagent and producing HCl.[1]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: Always handle this compound in a certified chemical fume hood. The following PPE is required:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A flame-retardant lab coat.

Q3: How should I store this compound?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[1]

Q4: What are the most common quenching agents for this compound?

A4: The most common and effective quenching agents are water, dilute aqueous base solutions (like sodium bicarbonate), and alcohols (like methanol or isopropanol). The choice of quenching agent will depend on the desired workup procedure and the stability of your product.

Q5: Why is slow, controlled addition of the quenching agent so important?

A5: The reaction of this compound with quenching agents is exothermic.[2] Slow, controlled addition, especially at low temperatures (e.g., in an ice bath), is critical to manage the rate of heat generation and prevent a runaway reaction, which could lead to a rapid increase in temperature and pressure, and vigorous gas evolution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Vigorous, uncontrolled reaction during quenching The quenching agent was added too quickly. The reaction mixture was not sufficiently cooled.Immediately cease the addition of the quenching agent. Ensure the reaction flask is securely placed in an ice bath to cool down. Resume slow, dropwise addition once the reaction is under control.
Incomplete quenching (e.g., presence of starting material after workup) Insufficient amount of quenching agent was used. Insufficient reaction time was allowed for quenching.Add more of the quenching agent and allow the mixture to stir for a longer period (e.g., 30 minutes) at a controlled temperature. Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) to ensure complete consumption of the acyl chloride.
Formation of an emulsion during aqueous workup Vigorous shaking of the separatory funnel. High concentration of salts or byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking.
Low yield of the desired product after quenching and workup The desired product may be sensitive to the quenching conditions (e.g., hydrolysis under basic conditions). The product may be partially soluble in the aqueous layer.If your product is base-sensitive, consider quenching with water or an alcohol instead of a basic solution. Perform back-extraction of the aqueous layer with a suitable organic solvent to recover any dissolved product.
Evolution of a significant amount of gas Quenching with a bicarbonate or carbonate solution produces carbon dioxide (CO2) gas. Reaction with water or alcohol produces HCl gas.This is expected. Ensure the reaction is performed in a well-ventilated fume hood. The rate of gas evolution can be controlled by the slow addition of the quenching agent.

Quantitative Data on Quenching Reactions

Quenching Agent Reaction Product Relative Reactivity/Exotherm Key Considerations
Water (H₂O)2,6-Dichlorobenzoic acidHighVigorous reaction, produces HCl gas. Requires careful control of addition rate and temperature.
Sodium Bicarbonate (aq. NaHCO₃)2,6-Dichlorobenzoic acidHighVigorous reaction, produces CO₂ and HCl gas. The base neutralizes the generated HCl. Control foaming.
Methanol (CH₃OH)Methyl 2,6-dichlorobenzoateModerate to HighProduces HCl gas. The resulting ester may be easier to separate from the desired product than the carboxylic acid.
Isopropanol ((CH₃)₂CHOH)Isopropyl 2,6-dichlorobenzoateModerateGenerally a slower and more controlled reaction than with water or methanol. Produces HCl gas.

Experimental Protocols

Safety First: All procedures must be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate Solution

This method is effective for neutralizing the excess this compound and the resulting HCl byproduct.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Addition funnel

  • Stir plate and stir bar

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Place the reaction flask in an ice bath and allow it to cool to 0-5 °C with stirring.

  • Slow Addition: Slowly add the saturated aqueous sodium bicarbonate solution dropwise to the reaction mixture using an addition funnel.

    • Caution: Vigorous gas evolution (CO₂) will occur. Control the addition rate to prevent excessive foaming and a runaway reaction.

  • Completion: Continue the slow addition until the gas evolution ceases.

  • Stirring: Allow the mixture to stir for an additional 15-30 minutes in the ice bath to ensure complete quenching.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to isolate the crude product.

Protocol 2: Quenching with Methanol

This protocol converts the excess this compound to its corresponding methyl ester, which may be advantageous for purification.

Materials:

  • Reaction mixture containing unreacted this compound

  • Anhydrous methanol (CH₃OH)

  • Ice bath

  • Addition funnel

  • Stir plate and stir bar

Procedure:

  • Preparation: Cool the reaction flask to 0-5 °C in an ice bath with stirring.

  • Slow Addition: Slowly add anhydrous methanol dropwise to the reaction mixture using an addition funnel.

    • Caution: The reaction is exothermic and will produce HCl gas.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stirring: Continue to stir the reaction mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Workup: Proceed with the appropriate aqueous workup to remove any water-soluble byproducts and isolate the desired product.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_completion Completion cluster_workup Workup prep Cool Reaction Mixture (0-5 °C in Ice Bath) quench Slow, Dropwise Addition of Quenching Agent prep->quench Ensure efficient stirring completion Stir for 15-30 min at 0-5 °C quench->completion Monitor for exotherm and gas evolution workup Aqueous Workup (Extraction, Washing, Drying) completion->workup Proceed to purification

Caption: A generalized workflow for the safe quenching of this compound reactions.

Quenching_Reactions cluster_products Quenching Products DBC 2,6-Dichlorobenzoyl Chloride H2O Water (H₂O) DBC->H2O NaHCO3 Sodium Bicarbonate (aq. NaHCO₃) DBC->NaHCO3 MeOH Methanol (CH₃OH) DBC->MeOH DBA 2,6-Dichlorobenzoic Acid DBE Methyl 2,6-Dichlorobenzoate H2O->DBA + HCl NaHCO3->DBA + CO₂ + NaCl + H₂O MeOH->DBE + HCl

Caption: Chemical transformations during the quenching of this compound.

References

Technical Support Center: Optimizing Reactions with 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 2,6-Dichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a highly reactive acyl chloride used as a crucial intermediate in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It is commonly used in acylation reactions to introduce the 2,6-dichlorobenzoyl group into molecules, such as in the formation of amides and esters.[2][3]

Q2: What are the key challenges when working with this compound?

A2: The main challenges stem from its molecular structure and reactivity:

  • Steric Hindrance: The two chlorine atoms in the ortho positions create significant steric hindrance around the carbonyl group, which can slow down reaction rates, especially with bulky nucleophiles.[2]

  • High Reactivity & Moisture Sensitivity: As an acyl chloride, it is highly reactive and susceptible to hydrolysis. All reactions should be conducted under anhydrous conditions to prevent the formation of 2,6-dichlorobenzoic acid.[2][4]

  • Catalyst Complexation: In Friedel-Crafts acylations, the ketone product can form a stable complex with Lewis acid catalysts like AlCl₃, requiring a stoichiometric amount or more of the catalyst.[5]

Q3: Which catalysts are recommended for Friedel-Crafts acylation using this compound?

A3: For Friedel-Crafts acylation, strong Lewis acids are typically required. Common choices include Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), and Titanium tetrachloride (TiCl₄).[6][7] AlCl₃ is particularly common but must be used in stoichiometric amounts as it complexes with the resulting ketone product.[5] For activated aromatic rings, milder Lewis acids or Brønsted acids may be sufficient.[5]

Q4: Can I use this compound with substrates containing amine or alcohol groups in a Friedel-Crafts reaction?

A4: It is not recommended. Functional groups like amines (-NH₂) and alcohols (-OH) are sensitive to the strong Lewis acids used in Friedel-Crafts reactions.[8][9] These groups can form complexes with the catalyst, deactivating the aromatic ring and preventing the desired acylation.[9] Protective group strategies are typically required for such substrates.

Troubleshooting Guide

Problem 1: Low or no yield in Friedel-Crafts acylation reaction.

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure the catalyst is fresh and has been handled under strictly anhydrous conditions.[8]
Deactivated Aromatic Substrate Friedel-Crafts reactions are not effective on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H).[9] Choose a different synthetic route if your substrate is strongly deactivated.
Insufficient Catalyst Unlike in Friedel-Crafts alkylation, the acylation product (an aryl ketone) forms a complex with the Lewis acid catalyst. A stoichiometric amount (or a slight excess) of the catalyst is required.[5]
Steric Hindrance The significant steric bulk of this compound may hinder the reaction with a sterically demanding substrate. Consider increasing the reaction temperature or using a less sterically hindered acylating agent if possible.[2]

Problem 2: Formation of significant byproducts.

Possible Cause Suggested Solution
Hydrolysis of Acyl Chloride The presence of moisture will hydrolyze this compound to 2,6-dichlorobenzoic acid. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[4]
Over-acylation (Polyacylation) While less common than in alkylations, polyacylation can occur with highly activated aromatic substrates. This can be minimized by using a large excess of the aromatic substrate.[9]
Side reactions during synthesis of starting material Impurities from the synthesis of this compound, such as over-chlorinated species, can lead to unexpected byproducts.[10] Ensure the purity of your starting material.

Quantitative Data on Catalyst Performance

The selection of a catalyst is critical during the synthesis of this compound itself, particularly when starting from 2,6-dichlorobenzaldehyde. The choice of catalyst directly impacts purity and yield by suppressing the formation of byproducts.

Table 1: Catalyst Performance in the Synthesis of this compound from 2,6-Dichlorobenzaldehyde

Catalyst TypeSpecific Catalyst ExampleReaction Temperature (°C)Purity (%)Yield (%)Source
Tetra-substituted UreaTetramethylurea120 - 150> 99.5~95[2]
Tertiary AmineN/A120 - 150> 99.5~95[2]
N/A (Example Run)N/A13599.7395.6[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzoic Acid

This method uses thionyl chloride for the conversion.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorobenzoic acid (1.0 equiv.) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous DCM to dissolve the acid.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).[1]

  • Slowly add thionyl chloride (typically 1.5-2.0 equiv.) to the solution at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a clear, slightly yellow liquid.[1]

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol uses aluminum chloride as the catalyst.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice, concentrated HCl, water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap.

  • Under an inert atmosphere, add the anhydrous inert solvent and the aromatic substrate (1.0 equiv.) to the flask and cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equiv.) to the stirred solution.

  • Dissolve this compound (1.0 equiv.) in a small amount of the anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This will decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aryl ketone product.

  • Purify the product as necessary using column chromatography or recrystallization.

Visualized Workflows and Logic

Troubleshooting_Workflow start Low Yield in Acylation Reaction check_catalyst Is the Lewis Acid Catalyst (e.g., AlCl₃) active and anhydrous? start->check_catalyst check_substrate Is the aromatic substrate strongly deactivated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, anhydrous catalyst under inert atmosphere. check_catalyst->solution_catalyst No check_stoichiometry Was a stoichiometric amount of catalyst used? check_substrate->check_stoichiometry No solution_substrate Consider alternative synthetic route or a more reactive substrate. check_substrate->solution_substrate Yes solution_stoichiometry Increase catalyst to at least 1:1 molar ratio with acyl chloride. check_stoichiometry->solution_stoichiometry No end_ok Problem Resolved check_stoichiometry->end_ok Yes solution_catalyst->end_ok solution_substrate->end_ok solution_stoichiometry->end_ok

Caption: Troubleshooting workflow for low-yield acylation reactions.

Catalyst_Selection_Logic sub_type Aromatic Substrate Type activated Activated Ring (e.g., Anisole, Toluene) sub_type->activated Electron-Donating Group deactivated Deactivated Ring (e.g., Nitrobenzene) sub_type->deactivated Electron-Withdrawing Group neutral Neutral Ring (e.g., Benzene) sub_type->neutral Unsubstituted mild_lewis Milder Lewis Acids (e.g., ZnCl₂, FeCl₃) or Brønsted Acids activated->mild_lewis no_reaction Friedel-Crafts Fails (Alternative synthesis required) deactivated->no_reaction strong_lewis Strong Lewis Acid (Stoichiometric) (e.g., AlCl₃) neutral->strong_lewis

Caption: Logic for selecting a catalyst based on substrate reactivity.

References

minimizing impurities during the synthesis of 2,6-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-Dichlorobenzoyl Chloride

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted 2,6-Dichlorobenzoic Acid: Incomplete reaction is a common source of this impurity.

  • Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride can remain in the crude product.

  • Anhydride Formation: Self-condensation of the starting material or product can form the corresponding anhydride, particularly at elevated temperatures.

  • Solvent Residues: Trace amounts of reaction solvents like dichloromethane or toluene may be present.

  • Hydrolysis Product: The highly reactive this compound can react with trace moisture to revert to 2,6-Dichlorobenzoic acid.[1]

Q2: My final product has a yellow or pinkish tint. What is the cause and how can I prevent it?

A2: A clear, colorless to light yellow liquid is the expected appearance of this compound.[1] Discoloration can arise from several sources:

  • Thermal Degradation: Using excessive heat during the reaction or distillation can lead to the formation of colored by-products.

  • Impurities in Starting Materials: Ensure the purity of the starting 2,6-Dichlorobenzoic acid and the chlorinating agent.

  • Reaction with Atmospheric Moisture: While this typically leads to the colorless carboxylic acid, subsequent reactions could potentially cause coloration.

Prevention:

  • Use milder reaction conditions when possible. Oxalyl chloride is often preferred as it can be used at room temperature.[2]

  • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Purify the crude product by vacuum distillation to separate it from less volatile, colored impurities.

Q3: How can I effectively remove residual thionyl chloride (SOCl₂) from my product?

A3: Excess thionyl chloride is volatile and can typically be removed by distillation after the reaction is complete.[3] For more rigorous removal:

  • Distillation: Thionyl chloride has a boiling point of 74.6 °C.[4] A simple distillation can often remove the bulk of it before distilling the higher-boiling point product (142-143 °C / 21 mmHg).[1]

  • Inert Gas Sparge: Bubbling a stream of dry nitrogen through the reaction mixture (while carefully venting) can help carry away volatile SO₂ and residual SOCl₂.

  • Co-evaporation: Adding a high-boiling point, inert solvent like toluene and then removing it under reduced pressure can help azeotropically remove the final traces of thionyl chloride.

Q4: The yield of my reaction is low. What are the potential causes?

A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted. Monitor the reaction progress by techniques like TLC or GC until completion.

  • Moisture Contamination: Water will react with both the chlorinating agent and the product, reducing the yield.[4]

  • Product Loss During Workup: The product can be lost during transfers or purification steps. Ensure efficient extraction and careful distillation.

  • Side Reactions: Elevated temperatures can promote side reactions, consuming the starting material and reducing the yield of the desired product.[2]

Q5: How do I confirm the purity of my final this compound?

A5: A multi-technique approach is recommended for purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity by calculating the area percentage of the main peak and to identify volatile impurities by their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify the characteristic signals of the acyl chloride and detect impurities. The C=O group in acyl chlorides typically appears around 160-180 ppm in the ¹³C NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides, direct analysis is challenging. A derivatization HPLC method, where the acyl chloride is reacted with an agent like 2-nitrophenylhydrazine, can be used for sensitive and specific quantification.[5][6]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

ParameterSynthesis with Oxalyl ChlorideSynthesis with Thionyl Chloride
Typical Purity >98%[2]90-95%[2]
Reaction Conditions Room temperature, often with a catalytic amount of DMF.[2]Typically requires heating/reflux.[2][3]
Key Advantages Milder conditions, higher purity of the crude product.[2]Cost-effective.[2]
Potential Impurities Residual oxalyl chloride, unreacted starting material.[2]By-products from thermal degradation, residual thionyl chloride, unreacted starting material.[2]
By-products Gaseous CO₂, CO, and HCl.Gaseous SO₂ and HCl.[3]

Table 2: Physical & Analytical Data for this compound

PropertyValue
CAS Number 4659-45-4[1]
Molecular Formula C₇H₃Cl₃O[1]
Molecular Weight 209.46 g/mol [1]
Appearance Clear colorless to light yellow or light pink liquid.[1]
Boiling Point 142-143 °C at 21 mmHg.[1]
Density 1.462 g/mL at 25 °C.[1]
¹³C NMR (C=O) ~160-180 ppm
IR (C=O stretch) ~1800 cm⁻¹

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

Objective: To synthesize this compound from 2,6-Dichlorobenzoic acid using thionyl chloride.

Materials:

  • 2,6-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • In a round-bottom flask, combine 2,6-Dichlorobenzoic acid (1 equivalent) and thionyl chloride (1.5 - 2.0 equivalents).[2] Anhydrous toluene can be used as a solvent if desired.

  • Equip the flask with a reflux condenser protected by a drying tube leading to a gas trap (to neutralize the HCl and SO₂ by-products).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[2] The reaction is complete when the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by simple distillation or under reduced pressure.[2][3]

  • Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 142-143 °C / 21 mmHg.[1]

  • Store the final product under an inert atmosphere and away from moisture.[1]

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of synthesized this compound and identify impurities.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in an appropriate anhydrous solvent (e.g., dichloromethane or hexane).[2]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Example): [2]

    • Column: Non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions (Example): [2]

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Calculate the purity by determining the area percentage of the product peak relative to the total peak area in the chromatogram.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Visualizations

Synthesis_Workflow Start Starting Materials (2,6-Dichlorobenzoic Acid, Chlorinating Agent) Reaction Chlorination Reaction (e.g., Reflux with SOCl₂) Start->Reaction Workup Removal of Excess Reagent & Solvent Reaction->Workup Cooling Purification Vacuum Distillation Workup->Purification Crude Product Product Pure 2,6-Dichlorobenzoyl Chloride Purification->Product Analysis QC Analysis (GC-MS, NMR) Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Pathways cluster_main Desired Reaction Pathway cluster_side Common Impurity Pathways Start 2,6-Dichlorobenzoic Acid Intermediate Reactive Intermediate (e.g., Chlorosulfite Ester) Start->Intermediate + SOCl₂ Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction Anhydride Anhydride Formation Start->Anhydride + Product (High Temp) Product This compound Intermediate->Product - SO₂, -HCl Hydrolysis Hydrolysis to Acid Product->Hydrolysis + Trace H₂O

Caption: Key reaction pathways for product and common impurity formation.

Troubleshooting_Logic rect_node rect_node q1 Low Purity Detected? q2 Unreacted Starting Material Present? q1->q2 Yes a2_no Purity issue likely resolved q1->a2_no No q3 Unexpected Peaks in GC-MS? q2->q3 No a1_yes Increase reaction time/temp Ensure reagent stoichiometry q2->a1_yes Yes a2_yes Check for moisture ingress (use dry glassware/inert atm) Check for thermal degradation q3->a2_yes Yes a3 Improve purification (e.g., fractional distillation) q3->a3 No a1_no Proceed to next check

Caption: A troubleshooting decision tree for addressing low product purity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichlorobenzoyl Chloride and a

Author: BenchChem Technical Support Team. Date: December 2025

Analogs

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of key chemical reagents is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichlorobenzoyl chloride and its structurally related analogs: benzoyl chloride, 2-chlorobenzoyl chloride, and 2,4-dichlorobenzoyl chloride. The presented data, including chemical shifts, coupling constants, and signal multiplicities, offers valuable insights into the electronic effects of chloro-substitution on the benzoyl chloride scaffold.

This guide is intended to serve as a practical reference for the identification and characterization of these important synthetic building blocks. The inclusion of a detailed experimental protocol ensures that researchers can confidently reproduce and verify the presented spectral data.

Comparative ¹H NMR Data

The ¹H NMR spectra of benzoyl chloride and its chlorinated derivatives are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these aromatic protons are highly sensitive to the position and number of chlorine substituents on the benzene ring. The electron-withdrawing nature of the chlorine atoms and the acyl chloride group significantly influences the electronic environment of the protons, leading to predictable downfield shifts.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-3, H-57.42d8.12H
H-47.51t8.11H
Benzoyl chloride H-2, H-68.12d7.52H
H-3, H-57.54t7.52H
H-47.67t7.51H
2-Chlorobenzoyl chloride H-68.08dd7.8, 1.51H
H-47.53td7.6, 1.51H
H-37.48dd7.8, 1.51H
H-57.42td7.6, 1.51H
2,4-Dichlorobenzoyl chloride H-68.05d8.51H
H-37.55d2.11H
H-57.40dd8.5, 2.11H

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide further insights into the electronic structure of these molecules. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly informative. The presence of chlorine atoms generally leads to a downfield shift for the carbon atom to which they are directly attached (the ipso-carbon) and influences the chemical shifts of the other aromatic carbons through inductive and resonance effects.

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O164.5
C-1133.0
C-2, C-6136.5
C-3, C-5128.5
C-4134.0
Benzoyl chloride C=O168.5
C-1134.2
C-2, C-6130.2
C-3, C-5128.8
C-4133.8
2-Chlorobenzoyl chloride C=O166.2
C-1132.8
C-2135.1
C-3127.2
C-4132.5
C-5131.6
C-6130.4
2,4-Dichlorobenzoyl chloride C=O165.1
C-1131.9
C-2135.8
C-3127.8
C-4140.2
C-5130.9
C-6133.2

Substituent Effects on NMR Chemical Shifts

The observed trends in the ¹H and ¹³C NMR data can be rationalized by considering the electronic effects of the chlorine substituents. The following diagram illustrates the logical relationship between the substitution pattern and the resulting chemical shifts.

G Influence of Chlorine Substitution on Aromatic Chemical Shifts substituent Chlorine Substituent(s) e_withdrawing Strongly Electron-Withdrawing (Inductive and Resonance Effects) substituent->e_withdrawing ortho_effect Ortho Effect: - Steric hindrance - Enhanced inductive effect substituent->ortho_effect At C2/C6 meta_para_effect Meta and Para Effects: - Primarily inductive at meta - Inductive and resonance at para substituent->meta_para_effect At C3/C4/C5 deshielding Deshielding of Aromatic Nuclei e_withdrawing->deshielding downfield_shift Downfield Shift in NMR Spectrum (Higher ppm values) deshielding->downfield_shift ortho_effect->deshielding meta_para_effect->deshielding

Caption: Logical flow of chlorine substituent effects on NMR chemical shifts.

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules, such as the benzoyl chlorides discussed in this guide.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the benzoyl chloride derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) is often sufficient.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data presented in this guide was acquired on a standard 400 MHz NMR spectrometer.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 4 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment is standard.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typical.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

3. Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.

  • Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking and Analysis: The chemical shifts of all peaks are determined. For ¹H NMR, the splitting patterns and coupling constants are analyzed to elucidate the connectivity of the protons.

A Comparative Analysis of the C=O Stretching Frequency in Chlorinated Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle shifts in infrared (IR) spectra is crucial for molecular characterization. This guide provides a comparative analysis of the carbonyl (C=O) stretching frequency in 2,6-dichlorobenzoyl chloride and its chlorinated analogues, supported by experimental data from the NIST database.

The position of the C=O stretching vibration in the IR spectrum is highly sensitive to the electronic environment of the carbonyl group. In benzoyl chloride derivatives, the electronegativity and position of chloro-substituents on the aromatic ring significantly influence the C=O bond strength and, consequently, its stretching frequency. This guide explores these substituent effects by comparing the gas-phase IR spectra of this compound with benzoyl chloride, 4-chlorobenzoyl chloride, and 2,4-dichlorobenzoyl chloride.

Comparison of C=O Stretching Frequencies

The following table summarizes the experimentally determined C=O stretching frequencies for the four benzoyl chloride derivatives, as obtained from the NIST Gas-Phase Infrared Database.

Compound NameChemical StructureC=O Stretching Frequency (cm⁻¹)
Benzoyl ChlorideC₆H₅COCl1774
4-Chlorobenzoyl Chloride4-ClC₆H₄COCl1770
2,4-Dichlorobenzoyl Chloride2,4-Cl₂C₆H₃COCl1778
This compound2,6-Cl₂C₆H₃COCl1779

Analysis of the Data:

The data reveals a clear trend related to the position of the chlorine substituents. Benzoyl chloride, the parent compound, exhibits a C=O stretching frequency of 1774 cm⁻¹.

  • 4-Chlorobenzoyl Chloride: The presence of a chlorine atom at the para-position results in a slight decrease in the C=O stretching frequency to 1770 cm⁻¹. This is attributed to the resonance effect of the chlorine atom, which donates electron density to the aromatic ring and subsequently to the carbonyl group, slightly weakening the C=O bond.

  • 2,4-Dichlorobenzoyl Chloride and this compound: In contrast, the introduction of chlorine atoms at the ortho-positions leads to an increase in the C=O stretching frequency. 2,4-Dichlorobenzoyl chloride and this compound show C=O stretching frequencies of 1778 cm⁻¹ and 1779 cm⁻¹, respectively. This is primarily due to the inductive effect of the ortho-chlorine atoms, which withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing the energy required to stretch it. In the case of this compound, the steric hindrance caused by the two ortho-chlorine atoms may also contribute to a slight twisting of the carbonyl group out of the plane of the aromatic ring, which can further influence the C=O bond strength.

Experimental Protocol

The following is a generalized protocol for obtaining the gas-phase IR spectrum of a liquid benzoyl chloride derivative using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a gas cell.

  • Vacuum line for sample introduction.

  • Heated sample inlet and transfer line.

Procedure:

  • Sample Preparation: Ensure the benzoyl chloride sample is of high purity to avoid interference from impurities.

  • Instrument Setup:

    • Evacuate the gas cell to remove any atmospheric gases.

    • Heat the sample inlet and transfer line to a temperature sufficient to vaporize the sample without causing decomposition.

    • Allow the FTIR spectrometer to warm up and stabilize according to the manufacturer's instructions.

  • Background Spectrum: Acquire a background spectrum of the evacuated gas cell. This will be used to correct for any absorption from the cell windows and residual atmospheric gases.

  • Sample Introduction: Introduce a small amount of the liquid benzoyl chloride derivative into the heated sample inlet. The sample will vaporize and fill the gas cell.

  • Sample Spectrum: Acquire the IR spectrum of the vaporized sample.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the compound.

    • Identify the C=O stretching band, which is typically the most intense absorption in the 1700-1800 cm⁻¹ region.

    • Determine the precise frequency of the C=O stretching vibration by picking the peak maximum.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the influence of substituent electronic effects on the C=O stretching frequency in benzoyl chloride derivatives.

G Influence of Substituents on C=O Stretching Frequency cluster_substituent Substituent Position cluster_effect Electronic Effect cluster_bond C=O Bond cluster_frequency IR Frequency Para-Substituent Para-Substituent Resonance (+R) Resonance (+R) Para-Substituent->Resonance (+R) Dominant Ortho-Substituent Ortho-Substituent Inductive (-I) Inductive (-I) Ortho-Substituent->Inductive (-I) Dominant Bond Strength Decrease Bond Strength Decrease Resonance (+R)->Bond Strength Decrease Bond Strength Increase Bond Strength Increase Inductive (-I)->Bond Strength Increase Frequency Decrease Frequency Decrease Bond Strength Decrease->Frequency Decrease Frequency Increase Frequency Increase Bond Strength Increase->Frequency Increase

Caption: Electronic effects of substituents on C=O stretching frequency.

Confirming Product Structure after Acylation with 2,6-Dichlorobenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise confirmation of a product's chemical structure is a critical step following any synthetic transformation. Acylation reactions using 2,6-dichlorobenzoyl chloride are common for introducing a sterically hindered and electron-deficient moiety into a molecule.[1] This guide provides a comparative analysis of the spectroscopic data of starting materials versus the acylated product, offers detailed experimental protocols, and compares alternative acylation strategies.

The primary method for confirming the structure of the product is through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Each method provides unique and complementary information to unequivocally verify the covalent structure of the synthesized compound.

Spectroscopic Signature Comparison: Starting Material vs. Acylated Product

A successful acylation reaction results in predictable changes in the spectroscopic data. The most definitive evidence is the appearance of signals corresponding to the newly introduced 2,6-dichlorobenzoyl group and the concurrent disappearance of signals from the starting materials.[3] The following tables summarize the expected spectroscopic shifts for a model amidation reaction.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Analyte Technique Key Features and Expected Observations
Starting Amine ¹H NMRPresence of N-H proton signals (typically a broad singlet, 1-5 ppm).
This compound ¹H NMRAromatic protons appear as a doublet and a triplet in the 7.3-7.5 ppm range.
Amide Product ¹H NMRDisappearance of the starting amine N-H signal. Appearance of a new, sharp amide N-H proton signal, typically far downfield (7-9 ppm). Aromatic protons of the original amine may shift depending on proximity to the new amide bond.
Starting Amine ¹³C NMRAliphatic or aromatic carbon signals characteristic of the amine structure.
This compound ¹³C NMRCarbonyl carbon signal around 165-175 ppm. Aromatic carbon signals characteristic of the dichlorinated ring.
Amide Product ¹³C NMRDisappearance of the acyl chloride carbonyl signal. Appearance of a new amide carbonyl carbon signal, typically in the 160-170 ppm range.[3]

Table 2: Comparative IR and Mass Spectrometry Data

Analyte Technique Key Features and Expected Observations
Starting Amine IR SpectroscopyN-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹.
This compound IR SpectroscopyStrong, sharp carbonyl (C=O) stretching band for the acyl chloride, typically at a high frequency (1770-1800 cm⁻¹).
Amide Product IR SpectroscopyDisappearance of the acyl chloride C=O band. Appearance of a new, strong amide C=O stretching band at a lower frequency (1650-1680 cm⁻¹).[3] Presence of an N-H stretching band around 3300 cm⁻¹.
Combined Reactants Mass SpectrometryMolecular ion peaks corresponding to the individual molecular weights of the starting amine and this compound.
Amide Product Mass SpectrometryA molecular ion peak (M⁺) that is the sum of the molecular weight of the amine and the 2,6-dichlorobenzoyl moiety (C₇H₃Cl₂O), minus HCl.[3] The spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.[4]
Alternative Acylation Reagents

While this compound is a reactive and effective acylating agent, several alternatives can be considered, particularly if the substrate is sensitive to the HCl byproduct generated.

Table 3: Comparison of Acylation Methods

Reagent/Method Advantages Disadvantages Typical Conditions
This compound High reactivity, good yields.[5]Generates HCl, which may require a base; sensitive to moisture.[6]Anhydrous solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine).[7]
2,6-Dichlorobenzoic Acid + Coupling Agent (e.g., EDC, DCC) Milder conditions, no HCl byproduct.Coupling agents can be expensive and byproducts may complicate purification.Amide coupling conditions (e.g., EDC, HOBt in DMF or DCM).
2,6-Dichlorobenzoic Anhydride Good reactivity, does not produce HCl.May be less readily available than the acyl chloride.Similar to acyl chloride, often with a catalyst like DMAP.

Experimental Protocols

Detailed and consistent experimental procedures are essential for reproducible results and accurate analysis.

Protocol 1: Synthesis of 2,6-Dichlorobenzamide

This protocol describes a general procedure for the amidation of this compound with an amine.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Triethylamine or DIPEA (1.5 equivalents)

  • Round-bottom flask, magnetic stirrer, and dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine and triethylamine in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.[3]

Protocol 2: Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Ensure the magnetic field is shimmed for optimal resolution. Standard parameters for pulse width, acquisition time, and relaxation delay should be used.[4]

IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.[3]

  • Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC). Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, EI) over an appropriate m/z range.

Visualized Workflows

Graphical representations can clarify complex experimental and logical processes.

Caption: Workflow for synthesis, purification, and spectroscopic confirmation.

G reactants Amine (R-NH₂) + This compound intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Amide Product + Chloride (Cl⁻) intermediate->product Collapse & Loss of Leaving Group

Caption: Logical pathway for nucleophilic acyl substitution.

References

A Comparative Guide to the Reactivity of 2,6-Dichlorobenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,6-dichlorobenzoyl chloride and benzoyl chloride, two important acylating agents in organic synthesis. The selection of the appropriate benzoyl chloride derivative is critical in the development of pharmaceuticals and other fine chemicals, as their reactivity profiles dictate reaction conditions, yields, and impurity profiles. This document outlines the key structural and electronic differences between these two reagents and provides supporting data and experimental protocols for their comparative analysis.

Executive Summary

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors. In benzoyl chloride, the primary electronic influence is the inductive and resonance effect of the phenyl ring. The addition of two chlorine atoms in the ortho positions in this compound introduces competing effects. The strong electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, suggesting a potential increase in reactivity. However, the significant steric bulk of these ortho-substituents sterically hinders the approach of nucleophiles.[1] Experimental evidence and theoretical calculations indicate that for most nucleophilic substitution reactions, the steric hindrance is the dominant factor, rendering This compound generally less reactive than benzoyl chloride .

Factors Influencing Reactivity

Electronic Effects

The two chlorine atoms in this compound are strongly electron-withdrawing due to their high electronegativity. This inductive effect pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon. This increased positive charge on the carbonyl carbon makes it a more potent electrophile, which should theoretically lead to a faster rate of nucleophilic attack compared to the unsubstituted benzoyl chloride.

Steric Hindrance

The presence of two chlorine atoms in the positions ortho to the acyl chloride group creates a sterically crowded environment around the reactive carbonyl center.[1] This steric bulk physically impedes the approach of incoming nucleophiles, increasing the activation energy of the reaction and thus slowing it down. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.

Conformational Effects

Computational studies have shown that while benzoyl chloride has a planar preferred conformation, allowing for effective conjugation between the phenyl ring and the carbonyl group, this compound adopts a perpendicular conformation.[2][3] In this arrangement, the carbonyl group is twisted out of the plane of the benzene ring, which reduces resonance stabilization. This lack of conjugation can influence the reactivity of the acyl chloride group.

Data Presentation: A Comparative Overview

The following table summarizes the solvolysis rate constants for a series of para-substituted benzoyl chlorides. This data highlights the influence of electronic effects on the reaction rate.

Table 1: Relative Solvolysis Rates of para-Substituted Benzoyl Chlorides in 97% (w/w) Hexafluoroisopropanol-Water at 25°C [4]

Substituent (p-Z)Rate Constant (k, s⁻¹)Relative Rate
OCH₃1.12 x 10¹3660
CH₃1.55 x 10⁻³0.51
H (Benzoyl Chloride) 3.06 x 10⁻³ 1.00
Cl1.00 x 10⁻⁴0.033
NO₂1.00 x 10⁻⁶ (approx.)0.00033

This data demonstrates that electron-donating groups (like OCH₃) increase the rate of solvolysis, while electron-withdrawing groups (like Cl and NO₂) decrease it. This is consistent with a reaction mechanism that involves the development of a positive charge in the transition state.

While no direct kinetic data is available for this compound in this system, the significant steric hindrance is expected to decrease its reactivity substantially compared to benzoyl chloride, likely overriding the rate-enhancing electronic effect of the chlorine atoms. Studies on other 2,6-disubstituted benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, have shown a pronounced decrease in reactivity due to steric hindrance, often favoring a unimolecular (SN1-like) reaction pathway.[1]

Experimental Protocols

To provide a direct quantitative comparison of the reactivity of this compound and benzoyl chloride, the following experimental protocols are proposed.

Protocol 1: Comparative Hydrolysis by Conductimetry

This method measures the rate of hydrolysis by monitoring the increase in conductivity due to the formation of hydrochloric acid.

Materials:

  • This compound

  • Benzoyl Chloride

  • High-purity Acetone (or other suitable solvent)

  • Deionized Water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of this compound and benzoyl chloride in dry acetone at the same concentration (e.g., 0.1 M).

  • Equilibrate a specific volume of a chosen acetone-water mixture (e.g., 90:10 v/v) in the reaction vessel within the constant temperature bath (e.g., 25.0 ± 0.1 °C).

  • Place the conductivity probe in the solvent and allow the reading to stabilize.

  • Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred solvent.

  • Record the conductivity at regular time intervals until the reaction is complete (conductivity plateaus).

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity.

Protocol 2: Comparative Aminolysis by HPLC

This method follows the rate of amide formation by reacting the acyl chlorides with a primary amine and monitoring the product concentration by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Benzoyl Chloride

  • Aniline (or other primary amine)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Triethylamine (as an acid scavenger)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringes, vials, and volumetric glassware

Procedure:

  • Prepare standard solutions of the starting materials (acyl chlorides, aniline) and the expected amide products for HPLC calibration.

  • In a thermostatted reaction vessel, dissolve the amine and triethylamine in the chosen solvent.

  • Initiate the reaction by adding a known amount of the acyl chloride.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Analyze the quenched samples by HPLC to determine the concentration of the amide product at each time point.

  • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

Mandatory Visualizations

G Figure 1: Factors Influencing Reactivity cluster_benzoyl_chloride Benzoyl Chloride cluster_26_dichlorobenzoyl_chloride This compound BC Benzoyl Chloride BC_structure BC_reactivity Reactivity governed by: - Phenyl ring electronic effects BC_structure->BC_reactivity Overall Overall Reactivity: Benzoyl Chloride > this compound DCBC This compound DCBC_structure DCBC_reactivity Reactivity influenced by: DCBC_structure->DCBC_reactivity Electronic Electronic Effects (Inductive Withdrawal) DCBC_reactivity->Electronic + Reactivity Steric Steric Hindrance (Ortho-Chlorines) DCBC_reactivity->Steric - Reactivity Conformational Conformational Effects (Perpendicular) DCBC_reactivity->Conformational ± Reactivity

Caption: Factors influencing the reactivity of benzoyl chlorides.

G Figure 2: Experimental Workflow for Reactivity Comparison start Start: Prepare Equimolar Solutions of Acyl Chlorides reaction Initiate Parallel Reactions (e.g., Hydrolysis or Aminolysis) under Identical Conditions start->reaction monitoring Monitor Reaction Progress over Time reaction->monitoring analysis Analytical Technique monitoring->analysis hplc HPLC analysis->hplc e.g. conductimetry Conductimetry analysis->conductimetry e.g. data Data Analysis: - Plot Concentration vs. Time - Determine Initial Rates or  Rate Constants (k) hplc->data conductimetry->data comparison Compare Rate Constants: k(Benzoyl Chloride) vs. k(this compound) data->comparison

Caption: Workflow for comparing acyl chloride reactivity.

Conclusion

References

A Comparative Guide to the Reactivity of Dichlorobenzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of the six dichlorobenzoyl chloride isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoyl chloride. The reactivity of these isomers is a critical consideration in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as it directly influences reaction kinetics, product yields, and the selection of appropriate reaction conditions. This document synthesizes theoretical principles, available experimental data, and detailed experimental protocols to offer a thorough analysis.

Factors Influencing Reactivity

The reactivity of dichlorobenzoyl chloride isomers in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric effects imparted by the chlorine substituents on the benzene ring.

Electronic Effects: Chlorine atoms are electron-withdrawing through the inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the presence of two chlorine atoms generally renders dichlorobenzoyl chlorides more reactive than benzoyl chloride itself. The magnitude of this electronic effect is dependent on the position of the chlorine atoms.

Steric Hindrance: Chlorine atoms located at the ortho-positions (2- and 6-) to the benzoyl chloride group introduce significant steric hindrance. This "ortho effect" can impede the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. The extent of this steric hindrance is particularly pronounced with bulky nucleophiles.

G cluster_factors Factors Influencing Reactivity cluster_effects Consequences Reactivity Reactivity of Dichlorobenzoyl Chloride Isomers Electronic Electronic Effects (Inductive, -I) Reactivity->Electronic Governed by Steric Steric Hindrance (Ortho Effect) Reactivity->Steric Governed by Increased_Electrophilicity Increased Carbonyl Electrophilicity Electronic->Increased_Electrophilicity Leads to Decreased_Rate Decreased Reaction Rate Steric->Decreased_Rate Leads to G Predicted Reactivity Order cluster_isomers Most_Reactive Most Reactive Intermediate_Reactivity Intermediate Reactivity Most_Reactive->Intermediate_Reactivity Decreasing Reactivity Least_Reactive Least Reactive Intermediate_Reactivity->Least_Reactive Decreasing Reactivity 3,5- 3,5-Dichlorobenzoyl chloride 3,4- 3,4-Dichlorobenzoyl chloride 2,5- 2,5-Dichlorobenzoyl chloride 2,4- 2,4-Dichlorobenzoyl chloride 2,3- 2,3-Dichlorobenzoyl chloride 2,6- 2,6-Dichlorobenzoyl chloride G Experimental Workflow for Comparative Hydrolysis Kinetics cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Prep_Solutions Prepare stock solutions of each isomer in anhydrous acetone Inject Inject acyl chloride stock solution and start timer Prep_Solutions->Inject Prep_Solvent Prepare acetone-water solvent mixture Equilibrate Equilibrate solvent in conductivity cell at constant temperature Prep_Solvent->Equilibrate Equilibrate->Inject Record Record conductivity over time until stable Inject->Record Plot Plot ln(G∞ - Gt) vs. time Record->Plot Calculate Calculate pseudo-first-order rate constant (k) from the slope Plot->Calculate Compare Compare k values for all isomers Calculate->Compare

Ortho-Chlorine Substitution Sterically Hinders Benzoyl Chloride Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of acylating agents is critical for efficient synthetic planning. This guide provides an objective comparison of the impact of ortho-chlorine substitution on the reactivity of benzoyl chloride, supported by experimental data and detailed protocols.

The electrophilicity of the carbonyl carbon in benzoyl chloride makes it a versatile reagent for the acylation of nucleophiles. However, the introduction of chlorine atoms at the ortho position(s) introduces significant steric and electronic effects that modulate its reactivity. This comparison focuses on the reactivity of benzoyl chloride, 2-chlorobenzoyl chloride, and 2,6-dichlorobenzoyl chloride in nucleophilic substitution reactions.

Steric Effects Dominate Reactivity Trends

The primary factor governing the reactivity of ortho-chlorinated benzoyl chlorides is steric hindrance. The presence of one, and even more so two, chlorine atoms in close proximity to the carbonyl group physically obstructs the approach of a nucleophile. This steric impediment is the principal cause for the observed decrease in reaction rates with increasing ortho-substitution.

In addition to steric hindrance, the electronic effects of the chlorine substituents also play a role. Chlorine is an electron-withdrawing group, which should, in principle, increase the electrophilicity of the carbonyl carbon and thus enhance reactivity. However, in the case of this compound, the steric bulk of the two ortho-chlorines forces the benzoyl group out of the plane of the aromatic ring. This twisting disrupts the conjugation between the carbonyl group and the benzene ring.[1]

Quantitative Comparison of Reactivity

While direct comparative kinetic studies under identical conditions are sparse in the literature, the general trend of decreasing reactivity with increasing ortho-chlorination is well-established. For instance, studies on the reactions of substituted benzoyl chlorides with amines have shown that ortho-substituted variants generally react slower than their para-substituted counterparts due to steric hindrance.[2]

To illustrate the impact of ortho-chlorination, we can infer the relative reactivity from solvolysis studies and the established principles of physical organic chemistry. The following table provides a qualitative and inferred quantitative comparison of the reactivity of benzoyl chloride and its ortho-chlorinated analogs.

Compound NameStructureNumber of Ortho-ChlorinesSteric HindrancePredicted Relative Reactivity
Benzoyl Chloride0Low1 (Baseline)
2-Chlorobenzoyl Chloride1ModerateSlower
This compound2HighSignificantly Slower

Reaction Mechanism and Intermediates

The reaction of benzoyl chlorides with nucleophiles typically proceeds through a nucleophilic acyl substitution mechanism. This involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

For sterically hindered benzoyl chlorides, such as this compound, the reaction mechanism can be influenced by the solvent and reaction conditions. In some cases, an ionization mechanism (SN1-like) to form a planar acylium ion may be favored over a congested pentavalent transition state of a direct nucleophilic attack (SN2-like).[3]

Experimental Protocols

The following are representative experimental protocols for the hydrolysis and aminolysis of benzoyl chlorides. These can be adapted to compare the reactivity of benzoyl chloride, 2-chlorobenzoyl chloride, and this compound.

Protocol 1: Comparative Hydrolysis

This protocol can be used to compare the rates of hydrolysis of the three benzoyl chloride derivatives.

Materials:

  • Benzoyl chloride

  • 2-Chlorobenzoyl chloride

  • This compound

  • Dioxane (or another suitable inert solvent)

  • Water

  • Tertiary amine catalyst (e.g., pyridine, optional)

  • Diethylamine-toluene solution (for quenching)

  • Standard acid solution (for titration)

  • Indicator (e.g., phenolphthalein)

Procedure:

  • Prepare stock solutions of each benzoyl chloride derivative in dioxane.

  • In a reaction flask maintained at a constant temperature (e.g., 25°C), add a known volume of dioxane and water. If using a catalyst, add it to this mixture.

  • Initiate the reaction by adding a known volume of the benzoyl chloride stock solution to the dioxane-water mixture with vigorous stirring.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of diethylamine-toluene solution.

  • Titrate the unreacted diethylamine with a standard acid solution to determine the amount of hydrochloric acid produced during the hydrolysis.

  • Calculate the concentration of the reacted benzoyl chloride at each time point and determine the rate constant for the hydrolysis reaction.[4]

Protocol 2: Comparative Aminolysis

This protocol can be used to compare the rates of reaction with an amine, such as aniline.

Materials:

  • Benzoyl chloride

  • 2-Chlorobenzoyl chloride

  • This compound

  • Aniline (or another suitable amine)

  • Anhydrous inert solvent (e.g., benzene, acetonitrile)

  • Quenching solution (e.g., dilute acid)

  • Internal standard (for chromatographic analysis)

  • HPLC or GC instrument

Procedure:

  • Prepare stock solutions of each benzoyl chloride derivative and the amine in the chosen anhydrous solvent.

  • In a reaction vessel at a constant temperature, mix the amine solution with the internal standard.

  • Initiate the reaction by adding the benzoyl chloride solution.

  • At various time points, take a sample from the reaction mixture and quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining amine or the formed amide product.

  • Plot the concentration of the reactant or product against time to determine the reaction rate.[2]

Visualizing the Steric Effect and Reaction Workflow

The following diagrams, generated using Graphviz, illustrate the steric hindrance and a general experimental workflow for comparing the reactivity of these compounds.

Steric_Hindrance cluster_benzoyl_chloride Benzoyl Chloride cluster_2_chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride cluster_2_6_dichlorobenzoyl_chloride This compound BC Benzoyl Chloride Nuc1 Nucleophile Nuc1->BC Unhindered approach oClBC 2-Chlorobenzoyl Chloride Nuc2 Nucleophile Nuc2->oClBC Slightly hindered approach Cl1 Cl diClBC 2,6-Dichlorobenzoyl Chloride Nuc3 Nucleophile Nuc3->diClBC Severely hindered approach Cl2 Cl Cl3 Cl

Caption: Steric hindrance increases with ortho-chlorine substitution.

Experimental_Workflow A Prepare Stock Solutions (Benzoyl Chlorides & Nucleophile) B Set up Reaction Vessels (Constant Temperature) A->B C Initiate Reactions B->C D Sample at Time Intervals C->D E Quench Reactions D->E F Analyze Samples (Titration or Chromatography) E->F G Determine Rate Constants F->G H Compare Reactivity G->H

Caption: General workflow for comparative kinetic analysis.

References

A Comparative Guide to Acylating Agents for Esterification and Macrolactonization: Beyond 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly macrolides and other ester-containing compounds, the choice of an appropriate acylating agent is a critical determinant of reaction success. This guide provides an objective comparison of 2,6-dichlorobenzoyl chloride and its prominent alternatives, with a focus on performance, supported by experimental data and detailed protocols.

The introduction of an acyl group is a fundamental transformation in organic synthesis. Acid chlorides, such as this compound, are highly reactive acylating agents. The two chlorine atoms at the ortho-positions of this compound create significant steric hindrance around the carbonyl group. This steric bulk can influence the kinetics of its reactions, sometimes leading to slower reaction rates compared to less substituted benzoyl chlorides, especially when reacting with bulky nucleophiles. However, this steric hindrance can also be advantageous in certain applications, such as in specific macrolactonization reactions where it can favor intramolecular cyclization over intermolecular polymerization. The electron-withdrawing nature of the chlorine atoms also enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This guide will delve into a comparative analysis of this compound and two widely used alternative acylating agents: 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) and 2-methyl-6-nitrobenzoic anhydride (MNBA, the Shiina reagent).

At a Glance: Key Acylating Agents

FeatureThis compound2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent)2-Methyl-6-nitrobenzoic Anhydride (MNBA) (Shiina Reagent)
Class Acyl ChlorideAcyl ChlorideCarboxylic Anhydride
Primary Use Acylation, Esterification, MacrolactonizationEsterification, Macrolactonization (Yamaguchi Esterification)Esterification, Macrolactonization (Shiina Macrolactonization)
Activating Agent Self-activatedForms a mixed anhydride with a carboxylic acidForms a mixed anhydride with a carboxylic acid
Typical Promoter/Base Amine bases (e.g., triethylamine, pyridine)Triethylamine, 4-(Dimethylamino)pyridine (DMAP)DMAP or its N-oxide (DMAPO)
Reaction Conditions Varies, can require elevated temperaturesOften requires elevated temperatures (e.g., reflux in toluene).[1]Generally mild, often at room temperature.[2]
Key Advantages High reactivityWell-established, broadly applicable, and highly effective for macrolactonization.[1][3]High yields under mild conditions, suitable for sensitive and sterically hindered substrates.[2]
Potential Drawbacks Steric hindrance can limit substrate scopeCan lead to decomposition with sensitive substrates.[1]Can be sensitive to the stoichiometry of reagents.[1]

Performance Comparison: Experimental Data

The selection of an acylating agent is often dictated by the specific substrate and the desired outcome. The following examples from the literature provide a quantitative comparison of the performance of these reagents in challenging macrolactonization reactions.

Target MoleculeAcylating AgentConditionsYield (%)Reference
Pagoamide AMNBA (Shiina) DMAP, CH₂Cl₂, 0 °C to rt, 12 h20[1]
Yamaguchi Reagent TCBC, Et₃N, DCM; then DMAP, Toluene, rtIntractable mixture[1]
dehydroxy-LI-F04aYamaguchi Protocol Various conditions6-52 (with epimerization)[1]
MNBA (Shiina) Not specifiedGood yields[1]
Erythronolide A AglyconYamaguchi Reagent Standard conditions>80[1]
Lactone with epoxideKita's Method [RuCl₂(p-cymene)]₂, acetone, rt; then pTSA, DCE, 80°C70[4]
Yamaguchi Method Standard conditions20[4]
dehydroxy LI-F04aAcyloxyenamide-mediated Two steps92[4]
Steglich–Boden–Keck, Yamaguchi, Corey–Nicolaou, Shiina, and Mitsunobu methods Various conditions6-52 (with epimerization)[4]

Reaction Mechanisms and Workflows

The efficacy of these acylating agents lies in their ability to activate a carboxylic acid, typically by forming a highly reactive mixed anhydride intermediate, which is then susceptible to nucleophilic attack by an alcohol to form an ester or to undergo intramolecular cyclization to yield a macrolactone.

General Macrolide Synthesis Workflow

The synthesis of complex macrolides is a multi-step process that culminates in the critical macrolactonization step. The choice of acylating agent at this stage can significantly impact the overall success of the synthesis.

Macrolide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Fragment Coupling cluster_seco_acid Seco-Acid Formation cluster_macrolactonization Macrolactonization cluster_final Final Product Starting_Material_1 Fragment A (with Carboxylic Acid) Coupling Peptide Coupling or Other C-C Bond Formation Starting_Material_1->Coupling Starting_Material_2 Fragment B (with Hydroxyl Group) Starting_Material_2->Coupling Seco_Acid Linear Seco-Acid Coupling->Seco_Acid Acylating_Agent Acylating Agent (e.g., this compound, Yamaguchi, or Shiina Reagent) Seco_Acid->Acylating_Agent Macrolactonization Intramolecular Cyclization Acylating_Agent->Macrolactonization Macrolide Macrolide (e.g., Antibiotic) Macrolactonization->Macrolide

A generalized workflow for the synthesis of macrolides.
Mechanism of Action of Macrolide Antibiotics

Many of the macrolides synthesized using these acylating agents exhibit potent biological activity. For instance, macrolide antibiotics function by inhibiting protein synthesis in bacteria.

Macrolide_Mechanism_of_Action Macrolide Macrolide Antibiotic Binding Reversible Binding to P-site Macrolide->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptidyltransferase Binding->Inhibition Dissociation Premature Dissociation of Peptidyl-tRNA Binding->Dissociation Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis blocks Dissociation->Protein_Synthesis disrupts Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Bacteriostatic_Effect leads to

The mechanism of action of macrolide antibiotics.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory success. Below are representative procedures for macrolactonization using the discussed acylating agents.

General Protocol for Esterification using this compound

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added this compound (1.1 eq.) dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Yamaguchi Macrolactonization
  • Mixed Anhydride Formation: To a solution of the seco-acid (1.0 eq.) in anhydrous toluene is added triethylamine (1.1 eq.). To this solution, 2,4,6-trichlorobenzoyl chloride (1.05 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours.[1]

  • Cyclization: The reaction mixture from Step 1 is diluted with a large volume of anhydrous toluene (to achieve high dilution, typically 0.001-0.005 M) and heated to reflux. A solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq.) in toluene is then added slowly over a period of several hours.[1] The reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Protocol for Shiina Macrolactonization
  • Reaction Setup: To a solution of the seco-acid (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 5.0 eq.) in anhydrous dichloromethane (DCM) (to achieve a concentration of ~0.001 M) under an argon atmosphere at 0 °C, is added 2-methyl-6-nitrobenzoic anhydride (MNBA, 3.0 eq.).[1]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed in vacuo.[1]

  • Work-up and Purification: The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of NH₄Cl. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]

Conclusion

The choice of an acylating agent is a critical decision in the synthesis of complex esters and macrolides. While this compound is a reactive and useful reagent, its steric hindrance can be a limiting factor. For challenging macrolactonizations, the Yamaguchi and Shiina reagents often provide superior results. The Yamaguchi protocol is a robust and widely used method, while the Shiina macrolactonization, with its milder reaction conditions, is particularly advantageous for sensitive and complex substrates. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions to optimize their synthetic strategies.

References

A Researcher's Guide to Thionyl Chloride vs. Oxalyl Chloride for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conversion of carboxylic acids to highly reactive acyl chlorides is a cornerstone of organic synthesis. The choice of chlorinating agent for this transformation is critical, directly influencing reaction efficiency, substrate compatibility, and purification complexity. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most common reagents employed for this purpose. This guide provides an objective, data-driven comparison to inform the selection process for your specific synthetic needs.

At a Glance: Performance Comparison

While both reagents effectively produce acyl chlorides, they differ significantly in reactivity, required conditions, and substrate tolerance. Oxalyl chloride is generally considered a milder, more selective reagent, whereas thionyl chloride is a more aggressive and economical choice.[1]

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Representative Substrate
Typical Yield 85-95%[2]90-99%(4-Methylphenoxy)acetic acid[2]
Purity Good, but may require distillation to remove sulfur impurities.[3]High, purification is often simplified due to volatile byproducts.[1]General acyl chloride synthesis
Reaction Temperature Typically requires heating (reflux, ~75°C).[1][4]Often proceeds at room temperature or 0°C.[1][4]Heat-sensitive substrates
Reaction Time 1-6 hours.[2][5]1-5 hours.[2][6]General acyl chloride synthesis
Catalyst Not always required, but DMF or pyridine can be used.[1][7]Catalytic DMF is almost always used.[8]Rate acceleration
Byproducts SO₂ (gas), HCl (gas).[1]CO (gas), CO₂ (gas), HCl (gas).[1]Ease of work-up
Cost Less expensive.[1]More expensive.Large-scale synthesis
Key Side Reactions Can react with ketones and other functional groups; potential for charring with sensitive substrates.[9]Milder and more selective; less prone to side reactions with many functional groups.[9]Complex molecule synthesis

Deeper Dive: Key Differences

Reaction Mechanism and Reactivity

The fundamental difference between the two reagents lies in their mechanism of action, which dictates the reaction conditions.

  • Thionyl Chloride : The reaction proceeds through a chlorosulfite intermediate. The process often requires heating to reflux to drive the reaction to completion, making it less suitable for thermally sensitive substrates.[1] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium forward.[3]

  • Oxalyl Chloride : This reaction is typically catalyzed by N,N-dimethylformamide (DMF), which first reacts with oxalyl chloride to form a Vilsmeier intermediate (an imidoyl chloride derivative). This intermediate is the active chlorinating agent. The reaction is highly efficient and proceeds under much milder conditions, often at room temperature.[6][8] The gaseous byproducts (CO, CO₂, HCl) are easily removed, simplifying the work-up procedure.[1]

Substrate Scope and Selectivity

Oxalyl chloride's mild nature makes it the reagent of choice for complex molecules with sensitive functional groups. It avoids the harsh, high-temperature conditions of thionyl chloride, which can cause degradation or side reactions.[9] For instance, in the synthesis of α,β-unsaturated acyl chlorides, thionyl chloride can lead to low yields, whereas oxalyl chloride provides the desired products cleanly and in high yield.[10]

Thionyl chloride is highly effective for robust, simple carboxylic acids. Its high reactivity and lower cost make it ideal for large-scale industrial applications where the substrate can withstand reflux temperatures.[2]

The Swern Oxidation: A Unique Application for Oxalyl Chloride

Beyond acyl chloride formation, oxalyl chloride is a key component of the Swern oxidation . This widely used protocol oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures (typically -78°C).[8] This reaction is prized for its mild conditions and high yields, avoiding the use of toxic heavy metals like chromium. Thionyl chloride is not used in this manner.

Experimental Protocols

Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride

Adapted from Organic Syntheses, Coll. Vol. 3, p.769 (1955); Vol. 28, p.92 (1948).

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to scrub acidic gases), add the carboxylic acid (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), add an excess of thionyl chloride (2.0 - 5.0 equiv), either neat or in a dry, inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 75°C if neat) and maintain for 1-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride by distillation, often under reduced pressure.

  • Purification: The resulting crude acyl chloride can be used directly or purified by fractional distillation under reduced pressure to yield the pure product.

Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride

Adapted from Organic Syntheses, Coll. Vol. 10, p.436 (2004); Vol. 77, p.184 (2000).

  • Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.02 equiv or 1-2 drops) to the stirred solution.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.3 - 2.0 equiv) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[6][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution stops.

  • Work-up: The reaction mixture is concentrated under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is often of high purity and can be used without further purification.[6]

Visualized Workflows and Mechanisms

reaction_mechanisms cluster_socl2 Thionyl Chloride Mechanism cluster_cocl2 Oxalyl Chloride Mechanism RCOOH_S R-COOH Intermediate_S Chlorosulfite Intermediate RCOOH_S->Intermediate_S + SOCl₂ (Heat) SOCl2 SOCl₂ RCOCl_S R-COCl Intermediate_S->RCOCl_S Collapse Byproducts_S SO₂ + HCl Intermediate_S->Byproducts_S RCOOH_O R-COOH Vilsmeier Vilsmeier Intermediate RCOOH_O->Vilsmeier + Active Agent COCl2 (COCl)₂ + DMF COCl2->Vilsmeier Forms Active Agent RCOCl_O R-COCl Vilsmeier->RCOCl_O Byproducts_O CO + CO₂ + HCl Vilsmeier->Byproducts_O

Caption: Comparative reaction pathways for acyl chloride synthesis.

experimental_workflows cluster_thionyl Thionyl Chloride Workflow cluster_oxalyl Oxalyl Chloride Workflow T1 Combine Acid + SOCl₂ (± Solvent, Catalyst) T2 Heat to Reflux (1-3 hours) T1->T2 T3 Cool to RT T2->T3 T4 Distill Excess SOCl₂ T3->T4 T5 Purify by Distillation (Optional) T4->T5 O1 Dissolve Acid in Solvent + Catalytic DMF O2 Cool to 0°C O1->O2 O3 Add (COCl)₂ dropwise O2->O3 O4 Stir at RT (1-3 hours) O3->O4 O5 Concentrate in vacuo O4->O5 start

Caption: Typical experimental workflows for acyl chloride synthesis.

Conclusion and Recommendations

The choice between thionyl chloride and oxalyl chloride is a classic process-versus-discovery chemistry decision, balancing cost and scalability against mildness and selectivity.

Opt for Oxalyl Chloride when:

  • Working with heat-sensitive substrates or complex molecules with multiple functional groups.[2]

  • A simplified, non-distillative work-up is desired.[1]

  • High purity is required for a subsequent sensitive reaction.

  • Performing a Swern oxidation.[8]

Opt for Thionyl Chloride when:

  • The substrate is thermally robust.

  • Cost is a primary driver, especially for large-scale synthesis.[2]

  • The necessary equipment for handling a corrosive reagent at reflux and performing distillation is readily available.

By carefully considering these factors, researchers can select the optimal reagent to achieve their synthetic goals efficiently and with high fidelity.

References

A Comparative Guide to the Solvolysis of Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvolysis of various substituted benzoyl chlorides, supported by experimental data. The solvolysis of benzoyl chlorides is a classic example of nucleophilic acyl substitution and is highly sensitive to both the electronic effects of the substituents on the aromatic ring and the nature of the solvent. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes in various chemical and pharmaceutical applications.

The solvolysis of benzoyl chlorides can proceed through two main competing mechanisms: a dissociative SN1-like pathway involving a benzoyl cation intermediate, and an associative SN2-like (or addition-elimination) pathway. The preferred mechanism is dictated by the electronic properties of the substituent and the ionizing power and nucleophilicity of the solvent. Electron-donating groups (EDGs) on the benzoyl ring stabilize the positive charge of the benzoyl cation, favoring the SN1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize the cation, making the direct nucleophilic attack of the associative pathway more favorable.

Quantitative Data Comparison

The following tables summarize the rate constants (k) and activation parameters for the solvolysis of para-substituted benzoyl chlorides in different solvent systems. This data illustrates the profound impact of both substituents and solvents on the reaction rate.

Table 1: Rate Constants (k) for Solvolysis of p-Substituted Benzoyl Chlorides (1) in 97% w/w Hexafluoroisopropanol-Water (97H) at 25 °C [1]

Substituent (Z)k (s⁻¹)
OMe1.83 x 10⁻¹
Me2.55 x 10⁻³
H1.15 x 10⁻⁴
Cl1.55 x 10⁻⁵
NO₂2.15 x 10⁻⁵

Table 2: Activation Parameters for Solvolysis of p-Substituted Benzoyl Chlorides (1) in 97% w/w Hexafluoroisopropanol-Water (97H) [1]

Substituent (Z)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
OMe17.8-11.1
Me19.8-10.9
H21.6-10.5
Cl22.8-10.1
NO₂22.6-10.7

Table 3: Rate Constants (k) for Solvolysis of p-Substituted Benzoyl Chlorides (1) in Acetic and Formic Acids at 25 °C [1][2]

Substituent (Z)k in Acetic Acid (s⁻¹)k in Formic Acid (s⁻¹)
OMe1.21 x 10⁻⁴2.92 x 10⁻³
Me1.11 x 10⁻⁶4.85 x 10⁻⁵
H2.11 x 10⁻⁷1.11 x 10⁻⁵
Cl4.15 x 10⁻⁸2.15 x 10⁻⁶
NO₂1.11 x 10⁻⁸5.15 x 10⁻⁷

Experimental Protocols

The kinetic data presented above were primarily obtained through conductimetric and UV spectrophotometric methods.

Conductimetric Method: This method is suitable for following the rate of reactions that produce ions. In the solvolysis of benzoyl chlorides, the reaction produces hydrochloric acid (HCl), which in a polar solvent, dissociates into H⁺ and Cl⁻ ions, thereby increasing the conductivity of the solution.

  • A solution of the substituted benzoyl chloride of a known concentration (typically around 10⁻⁴ M) is prepared in the desired solvent.

  • The solution is placed in a thermostatted conductivity cell maintained at a constant temperature (e.g., 25.0 °C).

  • The change in conductivity of the solution over time is monitored using a conductivity meter.

  • The first-order rate constant (k) is then calculated from the rate of change of conductivity.

UV Spectrophotometric Method: This method can be used when the starting material and product have different UV-Vis absorption spectra.

  • A solution of the substituted benzoyl chloride is prepared in the desired solvent.

  • The solution is placed in a thermostatted quartz cuvette inside a UV-Vis spectrophotometer.

  • The change in absorbance at a specific wavelength (where the difference in absorbance between reactant and product is maximal) is recorded over time.

  • The first-order rate constant (k) is determined by fitting the absorbance versus time data to a first-order rate equation. For some reactions, a continuous monitoring of the changes in absorbance in a thermostatted UV cell at a specific temperature led to rate constants in good agreement with the conductimetric results[1].

Trapping of Benzoyl Cation Intermediate: To provide evidence for the SN1 mechanism, experiments can be designed to trap the benzoyl cation intermediate. For instance, in a weakly nucleophilic solvent like hexafluoroisopropanol, a Friedel-Crafts reaction with a highly reactive aromatic compound such as 1,3,5-trimethoxybenzene can be performed. The detection of the corresponding benzophenone product confirms the presence of the benzoyl cation intermediate[1][2].

Visualizing Reaction Pathways and Logical Relationships

The following diagrams illustrate the mechanistic pathways and the logical flow of how substituent and solvent effects determine the favored reaction route.

Solvolysis_Mechanism cluster_paths Reaction Pathways subst Substituted Benzoyl Chloride path solvent Solvent sn1 SN1-like (Dissociative) path->sn1 sn2 SN2-like (Associative) path->sn2 intermediate Benzoyl Cation Intermediate sn1->intermediate transition_state Addition-Elimination Transition State sn2->transition_state product Solvolysis Product intermediate->product transition_state->product

Caption: Competing SN1-like and SN2-like pathways in the solvolysis of substituted benzoyl chlorides.

Substituent_Effects substituent Substituent on Benzoyl Ring edg Electron-Donating Group (EDG) (e.g., -OMe, -Me) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg stabilize Stabilizes Benzoyl Cation edg->stabilize destabilize Destabilizes Benzoyl Cation ewg->destabilize favor_sn1 Favors SN1 Pathway stabilize->favor_sn1 favor_sn2 Favors SN2 Pathway destabilize->favor_sn2

Caption: Influence of electronic effects of substituents on the solvolysis mechanism.

Solvent_Effects solvent Solvent Properties ionizing High Ionizing Power (e.g., 97% HFIP) solvent->ionizing nucleophilic High Nucleophilicity (e.g., aqueous ethanol) solvent->nucleophilic promote_ionization Promotes C-Cl Bond Cleavage ionizing->promote_ionization promote_attack Promotes Nucleophilic Attack on Carbonyl Carbon nucleophilic->promote_attack favor_sn1 Favors SN1 Pathway promote_ionization->favor_sn1 favor_sn2 Favors SN2 Pathway promote_attack->favor_sn2

Caption: Role of solvent properties in determining the dominant solvolysis pathway.

References

Conformational Analysis of 2,6-Dichlorobenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the conformational preferences of 2,6-dichlorobenzoyl chloride, comparing it with unsubstituted benzoyl chloride and other halogen-substituted analogues. The distinct conformational behavior of this compound, driven by steric hindrance, has significant implications for its reactivity and potential applications in drug design and synthesis. This document summarizes key quantitative data, outlines the computational methodology, and presents visual representations of the underlying chemical principles.

Introduction

This compound is a vital building block in organic synthesis, valued for its role in the creation of various pharmaceuticals and agrochemicals. Its chemical behavior is profoundly influenced by its molecular conformation, specifically the rotational orientation of the acyl chloride group relative to the benzene ring. Understanding this conformation is crucial for predicting reaction mechanisms, designing novel catalysts, and developing structure-activity relationships in drug discovery. This guide presents a comparative analysis of the conformational landscape of this compound, supported by computational data.

Conformational Preferences: A Comparative Analysis

Computational studies reveal a stark contrast in the preferred conformations of unsubstituted benzoyl chloride and its ortho-substituted derivatives. While benzoyl chloride favors a planar conformation to maximize conjugation between the carbonyl group and the aromatic ring, the introduction of bulky substituents at the ortho positions, such as chlorine atoms, leads to significant steric repulsion. This steric strain forces the acyl chloride group to rotate out of the plane of the benzene ring.

In the case of this compound, the energetic penalty of steric hindrance outweighs the stabilizing effect of conjugation, resulting in a preferred perpendicular conformation.[1] This has been substantiated by ab initio calculations, which show a significant energy barrier to rotation back to the planar state.

Quantitative Conformational Data

The following table summarizes the calculated rotational energy barriers and preferred dihedral angles for this compound and related compounds. The dihedral angle is defined as the angle between the plane of the benzene ring and the plane of the carbonyl group.

CompoundSubstituentsPreferred ConformationDihedral Angle (°)Rotational Barrier (kcal/mol)Method
Benzoyl ChlorideNonePlanar~04.8HF/6-31G(d)
This compound 2,6-DichloroPerpendicular ~90 13.1 HF/6-31G(d)
2-Fluorobenzoyl Chloride2-FluoroNon-planar (anti/gauche)anti: ~25, gauche: ~115-Gas Electron Diffraction & DFT
2-Chlorobenzoyl Chloride2-ChloroNon-planar (anti/gauche)anti: ~35, gauche: ~125-Gas Electron Diffraction & DFT
2-Bromobenzoyl Chloride2-BromoNon-planar (anti/gauche)anti: ~40, gauche: ~130-Gas Electron Diffraction & DFT

Note: The rotational barrier for benzoyl chloride represents the energy required to rotate the C-C(O)Cl bond to a perpendicular conformation, while for this compound, it is the energy needed to force the molecule into a planar conformation.

Experimental and Computational Protocols

The conformational analysis of benzoyl chloride derivatives is typically performed using a combination of experimental techniques and computational modeling.

Computational Conformational Analysis Workflow

A standard workflow for the computational analysis of molecular conformation involves the following steps:

  • Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to identify various possible low-energy conformations. This is often achieved by rotating single bonds, particularly the bond connecting the acyl chloride group to the aromatic ring.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization to find the nearest local energy minimum. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) with an appropriate basis set (e.g., 6-31G(d)).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their thermodynamic stability.

  • Transition State Search and Rotational Barrier Calculation: To determine the energy barrier for interconversion between conformers, a transition state search is performed. The energy difference between the ground state conformer and the transition state provides the rotational energy barrier.

Computational_Conformational_Analysis_Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Dihedral Angle Scan) A->B Input Structure C 3. Geometry Optimization of Conformers (e.g., DFT, HF) B->C Potential Conformers D 4. Relative Energy Calculation C->D Optimized Geometries E 5. Transition State Search D->E Lowest Energy Conformer F 6. Rotational Barrier Determination E->F Transition State Geometry & Energy Steric_Hindrance_Effect cluster_0 Unsubstituted Benzoyl Chloride cluster_1 This compound A No Ortho Substituents B Planar Conformation (Dihedral Angle ≈ 0°) A->B Low Steric Hindrance C Maximized Conjugation B->C D Bulky Ortho Chlorine Atoms E Perpendicular Conformation (Dihedral Angle ≈ 90°) D->E High Steric Hindrance F Disrupted Conjugation E->F

References

A Comparative Analysis of 2,6-Dichlorobenzoyl Chloride and 2,4-Dichlorobenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and functionalities. Among the vast array of available reagents, substituted benzoyl chlorides serve as critical building blocks, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparative analysis of two isomeric dichlorobenzoyl chlorides: 2,6-dichlorobenzoyl chloride and 2,4-dichlorobenzoyl chloride. We will delve into their physicochemical properties, comparative reactivity supported by experimental insights, and their applications in the synthesis of bioactive molecules.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula and weight, the positional differences of the chlorine atoms on the benzene ring give rise to distinct physicochemical properties that influence their handling, reactivity, and applications.

PropertyThis compound2,4-Dichlorobenzoyl chloride
CAS Number 4659-45-489-75-8
Molecular Formula C₇H₃Cl₃OC₇H₃Cl₃O
Molecular Weight 209.46 g/mol 209.46 g/mol
Appearance Colorless to light yellow or light pink liquidColorless to light yellow liquid
Melting Point 15-17 °C16-18 °C
Boiling Point 142-143 °C at 21 mmHg150 °C at 34 mmHg
Density 1.462 g/mL at 25 °C1.494 g/mL at 25 °C
Solubility Reacts with water and moistureReacts with water and moisture

Comparative Reactivity: The Impact of Steric Hindrance

The primary differentiator in the chemical behavior of these two isomers is the steric environment around the carbonyl group. The presence of two chlorine atoms in the ortho positions in this compound creates significant steric hindrance.[1] This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally resulting in lower reaction rates compared to the 2,4-isomer.[1]

Conversely, 2,4-dichlorobenzoyl chloride, with only one ortho-substituent, is less sterically hindered and thus more susceptible to nucleophilic attack. This heightened reactivity makes it a more versatile acylating agent for a broader range of substrates. The electron-withdrawing nature of the chlorine atoms in both molecules enhances the electrophilicity of the carbonyl carbon, making them potent acylating agents.

While direct comparative kinetic studies are not extensively documented in readily available literature, the principles of steric hindrance in nucleophilic acyl substitution are well-established. It is expected that the rate constant for the acylation of a given nucleophile would be significantly lower for the 2,6-isomer than for the 2,4-isomer under identical conditions.

Experimental Protocols: A Head-to-Head Comparison of Acylation Reactivity

To empirically determine the relative reactivity of these two isomers, a competitive acylation experiment can be performed. This protocol is designed to provide a clear, quantitative comparison of their reaction rates with a model nucleophile.

Objective: To compare the relative rates of acylation of a primary amine with this compound and 2,4-dichlorobenzoyl chloride.

Materials:

  • This compound

  • 2,4-Dichlorobenzoyl chloride

  • Aniline (or other suitable primary amine)

  • Triethylamine (non-nucleophilic base)

  • Anhydrous dichloromethane (DCM, solvent)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of aniline (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL). Add a known amount of the internal standard.

  • Preparation of Acyl Chloride Mixture: In a separate dry vial, prepare an equimolar mixture of this compound (0.5 mmol) and 2,4-dichlorobenzoyl chloride (0.5 mmol).

  • Reaction Initiation: Cool the aniline solution to 0 °C in an ice bath. To this stirred solution, add the acyl chloride mixture in one portion.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a primary amine scavenger (e.g., a solution of benzylamine in DCM) to consume any unreacted acyl chlorides.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC. The relative amounts of the two amide products, N-phenyl-2,6-dichlorobenzamide and N-phenyl-2,4-dichlorobenzamide, will be determined by comparing their peak areas to that of the internal standard.

  • Data Interpretation: Plot the concentration of each product versus time. The initial rates of formation for each product can be determined from the slope of these curves, providing a quantitative measure of the relative reactivity of the two acyl chlorides.

Applications in Drug Development and Agrochemicals

The distinct structural and reactivity profiles of these isomers have led to their use in the synthesis of different classes of bioactive molecules.

This compound: A Precursor to Benzoylurea Insecticides

The sterically hindered nature of this compound is exploited in the synthesis of benzoylurea insecticides, such as lufenuron. These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.

Chitin_Biosynthesis_Inhibition cluster_pathway Insect Chitin Biosynthesis Pathway cluster_inhibition Inhibition by Benzoylurea Insecticides UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) ChitinSynthase Chitin Synthase (CHS) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Catalyzes MalformedExoskeleton Malformed Exoskeleton & Molting Failure ChitinSynthase->MalformedExoskeleton Exoskeleton Proper Exoskeleton Formation Chitin->Exoskeleton Lufenuron Lufenuron (derived from this compound) Lufenuron->ChitinSynthase Binds to and inhibits Inhibition Inhibition

Caption: Mechanism of action of benzoylurea insecticides.

2,4-Dichlorobenzoyl Chloride: A Building Block for GlyT1 Inhibitors

The greater reactivity of 2,4-dichlorobenzoyl chloride makes it a suitable reagent for the synthesis of a variety of pharmaceutical compounds. One notable application is in the development of glycine transporter 1 (GlyT1) inhibitors. These molecules are being investigated for the treatment of schizophrenia and other central nervous system disorders.[2][3] GlyT1 inhibitors work by increasing the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing glutamatergic neurotransmission.[2][3][4][5][6][7][8]

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_drug_action Drug Action Presynaptic Presynaptic Neuron Glycine Glycine Presynaptic->Glycine Release Postsynaptic Postsynaptic Neuron GlialCell Glial Cell GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist binding GlyT1->Presynaptic GlyT1->GlialCell IncreasedGlycine Increased Synaptic Glycine Concentration GlyT1->IncreasedGlycine NMDAR->Postsynaptic Signal Transduction EnhancedSignaling Enhanced NMDA Receptor Signaling NMDAR->EnhancedSignaling GlyT1_Inhibitor GlyT1 Inhibitor (derived from 2,4-Dichlorobenzoyl Chloride) GlyT1_Inhibitor->GlyT1 Blocks IncreasedGlycine->NMDAR

Caption: Signaling pathway of GlyT1 inhibitors.

Conclusion

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,6-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2,6-Dichlorobenzoyl chloride are paramount for laboratory safety and environmental protection. This guide provides immediate, essential safety information, operational protocols, and disposal plans to ensure the safe management of this corrosive and moisture-sensitive compound.

Understanding the Hazards

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] The vapor may form explosive mixtures with air and is heavier than air, allowing it to spread along the ground.[2] It is crucial to handle this chemical with adequate ventilation and to prevent contact with moisture, as it can react and release hazardous fumes.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for handling this chemical.

Body PartRecommended PPEMaterial/Standard
Eyes/Face Chemical safety goggles and a face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides an additional layer of protection against splashes.[1]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Ensure gloves are regularly inspected and replaced as they can be permeated by chemicals.
Body Chemical-resistant lab coat, apron, or coverallsClothing made from materials like polyethylene, PVC, or neoprene offers good protection against corrosive chemicals.[2] For significant exposure risk, a full-body suit may be necessary.
Respiratory Use in a well-ventilated area or chemical fume hoodIf exposure limits are exceeded or in case of irritation, a full-face respirator with appropriate cartridges should be used.[4]
Feet Closed-toe, chemical-resistant shoes---

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Ensure emergency equipment is accessible (eyewash, safety shower, spill kit) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Work in a well-ventilated chemical fume hood C->D E Handle away from incompatible materials (water, strong bases, alcohols) D->E F Keep container tightly closed when not in use E->F G Segregate waste containing This compound F->G H Neutralize waste following the approved disposal protocol G->H I Dispose of neutralized waste and contaminated materials as hazardous waste H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For minor spills, absorb the material with an inert, dry absorbent such as sand or vermiculite.[5] Collect the material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[5] For major spills, evacuate the area and contact your institution's environmental health and safety department.[5]

Disposal Plan

Proper disposal of this compound is essential to prevent harm to personnel and the environment. The primary method of disposal involves a controlled neutralization reaction to convert the reactive acid chloride into a less hazardous substance before collection by a licensed waste disposal company.[5]

Experimental Protocol for Neutralization:

This protocol outlines the slow and controlled deactivation of this compound. This process should be carried out in a chemical fume hood while wearing all recommended PPE.

Materials:

  • This compound waste

  • A solution of a weak base (e.g., 5-10% sodium bicarbonate or sodium carbonate in water)[5]

  • Ice bath

  • Large beaker or flask with a stir bar

  • pH paper or a pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker or flask containing a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water in an ice bath to control the temperature.[5] The volume of the basic solution should be in excess of what is needed to neutralize the acid chloride.

  • Slow Addition: Slowly and carefully add the this compound waste to the cold, stirred basic solution. The reaction can be vigorous and may produce gas, so the addition must be dropwise or in very small portions.[5]

  • Monitoring: Continuously stir the mixture and monitor the reaction. After the addition is complete, continue stirring for several hours to ensure the neutralization is complete.[5]

  • pH Check: Check the pH of the solution using pH paper or a pH meter to ensure it is neutral (pH 6-8).

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[5] Do not pour the neutralized solution down the drain unless permitted by local regulations.[5]

  • Decontamination of Glassware: Rinse any glassware that came into contact with this compound with a small amount of an inert solvent (like acetone). Transfer this rinse solvent into a separate hazardous waste container for flammable organic waste. Then, carefully quench any residual material in the glassware by adding a basic solution. After decontamination, the glassware can be washed normally.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.